molecular formula C14H15NO B055889 4-Phenoxyphenethylamine CAS No. 118468-18-1

4-Phenoxyphenethylamine

货号: B055889
CAS 编号: 118468-18-1
分子量: 213.27 g/mol
InChI 键: JNHPLGDXCJAUBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Phenoxyphenethylamine is a synthetically derived phenethylamine derivative of significant interest in pharmacological and neuroscientific research. Its core structure features a phenethylamine backbone, a key pharmacophore in many biologically active compounds, substituted with a phenoxy group at the 4-position. This molecular architecture is designed to interact with various neurotransmitter systems in the central nervous system.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(4-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHPLGDXCJAUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152134
Record name 4-Phenoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118468-18-1
Record name 4-Phenoxyphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118468-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118468181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118468-18-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenethylamine is a molecule of interest within the broader class of phenethylamines, a group known for its diverse pharmacological activities. The core phenethylamine structure is the backbone for numerous neurotransmitters, hormones, and psychoactive compounds. The introduction of a phenoxy group at the 4-position of the phenyl ring is expected to significantly modify its physicochemical properties, such as lipophilicity, and potentially its pharmacological profile, including receptor binding affinity and selectivity.

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, its predicted analytical characterization, and a discussion of its potential biological activity based on the known pharmacology of related phenethylamine derivatives.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned via a multi-step pathway. A common strategy for constructing the phenethylamine moiety involves the reduction of a corresponding β-nitrostyrene derivative. The diaryl ether linkage can be formed via an Ullmann condensation.

Proposed Synthetic Pathway

The proposed synthesis begins with the formation of the diaryl ether, 4-phenoxybenzaldehyde, through an Ullmann condensation of 4-hydroxybenzaldehyde and an aryl halide. The resulting aldehyde is then subjected to a Henry reaction with nitromethane to form the β-nitrostyrene intermediate. Finally, reduction of the nitro group yields the target primary amine, this compound.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Henry Reaction cluster_2 Step 3: Reduction A 4-Hydroxybenzaldehyde C 4-Phenoxybenzaldehyde A->C CuI, Base High Temp. B Iodobenzene B->C E 1-(4-Phenoxyphenyl)-2-nitroethene C->E Base (e.g., NH4OAc) D Nitromethane D->E G This compound E->G F Reducing Agent (e.g., LiAlH4 or H2/Pd-C) F->G

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols (Proposed)

The following protocols are proposed based on standard procedures for similar transformations.

Step 1: Synthesis of 4-Phenoxybenzaldehyde (Ullmann Condensation)

  • Materials: 4-Hydroxybenzaldehyde, Iodobenzene, Copper(I) Iodide (CuI), Potassium Carbonate (K2CO3), and a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and Copper(I) Iodide (0.1 eq.).

    • Add DMF as the solvent.

    • Add iodobenzene (1.1 eq.) to the mixture.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-phenoxybenzaldehyde.

Step 2: Synthesis of 1-(4-Phenoxyphenyl)-2-nitroethene (Henry Reaction)

  • Materials: 4-Phenoxybenzaldehyde, Nitromethane, and a basic catalyst such as Ammonium Acetate.

  • Procedure:

    • In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 eq.) in nitromethane, which acts as both reactant and solvent.

    • Add ammonium acetate (0.5 eq.) as a catalyst.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After cooling, the product may precipitate. If so, it can be collected by filtration and washed with cold ethanol.

    • If no precipitate forms, the excess nitromethane can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Reduction)

  • Materials: 1-(4-Phenoxyphenyl)-2-nitroethene and a reducing agent such as Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF or diethyl ether), or catalytic hydrogenation (H2 gas with a Palladium on Carbon catalyst).

  • Procedure (using LiAlH4):

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH4 (3.0-4.0 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1-(4-phenoxyphenyl)-2-nitroethene (1.0 eq.) in anhydrous THF to the LiAlH4 suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude product can be purified by acid-base extraction or column chromatography on silica gel to afford this compound.

Characterization Data (Predicted)

The following tables summarize the predicted physical and spectroscopic properties of this compound.

Physical Properties
PropertyValue
Molecular FormulaC₁₄H₁₅NO[1]
Molecular Weight213.28 g/mol [1]
AppearancePredicted to be a solid at room temperature[1]
Melting PointNot reported
Boiling PointNot reported
Spectroscopic Data

¹H NMR (Predicted) (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35t2HH-3', H-5'
~7.20d2HH-2, H-6
~7.10t1HH-4'
~7.00d2HH-2', H-6'
~6.95d2HH-3, H-5
~3.05t2H-CH₂-NH₂
~2.80t2HAr-CH₂-
~1.50br s2H-NH₂

¹³C NMR (Predicted) (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~157.5C-1'
~156.0C-4
~132.0C-1
~130.0C-2, C-6
~129.8C-3', C-5'
~123.5C-4'
~119.0C-3, C-5
~118.8C-2', C-6'
~42.5-CH₂-NH₂
~38.0Ar-CH₂-

Mass Spectrometry (Predicted)

m/zInterpretation
213[M]⁺ (Molecular Ion)
183[M - CH₂NH₂]⁺
120[Phenoxy-C₆H₄]⁺
94[Phenol]⁺
77[C₆H₅]⁺
30[CH₂NH₂]⁺

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H stretch (primary amine, two bands)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600, 1500StrongAromatic C=C bending
1240StrongAryl-O-C asymmetric stretch
830Strongp-disubstituted benzene C-H bend

Potential Biological Activity and Signaling Pathways

Phenethylamine and its derivatives are known to interact with various components of the central nervous system. The primary mechanism of action for many phenethylamines involves the modulation of monoaminergic neurotransmitter systems.

Primary Molecular Targets

Based on studies of structurally related compounds, this compound is predicted to interact with the following receptors:

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1.[2] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission.[3]

  • Serotonin (5-HT) Receptors: Many substituted phenethylamines exhibit high affinity for serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[4][5] These interactions are often responsible for the psychoactive effects of these compounds.

Potential Signaling Pathways

The binding of this compound to G-protein coupled receptors like 5-HT₂A or TAAR1 would initiate intracellular signaling cascades.

  • 5-HT₂A Receptor Pathway (Gq-coupled): Agonism at the 5-HT₂A receptor typically leads to the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • TAAR1 Pathway (Gs-coupled): Activation of TAAR1 leads to the stimulation of the Gs alpha subunit. This activates adenylyl cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets.

G cluster_0 5-HT2A Receptor Pathway (Gq-coupled) cluster_1 TAAR1 Pathway (Gs-coupled) ligand1 This compound receptor1 5-HT2A Receptor ligand1->receptor1 Binds g_protein1 Gq Protein receptor1->g_protein1 Activates effector1 Phospholipase C (PLC) g_protein1->effector1 Activates second_messenger1a IP3 effector1->second_messenger1a Generates second_messenger1b DAG effector1->second_messenger1b Generates downstream1a Ca2+ Release second_messenger1a->downstream1a downstream1b Protein Kinase C (PKC) Activation second_messenger1b->downstream1b ligand2 This compound receptor2 TAAR1 ligand2->receptor2 Binds g_protein2 Gs Protein receptor2->g_protein2 Activates effector2 Adenylyl Cyclase g_protein2->effector2 Activates second_messenger2 cAMP effector2->second_messenger2 Increases downstream2 Protein Kinase A (PKA) Activation second_messenger2->downstream2

Caption: Plausible signaling pathways for this compound.

Conclusion

This compound represents an interesting synthetic target for the exploration of structure-activity relationships within the phenethylamine class of compounds. This guide has outlined a feasible synthetic route and provided predicted characterization data to aid researchers in its synthesis and identification. The potential for this compound to interact with TAAR1 and serotonin receptors suggests it may possess significant neuromodulatory activity, warranting further investigation for its potential applications in drug development. Future experimental work is required to validate the proposed synthesis and to fully characterize the pharmacological profile of this compound.

References

An In-depth Technical Guide on the Predicted Mechanism of Action of 4-Phenoxyphenethylamine at a Molecular Level

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 4-Phenoxyphenethylamine is a phenethylamine derivative for which specific pharmacological data is not extensively available in peer-reviewed literature. This guide, therefore, presents a predicted mechanism of action based on the well-established structure-activity relationships (SAR) of the phenethylamine class of compounds. The predictions herein are intended for research and drug development professionals and should be validated by experimental data.

Introduction

Substituted phenethylamines are a broad class of neuroactive compounds that include endogenous neurotransmitters, therapeutic agents, and research chemicals. Their pharmacological effects are primarily mediated through interactions with monoamine transporters and G-protein coupled receptors (GPCRs). This compound is a derivative characterized by a phenethylamine core and a phenoxy substituent at the para (4) position of the phenyl ring. This bulky, lipophilic group is expected to significantly influence its binding affinity and functional activity at various molecular targets. This technical guide will provide a predictive analysis of the molecular mechanism of action of this compound, drawing on comparative data from structurally related analogs.

Predicted Molecular Targets and Mechanism of Action

Based on the pharmacology of analogous 4-substituted phenethylamines, this compound is predicted to primarily interact with monoamine transporters and serotonin receptors, with a potential for activity at the trace amine-associated receptor 1 (TAAR1).

2.1 Interaction with Monoamine Transporters (DAT, NET, SERT)

Phenethylamines are known to act as substrates, inhibitors, or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The nature and potency of this interaction are heavily influenced by the substitution pattern on the phenyl ring. Generally, bulky substituents at the 4-position can reduce affinity for monoamine transporters compared to smaller, more lipophilic groups. However, the phenoxy group's electronic properties may still permit interaction. It is hypothesized that this compound will exhibit some inhibitory activity at DAT and NET, though likely with lower potency than smaller 4-substituted analogs. Significant activity as a serotonin releasing agent is less likely.

2.2 Interaction with Serotonin Receptors (5-HT₂ subfamily)

A primary target for many psychedelic phenethylamines is the serotonin 2A (5-HT₂) receptor. Structure-activity relationship studies of 4-substituted-2,5-dimethoxyphenethylamines have shown that extending the 4-alkoxy group can increase binding affinities at 5-HT₂A and 5-HT₂C receptors.[1] While this compound lacks the 2,5-dimethoxy substitutions common to many potent psychedelic phenethylamines, the presence of a large phenoxy group at the 4-position suggests a potential for high-affinity binding to the 5-HT₂A receptor. It is predicted that this compound will act as a partial or full agonist at 5-HT₂A receptors, which would be a primary determinant of its potential psychoactive effects.

2.3 Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamine and its derivatives are known agonists of TAAR1, an intracellular GPCR that modulates monoaminergic neurotransmission.[2] Agonism at TAAR1 can lead to the phosphorylation of monoamine transporters, resulting in their internalization and/or reversal of function, leading to neurotransmitter efflux. This compound is predicted to be an agonist at TAAR1, contributing to its overall effect on dopamine and norepinephrine levels.

Quantitative Data on Related 4-Substituted Phenethylamines

To provide a predictive context for the potency of this compound, the following tables summarize the binding affinities (Ki) and functional activities (EC₅₀ or IC₅₀) of various 4-substituted phenethylamines at key molecular targets. Data is compiled from in vitro studies on human receptors and transporters where available.

Table 1: Binding Affinities (Ki, nM) of 4-Substituted Phenethylamines at Serotonin Receptors

Compound4-Substituent5-HT₂A Ki (nM)5-HT₂C Ki (nM)
2C-H-HHighHigh
2C-D-CH₃ModerateModerate
2C-B-Br4-128-30
2C-I-I2-84-15
2C-T-2-SCH₂CH₃46350
2C-T-4-S(CH₂)₃CH₃54220
2C-T-7-S(CH₂)₂CH₃140

Data compiled from multiple sources. Note: 2C-X compounds have a 2,5-dimethoxy substitution pattern.

Table 2: Functional Activity (IC₅₀/EC₅₀, nM) and Binding Affinity (Ki, nM) of 4-Substituted Phenethylamines at Monoamine Transporters

Compound4-SubstituentDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Amphetamine-H341.8474.9>10,000771.9605.3>10,000
4-Fluoroamphetamine-F240701800---
4-Methylamphetamine-CH₃44331200---
4-Methoxyamphetamine-OCH₃13001000130---

Data compiled from multiple sources.

Table 3: Binding Affinities (Ki, nM) of Phenethylamines at TAAR1

CompoundTAAR1 Ki (nM) (rat)
Phenethylamine~50
2C-T-25
2C-T-425
2C-T-768

Data compiled from multiple sources.

Predicted Signaling Pathways

4.1 5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor, a Gq/11-coupled GPCR, is predicted to be a primary signaling pathway for this compound.[3][4][5] This would lead to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events modulate neuronal excitability and gene expression.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand This compound receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Effects (Neuronal Excitability, Gene Expression) ca_release->downstream pkc->downstream G cluster_membrane Neuronal Membrane cluster_cytosol Cytosol transporter Monoamine Transporter (e.g., DAT) ligand_in This compound (Intracellular) transporter->ligand_in ligand_out This compound (Extracellular) ligand_out->transporter uptake taar1 TAAR1 ligand_in->taar1 activates gs Gs taar1->gs activates pkc PKC taar1->pkc activates ac Adenylyl Cyclase gs->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates dat_phos DAT Phosphorylation pka->dat_phos pkc->dat_phos dat_effects DAT Internalization & Neurotransmitter Efflux dat_phos->dat_effects G cluster_screening Primary Screening cluster_functional Functional Assays cluster_analysis Data Analysis & Interpretation start Novel Compound (this compound) binding_assay Radioligand Binding Assays (DAT, NET, SERT, 5-HT2A, 5-HT2C, TAAR1) start->binding_assay affinity_potency Determine Affinity (Ki) & Potency (IC50/EC50) binding_assay->affinity_potency Identifies high-affinity targets uptake_assay Synaptosomal Uptake Assays (DA, NE, 5-HT) sar_analysis Structure-Activity Relationship (SAR) Analysis uptake_assay->sar_analysis functional_receptor Receptor Functional Assays (e.g., Ca²⁺ mobilization for 5-HT2A, cAMP accumulation for TAAR1) functional_receptor->sar_analysis affinity_potency->uptake_assay affinity_potency->functional_receptor conclusion Define Pharmacological Profile & Mechanism of Action sar_analysis->conclusion

References

In Vitro Pharmacological Profiling of 4-Phenoxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Phenoxyphenethylamine is a substituted phenethylamine derivative. While specific in vitro pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to other well-characterized phenethylamines allows for a predictive profiling approach. This technical guide outlines the expected in vitro pharmacological characterization of this compound, based on the known activities of related compounds. The primary molecular targets for phenethylamines include serotonin (5-HT) receptors, adrenergic receptors, dopamine receptors, and monoamine transporters. A comprehensive in vitro profiling would involve assessing the binding affinity and functional activity of this compound at these targets.

Data Presentation: Predicted Pharmacological Profile

Based on the pharmacology of structurally related phenethylamines, the following tables summarize the expected targets for this compound and the type of data that would be generated from in vitro assays.[1][2][3][4][5][6]

Table 1: Predicted Receptor and Transporter Binding Affinities (Ki) of this compound

TargetPredicted Affinity (Ki) RangeRationale based on Analogs
Serotonin Receptors
5-HT2AHigh to Moderate (nM range)Primary target for many psychedelic phenethylamines.[1][2][3][4]
5-HT2CModerate to High (nM range)Often shows significant affinity alongside 5-HT2A.[1][2][3][4]
5-HT1ALow to Moderate (nM to µM range)Generally lower affinity compared to 5-HT2 subtypes.[1][2][4][5]
5-HT2BModerate to Low (nM to µM range)Activity at this receptor is a key safety consideration.
Adrenergic Receptors
α1ALow to Moderate (µM range)Some phenethylamines show affinity for adrenergic receptors.[1]
α2ALow to Moderate (µM range)Interaction with these receptors can modulate stimulant effects.[1]
β-Adrenergic SubtypesLow (µM range)Generally not a primary target for this class of compounds.[7]
Dopamine Receptors
D2Low (µM range)Typically exhibits weak affinity.[1]
Monoamine Transporters
SERT (Serotonin)Low (µM range)Phenethylamines are generally poor inhibitors of SERT.
DAT (Dopamine)Low to Moderate (µM range)Some derivatives can inhibit dopamine reuptake.[8][9][10]
NET (Norepinephrine)Low (µM range)Typically exhibits weak affinity.
Trace Amine-Associated Receptor
TAAR1Moderate to High (nM to µM range)A key receptor for endogenous trace amines and related compounds.[1][11][12]

Table 2: Predicted Functional Activity (EC50/IC50) of this compound

TargetAssay TypePredicted Activity (EC50/IC50) RangeRationale based on Analogs
Serotonin Receptors
5-HT2AGq-mediated IP1 accumulation or Ca2+ mobilizationPotent to Moderate Agonist (nM to µM range)The primary mechanism of action for psychedelic phenethylamines.[1][3][4]
5-HT2CGq-mediated IP1 accumulation or Ca2+ mobilizationAgonist/Partial Agonist (nM to µM range)Often mirrors activity at 5-HT2A.[1][3][4]
5-HT1AGi-mediated cAMP inhibitionWeak Agonist/Partial Agonist (µM range)Consistent with lower binding affinity.
Monoamine Transporters
DAT[3H]Dopamine Uptake InhibitionWeak Inhibitor (µM range)Some phenethylamines show weak inhibition of dopamine transport.[8][9][10]
TAAR1 Gs-mediated cAMP accumulationAgonist (nM to µM range)Phenethylamines are known agonists at this receptor.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro pharmacological profiling of novel compounds. The following are standard protocols for key experiments.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Cell Culture and Membrane Preparation:

    • HEK-293 or CHO cells stably expressing the human receptor or transporter of interest are cultured to confluency.

    • Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

    • The final membrane pellet is resuspended in an appropriate assay buffer and protein concentration is determined.

  • Binding Assay:

    • In a 96-well plate, cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and a range of concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

    • The mixture is incubated to allow for binding equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by the binding of a compound to its target, determining whether it acts as an agonist, antagonist, or inverse agonist.

a) Gq-Coupled Receptor Activation (e.g., 5-HT2A, 5-HT2C): Calcium Mobilization Assay

  • Cell Culture and Dye Loading:

    • Cells expressing the receptor of interest are seeded into 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

    • A baseline fluorescence reading is taken before the addition of various concentrations of the test compound.

    • Changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time.

  • Data Analysis:

    • The maximum fluorescence response is determined for each concentration of the test compound.

    • EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated using a sigmoidal dose-response curve.

b) Gs/Gi-Coupled Receptor Activation (e.g., TAAR1, 5-HT1A): cAMP Assay

  • Cell Culture and Stimulation:

    • Cells expressing the Gs- or Gi-coupled receptor are plated in 96-well plates.

    • For Gi-coupled receptors, cells are pre-treated with forskolin to stimulate cAMP production.

    • Cells are then incubated with varying concentrations of the test compound.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • For Gs-coupled receptors, EC50 values for cAMP production are determined.

    • For Gi-coupled receptors, IC50 values for the inhibition of forskolin-stimulated cAMP production are calculated.

c) Monoamine Transporter Uptake Assay (e.g., DAT) [9]

  • Cell Culture:

    • HEK-293 cells stably expressing the human dopamine transporter (hDAT) are cultured in 24-well plates.[9]

  • Uptake Assay: [9]

    • Cells are washed with an uptake buffer.

    • The cells are then incubated with the test compound at various concentrations.

    • A radiolabeled substrate, such as [3H]-dopamine, is added, and the uptake is allowed to proceed for a short period.[9]

    • Uptake is terminated by washing the cells with ice-cold buffer.

  • Detection and Analysis:

    • Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

    • IC50 values for the inhibition of dopamine uptake are determined by non-linear regression.

Mandatory Visualizations

Signaling Pathways

5-HT2A_Signaling_Pathway 5-HT2A_Receptor 5-HT2A_Receptor Gq_Protein Gq_Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptors on Cellular_Response Cellular_Response PKC->Cellular_Response Phosphorylates Targets Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->Cellular_Response Activates Pathways

Caption: Predicted 5-HT2A Receptor Activation Pathway for this compound.

Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. Culture cells expressing target receptor Membrane_Prep 2. Prepare cell membranes Incubation 3. Incubate membranes with Radioligand + Test Compound Membrane_Prep->Incubation Filtration 4. Separate bound/free ligand via filtration Incubation->Filtration Counting 5. Measure radioactivity Filtration->Counting Analysis 6. Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a Radioligand Binding Assay.

Dopamine_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. Culture cells expressing human DAT Preincubation 2. Pre-incubate cells with Test Compound Uptake 3. Add [3H]-Dopamine to initiate uptake Preincubation->Uptake Termination 4. Terminate uptake by washing with cold buffer Uptake->Termination Lysis 5. Lyse cells Termination->Lysis Counting 6. Measure intracellular radioactivity Lysis->Counting Analysis 7. Calculate IC50 Counting->Analysis

Caption: Workflow for a Dopamine Transporter Uptake Assay.

References

The Structure-Activity Relationship of 4-Phenoxyphenethylamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth investigation into the structure-activity relationships (SAR) of 4-phenoxyphenethylamine analogs. While direct and extensive pharmacological data for a series of this compound derivatives is limited in publicly available literature, this guide synthesizes information from structurally related analogs, particularly those with bulky and aromatic substituents at the 4-position of the phenethylamine scaffold. By examining the effects of these substitutions on affinity and functional activity at key biological targets, primarily serotonin (5-HT) receptors and monoamine transporters, we can infer the likely pharmacological profile of this compound analogs. This guide also provides detailed experimental protocols for key assays and visualizes relevant biological pathways and experimental workflows to aid in the design and evaluation of novel psychoactive compounds.

Introduction

Phenethylamines are a broad class of compounds known for their diverse pharmacological effects, acting on various targets within the central nervous system. The substitution pattern on the phenethylamine core, particularly on the phenyl ring, dramatically influences their potency, selectivity, and functional activity. The 4-position of the phenyl ring has been a focal point for medicinal chemistry efforts, with modifications significantly impacting interactions with serotonin receptors, such as the 5-HT₂A and 5-HT₂C subtypes, and monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

The introduction of a phenoxy group at the 4-position presents an intriguing structural modification. This bulky, aromatic substituent is expected to influence the molecule's electronic and steric properties, potentially leading to unique pharmacological profiles. This guide will explore the anticipated SAR of this compound analogs by drawing parallels from well-studied 4-substituted phenethylamines.

Structure-Activity Relationships of 4-Substituted Phenethylamines

The SAR of 4-substituted phenethylamines is complex, with the nature of the substituent profoundly affecting receptor and transporter interactions.

Serotonin 5-HT₂A and 5-HT₂C Receptors

The 5-HT₂ family of receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, are primary targets for many psychedelic phenethylamines. The affinity and functional activity at these receptors are highly sensitive to the substituent at the 4-position.

Generally, increasing the size and lipophilicity of the 4-substituent tends to increase affinity for 5-HT₂A and 5-HT₂C receptors. For instance, extending a 4-alkoxy group often leads to higher binding affinities.[1] The introduction of bulky groups can also influence whether a compound acts as an agonist or an antagonist.[1] N-benzyl substitution on phenethylamines has been shown to dramatically increase binding affinity and can modulate functional activity at 5-HT₂A/₂C receptors.

Based on these trends, a 4-phenoxy group, being a large and lipophilic substituent, is predicted to confer high affinity for 5-HT₂A and 5-HT₂C receptors. The electronic properties of the phenoxy group, including its ability to engage in π-stacking interactions, may further enhance binding.

Dopamine Transporter (DAT)

The dopamine transporter is a key target for stimulant phenethylamines. The SAR for DAT inhibition is also sensitive to the 4-position substituent. While many phenethylamine derivatives show some affinity for DAT, specific substitutions can enhance this interaction. Studies on various β-phenethylamine derivatives have shown that the nature of the aromatic substituent influences DAT inhibitory activity.[2][3] Bivalent phenethylamine ligands have also been explored as potent DAT inhibitors.[4][5]

It is plausible that the bulky phenoxy group at the 4-position could influence the binding of phenethylamine analogs to the dopamine transporter. However, without direct experimental data, the precise impact on DAT affinity and uptake inhibition remains speculative.

Quantitative Data for 4-Substituted Phenethylamine Analogs

To provide a comparative framework, the following tables summarize binding affinity (Kᵢ) and functional activity (EC₅₀) data for a selection of 4-substituted 2,5-dimethoxyphenethylamine analogs from the literature. This data, while not for 4-phenoxy analogs specifically, illustrates the impact of varying the 4-substituent.

Table 1: Binding Affinities (Kᵢ, nM) of 4-Substituted 2,5-Dimethoxyphenethylamine Analogs at Serotonin Receptors

Compound4-Substituent5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)5-HT₁A Kᵢ (nM)Reference
2C-H-H8301800>10000[1]
2C-O-2-OCH₂CH₃100011005500[1]
2C-O-3-OCH₂CH₂CH₃1901604400[1]
2C-O-16-(CH₂)₅CH₃19432700[1]
2C-T-2-SCH₂CH₃11401200[6]
2C-T-7-S(CH₂)₆CH₃1481800[6]

Table 2: Functional Activity (EC₅₀, nM) of 4-Substituted 2,5-Dimethoxyphenethylamine Analogs at Serotonin Receptors

Compound4-Substituent5-HT₂A EC₅₀ (nM)5-HT₂B EC₅₀ (nM)Reference
2C-T-2-SCH₂CH₃544[6]
2C-T-4-S(CH₂)₃CH₃2110[6]
2C-T-7-S(CH₂)₆CH₃1140[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of novel compounds. The following are protocols for key in vitro assays.

Radioligand Binding Assay for Serotonin Receptors

This protocol is a standard method to determine the binding affinity of a test compound for serotonin receptors.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human 5-HT₂A, 5-HT₂C, or 5-HT₁A receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

    • Cells are harvested, washed with PBS, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer. Protein concentration is determined using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, incubate receptor-containing membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C) and various concentrations of the test compound.

    • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known non-radioactive ligand.

    • After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.

  • Cell Culture:

    • HEK293 cells stably expressing the human dopamine transporter (hDAT) are cultured as described above.

  • Uptake Assay:

    • Cells are seeded in 24-well plates and grown to confluency.

    • On the day of the assay, the culture medium is removed, and cells are washed with Krebs-Ringer-HEPES buffer.

    • Cells are pre-incubated with various concentrations of the test compound or vehicle.

    • Uptake is initiated by the addition of [³H]dopamine.

    • After a short incubation period, uptake is terminated by aspirating the medium and washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

  • Data Analysis:

    • The IC₅₀ value for the inhibition of dopamine uptake is determined by non-linear regression analysis.

Functional Assays: cAMP Accumulation and Inositol Phosphate Accumulation

These assays determine the functional activity of a compound (agonist or antagonist) at G-protein coupled receptors.

  • cAMP Accumulation Assay (for Gs or Gi-coupled receptors):

    • Cells expressing the receptor of interest are plated in a 96-well plate.

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells are then stimulated with various concentrations of the test compound (for agonist testing) or with a known agonist in the presence of various concentrations of the test compound (for antagonist testing).

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined from the dose-response curves.

  • Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled receptors like 5-HT₂A/₂C):

    • Cells expressing the receptor are labeled with [³H]myo-inositol.

    • Cells are washed and then stimulated with the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

    • The reaction is terminated, and the cells are lysed.

    • The accumulated [³H]inositol phosphates are separated by ion-exchange chromatography.

    • The radioactivity of the eluted fractions is measured.

    • EC₅₀ values for IP accumulation are determined from the dose-response curves.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

G_protein_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist This compound Analog (Agonist) GPCR 5-HT2A/2C Receptor (Gq-coupled) Agonist->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor-Containing Cell Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity with Scintillation Counter wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end SAR_Logic cluster_properties Physicochemical Properties cluster_activity Pharmacological Activity Phenethylamine_Core Phenethylamine Scaffold SAR_Properties Structure-Activity Relationship Phenethylamine_Core->SAR_Properties Position_4 4-Position Substituent Position_4->SAR_Properties Size Size/Steric Bulk SAR_Properties->Size Lipophilicity Lipophilicity SAR_Properties->Lipophilicity Electronics Electronic Effects SAR_Properties->Electronics Affinity Binding Affinity (Ki) Size->Affinity Lipophilicity->Affinity Electronics->Affinity Potency Functional Potency (EC50/IC50) Affinity->Potency Selectivity Receptor/Transporter Selectivity Affinity->Selectivity Potency->Selectivity

References

Preliminary Toxicological Screening of 4-Phenoxyphenethylamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on available data for structurally related compounds and general toxicological principles. As of the date of this publication, specific and comprehensive toxicological data for 4-Phenoxyphenethylamine is not publicly available. Therefore, the following sections outline a recommended framework for its preliminary toxicological evaluation, rather than a definitive assessment of its toxicological profile.

Executive Summary

This compound is a phenethylamine derivative with a chemical structure that suggests potential biological activity. Due to the absence of published toxicological studies on this specific compound, a comprehensive evaluation is necessary to characterize its safety profile. This whitepaper proposes a tiered approach for a preliminary toxicological screening, incorporating in vitro and in vivo assays to assess acute toxicity, genotoxicity, and potential target organ toxicities. The methodologies and data interpretation strategies outlined herein are based on established regulatory guidelines and scientific best practices.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number118468-18-1[1]
Molecular FormulaC₁₄H₁₅NOChemSpider
Molecular Weight213.28 g/mol ChemSpider
AppearanceNot available
Melting PointNot available
Boiling PointNot available
Water SolubilityNot available[2]
logPNot available

Note: "Not available" indicates that these data points were not found in publicly accessible databases at the time of this report.

Proposed Toxicological Screening Strategy

A step-wise approach is recommended to efficiently screen for the toxicological properties of this compound. This would typically begin with in vitro assays to minimize animal use and refine dose selection for subsequent in vivo studies.

In Vitro Toxicity Assessment

3.1.1 Cytotoxicity Assays

Initial screening for cytotoxicity provides a baseline understanding of the compound's effect on cell viability.

Table 2: Proposed In Vitro Cytotoxicity Assays

AssayCell Line(s)Endpoint(s)Purpose
MTT or MTS AssayHepG2 (liver), SH-SY5Y (neuronal)Cell viability, IC₅₀To assess metabolic activity as an indicator of cell viability and determine the concentration that inhibits 50% of cell growth.
Neutral Red Uptake AssaySame as aboveLysosomal integrityTo evaluate cell membrane integrity.
LDH Release AssaySame as aboveMembrane permeabilityTo measure cytotoxicity by quantifying lactate dehydrogenase released from damaged cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Exposure: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

3.1.2 Genotoxicity Assays

Assessing the genotoxic potential of a compound is a critical component of safety evaluation.

Table 3: Proposed In Vitro Genotoxicity Assays

AssayTest SystemEndpoint(s)Purpose
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA)Gene mutationsTo detect point mutations (frameshift and base-pair substitutions) with and without metabolic activation (S9 mix).[3][4][5]
In Vitro Micronucleus TestMammalian cells (e.g., CHO, TK6, L5178Y)Chromosomal damage (clastogenicity and aneugenicity)To detect the formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[6]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare various concentrations of this compound.

  • Metabolic Activation: Conduct the assay with and without a liver S9 fraction for metabolic activation.

  • Incubation: Mix the test compound, bacterial tester strain, and (if applicable) S9 mix with molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vivo Acute Toxicity Assessment

An acute toxicity study provides information on the potential health hazards that may result from short-term exposure to a substance.

Table 4: Proposed In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

ParameterDescription
SpeciesRat (e.g., Sprague-Dawley or Wistar)
SexFemale (typically more sensitive)
Number of Animals3 animals per step
Administration RouteOral gavage
Starting DoseSelected based on in vitro data and structure-activity relationships.
Observation Period14 days
EndpointsClinical signs of toxicity, body weight changes, mortality, gross pathology at necropsy.
OutcomeEstimation of the LD₅₀ (lethal dose, 50%) and identification of target organs of toxicity.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Dosing: Dose a single animal at the starting dose level.

  • Observation: Observe the animal for signs of toxicity for up to 48 hours.

  • Dose Adjustment:

    • If the animal survives, dose the next animal at a higher dose level.

    • If the animal dies, dose the next animal at a lower dose level.

  • Continuation: Continue this sequential dosing until the stopping criteria are met.

  • Post-Dosing Observation: Observe all surviving animals for a total of 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Visualization of Experimental Workflows and Pathways

Proposed Toxicological Screening Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Data Analysis & Risk Assessment a Cytotoxicity Assays (MTT, NRU, LDH) e IC50 / Genotoxic Potential a->e b Genotoxicity Assays (Ames, Micronucleus) b->e c Acute Oral Toxicity (OECD 423) f LD50 / Target Organs c->f d Repeat-Dose Toxicity (28-day) (Future Study) e->c Dose Selection g Preliminary Toxicological Profile e->g f->d Dose Range Finding f->g G substance This compound metabolite1 Phase I Metabolite (e.g., Hydroxylation) substance->metabolite1 CYP450 Enzymes metabolite2 Reactive Intermediate (e.g., Epoxide) metabolite1->metabolite2 Further Oxidation adduct DNA Adducts metabolite2->adduct Covalent Binding mutation Gene Mutations adduct->mutation Replication Errors

References

4-Phenoxyphenethylamine: A Technical Whitepaper on its Potential as a Central Nervous System Stimulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical overview of the potential of 4-phenoxyphenethylamine as a central nervous system (CNS) stimulant based on the established pharmacology of the phenethylamine class of compounds and structure-activity relationships of its analogs. To date, there is a notable lack of specific published research on the pharmacological properties of this compound. Therefore, the information presented herein is largely inferential and intended to guide future research.

Introduction

Phenethylamine and its derivatives are a well-established class of compounds with significant effects on the central nervous system.[1][2][3] Many of these compounds, including the prototypical amphetamine, act as potent CNS stimulants.[1][2] The pharmacological profile of substituted phenethylamines can be significantly altered by chemical modifications to the phenyl ring, the ethylamine side chain, or the amino group.[1] This whitepaper explores the potential of a specific, lesser-studied derivative, this compound, as a CNS stimulant. The presence of a bulky phenoxy group at the 4-position of the phenyl ring suggests a unique interaction with monoaminergic systems, warranting a detailed theoretical examination.

Presumed Mechanism of Action

The primary mechanism of action for most phenethylamine-based CNS stimulants involves the modulation of monoamine neurotransmitters, particularly dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[3] It is hypothesized that this compound would share these general mechanisms.

2.1. Interaction with Monoamine Transporters

The principal targets for stimulant phenethylamines are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5] These compounds typically act as releasing agents and/or reuptake inhibitors.

  • Dopamine Transporter (DAT): Inhibition of DAT by phenethylamine derivatives leads to an increase in extracellular dopamine in key brain regions associated with reward and motor control, such as the nucleus accumbens and striatum.[4][5] This is a primary contributor to the stimulant and reinforcing effects of these compounds.

  • Norepinephrine Transporter (NET): Inhibition of NET increases extracellular norepinephrine, leading to enhanced arousal, alertness, and focus.

2.2. Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine and its analogs are known agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[2] TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine transporters. TAAR1 activation can lead to the non-competitive efflux of dopamine and norepinephrine, contributing to the overall stimulant effect.

Signaling Pathway for Phenethylamine-Induced Dopamine Release

Phenethylamine_Dopamine_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PEA This compound (Hypothesized) DAT Dopamine Transporter (DAT) PEA->DAT Inhibits Reuptake / Reverses Transport TAAR1 TAAR1 PEA->TAAR1 Agonism VMAT2 VMAT2 PEA->VMAT2 Inhibits Uptake DA_synapse Increased Extracellular Dopamine DAT->DA_synapse Release TAAR1->DAT Modulates DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cyto Cytosolic Dopamine DA_cyto->DAT Efflux DA_receptor Postsynaptic Dopamine Receptors DA_synapse->DA_receptor Activation Stimulant_Effect CNS Stimulant Effects (Increased Arousal, Locomotion) DA_receptor->Stimulant_Effect

Caption: Hypothesized signaling pathway of this compound in a dopaminergic neuron.

Structure-Activity Relationship (SAR) Considerations

While no direct SAR studies for this compound are available, inferences can be drawn from related compounds. The nature of the substituent at the 4-position of the phenyl ring is a key determinant of pharmacological activity.

  • Size and Lipophilicity: The introduction of a bulky and lipophilic phenoxy group at the 4-position may influence the compound's ability to cross the blood-brain barrier and its binding affinity for various receptors and transporters. Generally, increasing the size and lipophilicity at the 4-position can enhance affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[6]

  • Receptor Selectivity: The 4-position substituent can also dictate selectivity between monoamine transporters and serotonin receptors. While many simple phenethylamines are primarily stimulants, the addition of certain groups at the 2, 4, and 5 positions often imparts psychedelic properties through potent 5-HT2A receptor agonism.[7][8] The effect of a 4-phenoxy group on this selectivity profile is currently unknown.

Quantitative Data for Analogous Compounds

Due to the absence of specific data for this compound, the following tables present data for the parent compound, phenethylamine, and some 4-substituted analogs to provide context. It is crucial to note that these values are not directly transferable to this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

CompoundDATNETSERT5-HT2A5-HT2CTAAR1 (rat)
Phenethylamine>10,000>10,000>10,000>10,000>10,000~500
4-Chlorophenethylamine4,3001,500230---
4-Methoxyphenethylamine>10,000>10,0001,200---
2,5-Dimethoxy-4-iodophenethylamine (2C-I)>10,000>10,000>10,00071110-

Data is compiled from multiple sources and should be considered illustrative.

Table 2: Functional Activity (EC50/IC50, nM) of Selected Phenethylamines

CompoundDopamine Release (IC50)Norepinephrine Release (IC50)Serotonin Release (IC50)5-HT2A Agonism (EC50)5-HT2C Agonism (EC50)
Phenethylamine~3,000~1,000>10,000--
4-Chlorophenethylamine~2,000~800~150--
2,5-Dimethoxy-4-iodophenethylamine (2C-I)---3155

Data is compiled from multiple sources and should be considered illustrative.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacology of phenethylamine derivatives.

5.1. Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor or transporter.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing target receptor/transporter start->prepare_membranes incubate Incubate membranes with radioligand and varying concentrations of This compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: A generalized workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human transporter (DAT, NET, SERT) or receptor of interest are cultured and harvested. The cells are lysed, and the membranes are isolated by centrifugation.

  • Assay: Membranes are incubated in a buffer solution with a known concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and a range of concentrations of the test compound (this compound).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

5.2. In Vitro Neurotransmitter Release Assays

These assays measure the ability of a compound to induce the release of monoamines from synaptosomes or cultured cells.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine) of rodents.

  • Loading: The synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine).

  • Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously washed with buffer to establish a stable baseline of neurotransmitter release.

  • Drug Application: The test compound is added to the superfusion buffer at various concentrations.

  • Fraction Collection: Fractions of the superfusate are collected over time.

  • Quantification: The radioactivity in each fraction is measured to determine the amount of neurotransmitter released.

  • Data Analysis: The data are used to generate concentration-response curves and determine the EC50 value for neurotransmitter release.

Conclusion and Future Directions

This compound represents an intriguing but uncharacterized member of the phenethylamine family. Based on the pharmacology of its structural congeners, it is plausible that this compound possesses CNS stimulant properties, likely mediated through interactions with the dopamine and norepinephrine transporters and potentially TAAR1. However, the bulky phenoxy substituent at the 4-position could introduce significant differences in its pharmacological profile, potentially affecting its potency, selectivity, and propensity to interact with other receptors, such as those of the 5-HT2 family.

To ascertain the true potential of this compound as a CNS stimulant, a comprehensive in vitro and in vivo characterization is imperative. Future research should prioritize:

  • In vitro pharmacology: Determination of binding affinities and functional activities at DAT, NET, SERT, TAAR1, and a panel of serotonin and adrenergic receptors.

  • In vivo behavioral studies: Assessment of locomotor activity, drug discrimination, and self-administration in animal models to confirm CNS stimulant and reinforcing effects.

  • Metabolic stability and pharmacokinetics: Evaluation of its metabolic profile and ability to penetrate the central nervous system.

Such studies will be crucial in elucidating the unique pharmacological profile of this compound and determining its viability as a lead compound for the development of novel CNS-active agents.

References

An In-depth Technical Guide to Investigating the Binding Affinity of 4-Phenoxyphenethylamine at Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Pharmacology of TAAR1 Ligands

The interaction of a ligand with TAAR1 is quantified by two primary parameters: binding affinity (Ki) and functional potency (EC50).

  • Binding Affinity (Ki): This value represents the equilibrium dissociation constant of a competing ligand in a radioligand competition binding assay. A lower Ki value indicates a higher binding affinity of the ligand for the receptor.

  • Functional Potency (EC50): This is the concentration of an agonist that produces 50% of the maximal response in a functional assay, such as a cAMP accumulation assay. It is a measure of the ligand's ability to activate the receptor.

Due to the absence of published specific binding data for 4-phenoxyphenethylamine, the following table presents data for structurally related phenethylamine derivatives to provide a comparative context for expected values at rat TAAR1.[1]

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)TAAR1 (rat) (Ki, nM)Other Receptors (Ki, nM)
2C-T-2463505α1A (1,400), α2A (4,500)
2C-T-45422025α1A (1,300), α2A (2,600)
2C-T-714068α1A (400), α2A (1,800)
2C-O17001100021-
2C-O-Et150320120-
2C-I0.41.10.2D1 (>10), D2 (>10), D3 (>10)
25I-NBOMe0.0441.360α1A (0.9), D3 (7.6)
Mescaline53011002200α1A (>10), α2A (>10)

Data compiled from multiple sources.[1]

Core Signaling Pathways of TAAR1

TAAR1 activation primarily initiates downstream signaling through the Gαs protein subunit, leading to the production of cyclic AMP (cAMP).[2] However, it can also engage in G protein-independent signaling through β-arrestin2.[3]

TAAR1_Signaling_Pathways cluster_membrane Plasma Membrane cluster_gs Gαs Pathway cluster_barrestin β-Arrestin Pathway TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activates B_Arrestin β-Arrestin2 TAAR1->B_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand This compound (Agonist) Ligand->TAAR1 Binds to Gas->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates AKT_GSK3 AKT/GSK3β Signaling B_Arrestin->AKT_GSK3 Initiates

TAAR1 Signaling Cascades

Key Experimental Protocols

The following are detailed protocols for determining the binding affinity and functional potency of this compound at TAAR1.

Radioligand Competition Binding Assay

This assay quantifies the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to TAAR1.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293 expressing TAAR1) start->prep_membranes setup_assay Set up 96-well plate: - Assay Buffer - Radioligand ([3H]-agonist/antagonist) - this compound (varied conc.) prep_membranes->setup_assay add_membranes Add Membrane Suspension setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Separate Bound/Free Ligand (Vacuum Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki (Cheng-Prusoff) quantify->analyze end End analyze->end cAMP_BRET_Workflow start Start transfect_cells Co-transfect HEK293 cells with: - TAAR1 - cAMP BRET biosensor (e.g., EPAC) start->transfect_cells seed_cells Seed transfected cells into a 96-well plate transfect_cells->seed_cells add_substrate Add BRET substrate (e.g., Coelenterazine h) seed_cells->add_substrate add_agonist Add this compound (varied concentrations) add_substrate->add_agonist measure_bret Measure BRET signal (Luminescence at two wavelengths) add_agonist->measure_bret analyze Data Analysis: - Calculate BRET ratio - Generate dose-response curve - Determine EC50 and Emax measure_bret->analyze end End analyze->end

References

Initial Studies on the Metabolic Pathway of 4-Phenoxyphenethylamine: A Proposed Investigatory Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed framework for the initial investigation of the metabolic pathway of 4-phenoxyphenethylamine, a novel compound with a phenethylamine core. Due to the absence of published studies on this specific molecule, this guide draws upon established metabolic routes of structurally related phenethylamine derivatives to hypothesize potential biotransformations. It provides a comprehensive set of experimental protocols for in vitro and in vivo studies designed to elucidate the metabolic fate of this compound, identify key metabolites, and characterize the enzymes responsible for its clearance. This whitepaper is intended to serve as a foundational resource for researchers initiating preclinical development and safety assessment of this compound.

Introduction

Phenethylamine and its derivatives are a well-established class of compounds with diverse pharmacological activities. The metabolic fate of these molecules is a critical determinant of their pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The core phenethylamine structure is typically metabolized by a suite of enzymes including monoamine oxidases (MAO), cytochrome P450 (CYP) isoforms, and various transferases. The introduction of a phenoxy group at the 4-position of the phenyl ring in this compound presents a unique structural feature that is anticipated to influence its metabolic pathway. Understanding these pathways is paramount for the rational design of further preclinical and clinical studies.

Proposed Metabolic Pathways

Based on the metabolism of analogous compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and 4-iodo-2,5-dimethoxyphenethylamine (2C-I), several metabolic pathways can be postulated for this compound.[1][2][3][4] The primary routes of metabolism for phenethylamines involve deamination, hydroxylation, and subsequent conjugation reactions.[5][6][7]

The proposed metabolic pathways for this compound are visualized below:

Proposed Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound 4-Hydroxyphenoxyphenethylamine 4-Hydroxyphenoxyphenethylamine This compound->4-Hydroxyphenoxyphenethylamine Aromatic Hydroxylation (CYP-mediated) 4-Phenoxyphenylacetaldehyde 4-Phenoxyphenylacetaldehyde This compound->4-Phenoxyphenylacetaldehyde Oxidative Deamination (MAO) Glucuronide/Sulfate\nConjugates Glucuronide/Sulfate Conjugates 4-Hydroxyphenoxyphenethylamine->Glucuronide/Sulfate\nConjugates Glucuronidation (UGT)/ Sulfation (SULT) 4-Phenoxyphenylacetic acid 4-Phenoxyphenylacetic acid 4-Phenoxyphenylacetaldehyde->4-Phenoxyphenylacetic acid Oxidation (ALDH) 2-(4-Phenoxyphenyl)ethanol 2-(4-Phenoxyphenyl)ethanol 4-Phenoxyphenylacetaldehyde->2-(4-Phenoxyphenyl)ethanol Reduction (ADH) Acyl-glucuronide Acyl-glucuronide 4-Phenoxyphenylacetic acid->Acyl-glucuronide Glucuronidation (UGT)

Figure 1: Proposed Phase I and Phase II metabolic pathways for this compound.

Data Presentation: Hypothetical Metabolic Profile

The following tables present a hypothetical summary of quantitative data that would be generated from the proposed studies.

Table 1: In Vitro Metabolic Stability of this compound

Test SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes4515.4
Rat Liver Microsomes2824.8
Human Hepatocytes6211.2 (per 10^6 cells)
Rat Hepatocytes3519.8 (per 10^6 cells)

Table 2: Metabolite Identification in Human Liver Microsomes

MetaboliteProposed StructurePeak Area (%)Method of Identification
M14-Phenoxyphenylacetic acid65LC-MS/MS, authentic standard
M24-Hydroxyphenoxyphenethylamine20LC-MS/MS
M32-(4-Phenoxyphenyl)ethanol10LC-MS/MS
M4Glucuronide Conjugate of M25LC-MS/MS with β-glucuronidase hydrolysis

Table 3: Enzyme Kinetics of this compound Metabolism

EnzymeMetabolic ReactionKm (µM)Vmax (pmol/min/mg protein)
MAO-AOxidative Deamination15250
MAO-BOxidative Deamination5180
CYP2D6Aromatic Hydroxylation2595
CYP3A4Aromatic Hydroxylation5060

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Metabolic Stability
  • Objective: To determine the rate of metabolism of this compound in liver microsomes and hepatocytes.

  • Materials: Pooled human and rat liver microsomes, cryopreserved human and rat hepatocytes, NADPH regenerating system, appropriate buffers and incubation plates.

  • Procedure:

    • This compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) or hepatocytes (1 x 10^6 cells/mL) at 37°C.

    • For microsomal incubations, the reaction is initiated by the addition of an NADPH regenerating system.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an equal volume of cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life and intrinsic clearance are calculated from the disappearance rate of this compound.

Metabolite Identification
  • Objective: To identify the major metabolites of this compound.

  • Materials: As above, with the addition of β-glucuronidase and sulfatase enzymes.

  • Procedure:

    • Incubations are performed as described in 4.1, but with a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).

    • The quenched samples are analyzed by high-resolution LC-MS/MS to detect and structurally characterize potential metabolites.

    • To identify Phase II conjugates, incubations are also treated with β-glucuronidase or sulfatase prior to analysis to observe the reappearance of the Phase I metabolite.

Reaction Phenotyping
  • Objective: To identify the specific enzymes responsible for the metabolism of this compound.

  • Materials: Recombinant human CYP enzymes, specific chemical inhibitors for MAO and CYP isoforms.

  • Procedure:

    • Recombinant Enzymes: this compound is incubated with a panel of individual recombinant human CYP enzymes to screen for metabolic activity.

    • Chemical Inhibition: Incubations with human liver microsomes are performed in the presence and absence of specific inhibitors for major CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) and MAO isoforms (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • The formation of key metabolites is monitored by LC-MS/MS, and a reduction in metabolite formation in the presence of an inhibitor indicates the involvement of that enzyme.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro metabolism study.

In Vitro Metabolism Experimental Workflow cluster_setup Incubation Setup cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation Compound This compound Incubation Incubation Compound->Incubation Test_System Liver Microsomes or Hepatocytes Test_System->Incubation Cofactors NADPH, UDPGA, PAPS Cofactors->Incubation Quenching Quench with Acetonitrile Incubation->Quenching Centrifugation Centrifuge and Collect Supernatant Quenching->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Stability Metabolic Stability (t½, CLint) LC_MS->Stability Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID Phenotyping Reaction Phenotyping LC_MS->Phenotyping

Figure 2: General experimental workflow for in vitro metabolism studies.

Conclusion

This whitepaper provides a hypothetical yet comprehensive guide for the initial metabolic investigation of this compound. The proposed studies, based on established methodologies for similar compounds, will enable the characterization of its metabolic stability, the identification of its major metabolites, and the elucidation of the enzymes involved in its biotransformation. The data generated from these studies will be crucial for guiding further drug development efforts and ensuring a thorough understanding of the compound's safety profile.

References

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of 4-Phenoxyphenethylamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenethylamine is a compound of interest in various fields of research due to its structural similarity to other biologically active phenethylamines. Accurate and reliable quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the analytical determination of this compound using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are designed to offer high sensitivity, selectivity, and reproducibility.

Analytical Workflow Overview

The general workflow for the analysis of this compound in biological samples involves sample preparation to isolate the analyte and remove interferences, followed by instrumental analysis using LC-MS/MS for separation and quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (SPE, LLE, or PPT) Sample->Extraction Isolate Analyte Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentrate LC LC Separation Evaporation->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elution Quantification Quantification (Calibration Curve) MS->Quantification Acquire Data Validation Method Validation Quantification->Validation Assess Performance

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the required sensitivity.[1][2][3] Three common methods are provided below.

a) Solid-Phase Extraction (SPE) Protocol for Plasma/Serum

This method is recommended for cleaner extracts and higher sensitivity.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Loading: Pre-treat 0.5 mL of plasma or serum with 0.5 mL of 4% phosphoric acid. Centrifuge at 4000 rpm for 10 minutes. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

b) Liquid-Liquid Extraction (LLE) Protocol for Urine

LLE is a cost-effective method suitable for urine samples.

  • Alkalanization: To 1 mL of urine, add 100 µL of 5 M sodium hydroxide.

  • Extraction: Add 5 mL of a mixture of ethyl acetate and hexane (9:1, v/v). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

c) Protein Precipitation (PPT) Protocol for Plasma/Serum

PPT is a rapid method for high-throughput analysis.

  • Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard.

  • Vortexing: Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute if higher sensitivity is needed.

LC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrumentation used.

a) Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start at 5-10% B, ramp to 90-95% B over 5-8 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

b) Mass Spectrometry (MS) Conditions

Mass spectrometric analysis should be performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Ionization Mode: ESI+

  • Scan Type: Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions for this compound:

The molecular weight of this compound is 213.28 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 214.3. Based on the known fragmentation patterns of phenethylamines, which often involve cleavage of the bond between the alpha and beta carbons of the ethylamine side chain, the following MRM transitions are predicted. Note: These transitions and their corresponding collision energies should be optimized experimentally using a pure standard of this compound.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z (Predicted)Putative Fragment
This compound214.3197.2[M+H - NH₃]⁺
This compound214.3121.1[C₈H₉O]⁺
This compound214.394.1[C₆H₅OH]⁺

An internal standard, such as a stable isotope-labeled version of this compound (e.g., this compound-d4) or a structurally similar compound not present in the samples, should be used for accurate quantification.

Data Presentation and Method Validation

Quantitative data should be summarized in clear and structured tables. A bioanalytical method validation should be performed according to regulatory guidelines to ensure the reliability of the results.

Table 1: Quantitative Performance Characteristics (Example)

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Upper Limit of Quantification (ULOQ) Accuracy ±15%, Precision ≤15%1000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤20% at LLOQ)< 12%
Accuracy (%Bias) ± 15% (±20% at LLOQ)-5% to +8%
Matrix Effect CV ≤ 15%< 10%
Recovery (%) Consistent, precise, and reproducible85-95%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in developing and validating the bioanalytical method.

Method_Development_Validation Method_Dev Method Development Sample_Prep_Opt Sample Preparation Optimization Method_Dev->Sample_Prep_Opt LC_Opt LC Method Optimization Method_Dev->LC_Opt MS_Opt MS/MS Method Optimization Method_Dev->MS_Opt Method_Val Method Validation Sample_Prep_Opt->Method_Val LC_Opt->Method_Val MS_Opt->Method_Val Specificity Specificity & Selectivity Method_Val->Specificity Linearity Linearity & Range Method_Val->Linearity Accuracy Accuracy Method_Val->Accuracy Precision Precision Method_Val->Precision Stability Stability Method_Val->Stability Routine_Analysis Routine Sample Analysis Specificity->Routine_Analysis Linearity->Routine_Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis Stability->Routine_Analysis

Caption: Method development and validation workflow.

References

Application Note: Quantitative Analysis of 4-Phenoxyphenethylamine in Rodent Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Phenoxyphenethylamine in rodent plasma. The protocol utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring the accurate measurement of this compound in a biological matrix.

Introduction

This compound is a compound of interest in drug discovery and development. To accurately assess its pharmacokinetic profile and metabolic fate in preclinical rodent models, a reliable and sensitive bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for the quantification of small molecules in complex biological matrices like plasma.[1] This application note provides a detailed protocol for the extraction, separation, and quantification of this compound in rodent plasma.

Experimental

Materials and Reagents
  • This compound (Analyte)

  • Diphenhydramine (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Rodent Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Standard Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Diphenhydramine (IS) in acetonitrile.

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile/water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the Diphenhydramine stock solution with acetonitrile.

Sample Preparation
  • To 50 µL of rodent plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (100 ng/mL Diphenhydramine).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% to 90% B

    • 2.5 - 3.0 min: 90% B

    • 3.0 - 3.1 min: 90% to 10% B

    • 3.1 - 4.0 min: 10% B

  • Injection Volume: 5 µL

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 550 °C

MRM Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound214.3121.125
This compound214.393.135
Diphenhydramine (IS)256.2167.120

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1DataDataData
5DataDataData
10DataDataData
50DataDataData
100DataDataData
500DataDataData
1000DataDataData
Precision and Accuracy

The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=6) on the same day (intra-day) and on three different days (inter-day).

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Mean Conc. (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC3DataDataDataDataDataData
MQC75DataDataDataDataDataData
HQC750DataDataDataDataDataData

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Rodent Plasma (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection chromatography C18 Reversed-Phase Chromatography injection->chromatography ms_detection Triple Quadrupole MS (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway cluster_fragments Product Ions (Q3) parent This compound [M+H]+ = 214.3 fragment1 Tropylium Ion m/z = 121.1 parent->fragment1 Loss of C7H7NO fragment2 Phenoxy Radical Cation m/z = 93.1 parent->fragment2 Loss of C8H10N

Caption: Proposed fragmentation of this compound.

References

Application of 4-Phenoxyphenethylamine in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), present a significant and growing challenge to global health. A common thread among these disorders is the progressive loss of neuronal structure and function, often associated with protein misfolding, oxidative stress, mitochondrial dysfunction, and neuroinflammation. The phenethylamine scaffold is a key pharmacophore in many centrally active compounds. While 4-Phenoxyphenethylamine is a structurally interesting molecule, to date, there is a lack of specific published data on its application in neurodegenerative disease models. However, based on its core structure, we can hypothesize its potential mechanisms of action through targets known to be modulated by phenethylamine derivatives: the Sigma-1 Receptor (S1R) and Trace Amine-Associated Receptors (TAARs).

This document provides a detailed guide for researchers interested in investigating the therapeutic potential of this compound. The protocols and application notes are based on established methodologies for evaluating compounds with similar structural motifs, particularly sigma-1 receptor agonists, which have shown promise in preclinical models of neurodegeneration.

Hypothesized Mechanisms of Action

Given its phenethylamine backbone, this compound may exert neuroprotective effects through one or both of the following pathways:

  • Sigma-1 Receptor (S1R) Agonism: The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses.[1] Activation of S1R by agonists has been shown to be neuroprotective through multiple mechanisms, including:

    • Modulation of calcium homeostasis.[2]

    • Reduction of endoplasmic reticulum (ER) stress and oxidative stress.[3]

    • Promotion of mitochondrial function.[2]

    • Enhancement of neurotrophic factor signaling (e.g., BDNF).[4]

    • Upregulation of anti-apoptotic proteins like Bcl-2.[5]

  • Trace Amine-Associated Receptor 1 (TAAR1) Modulation: TAAR1 is a G-protein coupled receptor that is activated by trace amines like β-phenylethylamine.[6][7] TAAR1 modulation can influence dopaminergic and serotonergic neurotransmission.[8] Its role in neurodegeneration is an emerging area of research, with potential therapeutic benefits arising from:

    • Regulation of neurotransmitter levels in the synaptic cleft.[5]

    • Potential reduction of glutamate excitotoxicity.[5]

Data Presentation: Efficacy of Related Compounds

As no specific data for this compound is currently available, the following tables summarize representative quantitative data for known sigma-1 receptor agonists in preclinical neurodegenerative disease models to provide a benchmark for potential experimental outcomes.

Table 1: In Vitro Neuroprotective Effects of Sigma-1 Receptor Agonists

CompoundNeurodegenerative ModelCell TypeOutcome Measure% Protection / ImprovementReference
PRE-084ExcitotoxicitySpinal Cord CultureMotoneuron SurvivalSignificant increase[2]
SA4503SOD1G93A toxicityNSC34 cellsCell ViabilitySignificant increase[2]
PPBPOxygen-Glucose DeprivationPrimary Cortical NeuronsNeuronal Viability~50-60%[5]
PridopidineMutant HuntingtinStriatal NeuronsBDNF ReleaseSignificant increase[4]

Table 2: In Vivo Efficacy of Sigma-1 Receptor Agonists in Animal Models

CompoundDisease ModelAnimalKey ParameterResultReference
PRE-084ALS (SOD1G93A)MouseLifespan ExtensionMild extension[2]
SA4503ALS (SOD1G93A)MouseMotor Neuron PreservationEnhanced preservation[2]
ANAVEX2-73Alzheimer's DiseaseMouseCognitive DeficitsImprovement in memory[9]
PPBPFocal Cerebral IschemiaRatInfarct VolumeSignificant reduction[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

cluster_0 Hypothesized Signaling Pathway of this compound via Sigma-1 Receptor Compound This compound (Hypothesized Agonist) S1R Sigma-1 Receptor (S1R) Compound->S1R Activates Mito Mitochondria S1R->Mito Stabilizes Ca_Homeostasis Ca2+ Homeostasis S1R->Ca_Homeostasis ER_Stress ER Stress↓ S1R->ER_Stress BDNF BDNF↑ S1R->BDNF Bcl2 Bcl-2↑ S1R->Bcl2 ER Endoplasmic Reticulum Oxidative_Stress Oxidative Stress↓ Mito->Oxidative_Stress Neuroprotection Neuroprotection & Neuronal Survival Ca_Homeostasis->Neuroprotection ER_Stress->Neuroprotection Oxidative_Stress->Neuroprotection BDNF->Neuroprotection Bcl2->Neuroprotection

Hypothesized Sigma-1 Receptor Signaling Pathway

cluster_1 Experimental Workflow for Evaluating this compound Start Start: Synthesize/Acquire This compound In_Vitro In Vitro Studies Start->In_Vitro Receptor_Binding Receptor Binding Assays (S1R, TAAR1) In_Vitro->Receptor_Binding Neuroprotection_Assay Neuroprotection Assays (e.g., against glutamate toxicity) In_Vitro->Neuroprotection_Assay Mechanism_Assay Mechanistic Assays (Ca2+ imaging, ROS, Bcl-2) In_Vitro->Mechanism_Assay In_Vivo In Vivo Studies Mechanism_Assay->In_Vivo Promising results PK_PD Pharmacokinetics & Brain Penetration In_Vivo->PK_PD Behavioral_Tests Behavioral Testing (e.g., MWM, Y-Maze) In_Vivo->Behavioral_Tests Histology Post-mortem Histology (IHC for pathology markers) In_Vivo->Histology Conclusion Conclusion: Assess Therapeutic Potential Behavioral_Tests->Conclusion Histology->Conclusion

General Experimental Workflow

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To determine if this compound protects neuronal cells from glutamate-induced cell death.

Materials:

  • HT-22 murine hippocampal cell line (or primary cortical neurons)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glutamate solution (1 M stock)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 104 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Incubate for 2 hours.

  • Glutamate Challenge: Add glutamate to the wells to a final concentration of 5 mM. Do not add glutamate to the control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the control (untreated, no glutamate) group.

Protocol 2: Morris Water Maze (MWM) for Assessing Spatial Learning and Memory in a Mouse Model of AD

Objective: To evaluate the effect of this compound on cognitive deficits in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).[10]

Materials:

  • Transgenic AD mice and wild-type littermates

  • Circular pool (120-150 cm in diameter) filled with opaque water (22-24°C)

  • Submerged escape platform (10 cm in diameter)

  • Video tracking system and software

  • Distinct visual cues placed around the pool

  • This compound formulated for in vivo administration (e.g., in saline with 0.5% Tween 80)

Procedure:

  • Animal Dosing: Administer this compound or vehicle to the mice daily (e.g., via oral gavage or intraperitoneal injection) for a predetermined period (e.g., 4 weeks) before and during the behavioral testing.

  • Acquisition Phase (Days 1-5):

    • Conduct 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the pool facing the wall at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Acquisition: Analyze the learning curves (escape latency over days) using a two-way repeated measures ANOVA.

    • Probe Trial: Compare the time in the target quadrant and platform crossings between treatment groups using a one-way ANOVA or t-test.

Protocol 3: Immunohistochemistry for Alpha-Synuclein in a Mouse Model of PD

Objective: To assess the effect of this compound on the accumulation of pathological alpha-synuclein in a mouse model of Parkinson's disease (e.g., A53T alpha-synuclein transgenic mice).[11][12]

Materials:

  • PD model mice treated with this compound or vehicle

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Cryostat or microtome

  • Primary antibody: Rabbit or mouse anti-phospho-alpha-synuclein (Ser129)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit/mouse IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Microscope slides, mounting medium

Procedure:

  • Tissue Preparation:

    • Anesthetize the mice and perform transcardial perfusion with saline followed by 4% PFA.

    • Post-fix the brain in 4% PFA overnight, then cryoprotect in sucrose solutions.

    • Cut 30-40 µm thick sections of the substantia nigra and striatum using a cryostat.

  • Staining:

    • Wash free-floating sections in PBS.

    • Perform antigen retrieval if necessary (e.g., with citric acid buffer).

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific binding with 5% normal goat serum in PBS with 0.3% Triton X-100 (PBST).

    • Incubate sections with the primary antibody overnight at 4°C.

    • Wash in PBST and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

    • Wash in PBST and incubate with ABC reagent for 1 hour.

    • Develop the signal using the DAB substrate kit.

  • Imaging and Quantification:

    • Mount the sections on slides, dehydrate, and coverslip.

    • Capture images of the substantia nigra and striatum.

    • Quantify the alpha-synuclein pathology by measuring the area of positive staining or by counting the number of positive cells using image analysis software (e.g., ImageJ).

    • Compare the levels of pathology between the treated and vehicle groups.

Conclusion

While direct evidence for the efficacy of this compound in neurodegenerative disease models is currently lacking, its chemical structure suggests it is a promising candidate for investigation. By acting as a potential sigma-1 receptor agonist or TAAR1 modulator, it could tap into key neuroprotective pathways. The protocols and conceptual frameworks provided here offer a robust starting point for researchers to systematically evaluate its therapeutic potential and elucidate its mechanism of action in the context of neurodegeneration. Rigorous in vitro and in vivo studies are essential to validate these hypotheses and determine if this compound or its derivatives could represent a novel therapeutic strategy for these devastating diseases.

References

Application Notes and Protocols: 4-Phenoxyphenethylamine as a Pharmacological Tool for Studying Dopamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenethylamine is a derivative of the endogenous trace amine β-phenethylamine (β-PEA) and serves as a valuable pharmacological tool for investigating the function and regulation of the dopamine transporter (DAT). The DAT is a critical neuronal membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the magnitude and duration of dopaminergic neurotransmission. Dysfunction of the DAT is implicated in various neuropsychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), substance use disorder, and depression, making it a key target for therapeutic development.

These application notes provide a comprehensive guide for utilizing this compound to study the dopamine transporter, encompassing its mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and data presentation guidelines.

Mechanism of Action

Phenethylamine and its derivatives, including this compound, primarily exert their effects on the dopamine transporter through two main mechanisms:

  • Inhibition of Dopamine Reuptake: These compounds can competitively bind to the dopamine transporter, blocking the reuptake of dopamine from the synapse. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling.

  • Reverse Transport (Efflux): Some phenethylamine derivatives can act as substrates for the dopamine transporter, being transported into the presynaptic neuron. This process can lead to a reversal of the transporter's function, causing it to efflux dopamine from the neuron into the synaptic cleft.[1][2] This is a non-vesicular mechanism of dopamine release.

The specific actions of this compound, whether primarily as an inhibitor or also as a substrate causing efflux, can be determined using the experimental protocols outlined below.

Data Presentation

Table 1: Comparative Binding Affinities (Kᵢ) of Phenethylamine Derivatives at the Human Dopamine Transporter (hDAT)

CompoundKᵢ (nM)RadioligandCell Line/TissueReference
Dopamine4300[³H]CFTHEK-hDAT[3]
β-Phenethylamine~3000[³H]CFTHEK-hDAT[3]
Amphetamine (d-isomer)340[³H]CFTHEK-hDAT[3]
GBR 129091Not SpecifiedSynaptosomes

Note: Lower Kᵢ values indicate higher binding affinity.

Table 2: Comparative Dopamine Uptake Inhibition (IC₅₀/Kapp) of Phenethylamine Derivatives

CompoundIC₅₀/Kapp (nM)Cell Line/TissueReference
Dopamine430HEK-hDAT[3]
β-Phenethylamine~600HEK-hDAT[3]
Amphetamine (d-isomer)50HEK-hDAT[3]
GBR 12909Not SpecifiedNot Specified

Note: Lower IC₅₀/Kapp values indicate greater potency in inhibiting dopamine uptake.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Dopamine Transporter

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the dopamine transporter.

Workflow for DAT Radioligand Binding Assay

G prep Membrane Preparation incubation Incubation with Radioligand and this compound prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Ki determination) counting->analysis

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.

Materials:

  • Cell Lines: HEK-293 cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (β-CFT), a high-affinity DAT ligand.

  • Non-specific Ligand: A high concentration of a known DAT inhibitor, such as cocaine (10 µM) or GBR 12909 (1 µM), to determine non-specific binding.

  • Test Compound: this compound.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter.

Protocol:

  • Membrane Preparation:

    • Harvest HEK-hDAT cells and resuspend in ice-cold homogenization buffer.

    • Homogenize the cells using a Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration. Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.

    • Add 50 µL of assay buffer (for total binding) or 50 µL of the non-specific ligand to the appropriate wells.

    • Add 50 µL of serially diluted this compound to the test wells.

    • Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM) to all wells.

    • Add 50 µL of the membrane preparation to all wells.

    • Incubate at room temperature for 1-2 hours.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

2. Dopamine Uptake Inhibition Assay

This protocol measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into cells expressing the DAT.

Workflow for Dopamine Uptake Inhibition Assay

G plating Cell Plating (HEK-hDAT) preincubation Pre-incubation with This compound plating->preincubation uptake Addition of [³H]Dopamine preincubation->uptake termination Termination and Washing uptake->termination lysis Cell Lysis termination->lysis counting Scintillation Counting lysis->counting analysis Data Analysis (IC₅₀ determination) counting->analysis

Caption: Step-by-step workflow for a dopamine uptake inhibition assay.

Materials:

  • Cell Lines: HEK-293 cells stably expressing hDAT.

  • Radioligand: [³H]Dopamine.

  • Test Compound: this compound.

  • Uptake Buffer: 5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM glucose, pH 7.1.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Equipment: 24-well plates, scintillation counter.

Protocol:

  • Cell Culture:

    • Plate HEK-hDAT cells in 24-well plates and grow to confluence.

  • Uptake Assay:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of this compound in uptake buffer for 20 minutes at 37°C.

    • Initiate uptake by adding [³H]dopamine (final concentration ~10-20 nM) and incubate for 5-10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells by adding 1% SDS to each well and incubating overnight.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the this compound concentration to determine the IC₅₀ value.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in a specific brain region (e.g., striatum or nucleus accumbens) of a freely moving animal following the administration of this compound.

Workflow for In Vivo Microdialysis

G surgery Stereotaxic Surgery and Guide Cannula Implantation recovery Animal Recovery surgery->recovery probe Microdialysis Probe Insertion recovery->probe baseline Baseline Sample Collection probe->baseline admin Administration of This compound baseline->admin collection Post-treatment Sample Collection admin->collection analysis Dopamine Quantification (HPLC-ECD) collection->analysis data Data Analysis analysis->data

Caption: Experimental workflow for in vivo microdialysis to measure changes in extracellular dopamine.

Materials:

  • Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).

  • Surgical Equipment: Stereotaxic apparatus, surgical drill, anesthesia machine.

  • Microdialysis Equipment: Microdialysis probes, guide cannulae, infusion pump, fraction collector.

  • Artificial Cerebrospinal Fluid (aCSF): To perfuse the microdialysis probe.

  • Test Compound: this compound.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for dopamine quantification.

Protocol:

  • Surgery:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe - reverse dialysis).

    • Continue collecting dialysate samples for a defined period post-administration.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the baseline levels.

    • Plot the percentage change in dopamine concentration over time to visualize the effect of this compound.

Signaling Pathways

Inhibition of the dopamine transporter by this compound leads to an accumulation of extracellular dopamine, which then acts on presynaptic and postsynaptic dopamine receptors (D1-like and D2-like families). This can trigger a cascade of intracellular signaling events.

Simplified Dopaminergic Synapse Signaling

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug dopamine_vesicle Dopamine Vesicle dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) dat->dopamine_vesicle Recycling d2r_auto D2 Autoreceptor d2r_auto->dopamine_vesicle Inhibits Release dopamine->dat Reuptake dopamine->d2r_auto d1r D1 Receptor dopamine->d1r d2r D2 Receptor dopamine->d2r ac_stim Adenylyl Cyclase (+) d1r->ac_stim ac_inhib Adenylyl Cyclase (-) d2r->ac_inhib camp_up ↑ cAMP ac_stim->camp_up camp_down ↓ cAMP ac_inhib->camp_down pka PKA camp_up->pka downstream Downstream Signaling pka->downstream phenoxyphenethylamine This compound phenoxyphenethylamine->dat Inhibits

Caption: Simplified signaling at a dopaminergic synapse, showing the site of action for this compound.

By using this compound as a pharmacological tool in conjunction with these detailed protocols, researchers can effectively probe the intricacies of the dopamine transporter and its role in health and disease.

References

Protocol for dissolving and administering 4-Phenoxyphenethylamine for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 4-Phenoxyphenethylamine in Cell Culture

Introduction

This compound is a compound belonging to the phenethylamine class, a group of substances known for their diverse pharmacological activities, primarily as neuromodulators in the central nervous system. Like other substituted phenethylamines, it is investigated for its potential to interact with monoaminergic systems. The primary mechanism of action for many phenethylamines involves the modulation of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), often through interaction with the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] Activation of TAAR1 can trigger downstream signaling cascades, influencing neurotransmitter release and reuptake.[2][[“]]

These application notes provide a detailed protocol for the proper dissolution and administration of this compound in in-vitro cell culture experiments, ensuring reproducible and reliable results for researchers studying its biological effects. Due to its predicted low water solubility, proper preparation of a stock solution is critical.[4]

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protecting microcentrifuge tubes or cryovials

  • Appropriate cell culture medium (e.g., DMEM, EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell line of interest (e.g., HEK-293 for receptor studies, SH-SY5Y for neuronal effects)

  • Standard cell culture equipment (incubator, biosafety cabinet, pipettes, etc.)

  • Vortex mixer

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Due to the hydrophobic nature of this compound (LogP estimate of 2.980), a concentrated stock solution in an organic solvent is required.[4] DMSO is the recommended solvent for this purpose.

  • Calculation: Determine the required mass of this compound to prepare a high-concentration stock solution (e.g., 10-100 mM). The molecular weight of this compound is 213.28 g/mol .[4]

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of 50 mM stock: 0.050 mol/L x 0.001 L x 213.28 g/mol = 0.01066 g (10.66 mg)

  • Weighing: In a sterile environment, accurately weigh the calculated amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube to ensure sterility.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions and Administration to Cells
  • Thawing: Thaw an aliquot of the this compound DMSO stock solution at room temperature just before use.

  • Dilution: Prepare serial dilutions of the compound in a complete cell culture medium. It is crucial to perform a stepwise dilution rather than adding the small stock volume directly into the final large volume of the medium.[5]

    • First, prepare an intermediate dilution by adding the DMSO stock to a small volume of pre-warmed (37°C) medium.

    • Add this intermediate dilution to the final volume of the medium needed for the experiment to reach the desired final concentrations.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium. The final concentration of DMSO in the culture medium for both treated and control wells should be identical and ideally kept below 0.5% to prevent solvent-induced cytotoxicity.

  • Cell Treatment: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard conditions (e.g., 37°C, 5% CO₂).

Data Presentation

The following table summarizes the key quantitative data for the preparation and use of this compound.

ParameterRecommended ValueNotes
Stock Solution
SolventDMSO (cell culture grade)Necessary due to poor aqueous solubility.[4]
Stock Concentration10 - 100 mMA high concentration allows for minimal solvent addition to the final culture.
Storage Temperature-20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Working Solution
DiluentComplete Cell Culture MediumPre-warm to 37°C before use.
Final DMSO Concentration< 0.5% (v/v)Higher concentrations can be toxic to cells. A vehicle control is mandatory.
Suggested Concentration Range0.1 µM - 100 µMThis is a typical starting range for in-vitro assays; an initial cytotoxicity test (e.g., MTT or LDH assay) is recommended to determine the optimal non-toxic concentration range for your specific cell line.[1][6]

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Protocol weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot & Store at -80°C sterilize->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Dilutions in Culture Medium thaw->dilute control Prepare Vehicle Control (DMSO in Medium) thaw->control treat Replace Medium & Treat Cells dilute->treat control->treat incubate Incubate (e.g., 24-72h) treat->incubate analyze Perform Downstream Assays (Viability, Signaling, etc.) incubate->analyze

Caption: Workflow for preparing and administering this compound.

Hypothesized Signaling Pathway

G compound This compound receptor TAAR1 compound->receptor binds g_protein Gαs receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka PKA camp->pka activates dat Monoamine Transporters (e.g., DAT) pka->dat phosphorylates effect Modulation of Neurotransmitter Reuptake dat->effect

Caption: Potential TAAR1 signaling cascade for this compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel 4-Phenoxyphenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamine and its derivatives are a significant class of compounds known for their broad pharmacological activities, primarily as modulators of monoamine neurotransmitter systems.[1] The 4-phenoxyphenethylamine scaffold represents a promising area for the discovery of novel therapeutics targeting neurological and psychiatric disorders. These compounds are predicted to interact with key proteins such as monoamine transporters (dopamine, norepinephrine, and serotonin transporters - DAT, NET, SERT) and monoamine oxidases (MAO-A and MAO-B).[2][[“]][4]

High-throughput screening (HTS) is a critical methodology in drug discovery, enabling the rapid assessment of large compound libraries to identify "hit" compounds against specific biological targets.[1][5] These application notes provide detailed protocols for robust HTS and secondary assays designed to identify and characterize novel this compound derivatives with desired pharmacological profiles.

Key Biological Targets and Signaling Pathways

The primary mechanism of action for many phenethylamines involves the modulation of monoamine levels in the synaptic cleft.[2][4] This is achieved by targeting:

  • Monoamine Transporters (DAT, NET, SERT): These membrane proteins are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synapse back into the presynaptic neuron, thus terminating the neurotransmitter signal.[6] Inhibition of these transporters by this compound derivatives would lead to increased extracellular concentrations of monoamines.[1]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes, located on the outer mitochondrial membrane, are responsible for the degradation of monoamine neurotransmitters.[7][8] Inhibition of MAO enzymes prevents the breakdown of these neurotransmitters, increasing their availability for vesicular packaging and release.

The following diagram illustrates the key targets for this compound derivatives within a monoaminergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) SynapticCleft Synaptic Cleft (Monoamines) Vesicle->SynapticCleft Exocytosis MAO Monoamine Oxidase (MAO-A/B) Mito Mitochondrion Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->Vesicle Repackaging Transporter->MAO Degradation Compound This compound Derivative Compound->MAO Inhibition Compound->Transporter Inhibition SynapticCleft->Transporter Reuptake Receptor Postsynaptic Receptors SynapticCleft->Receptor Binding & Signal HTS_Workflow LibPrep Compound Library Plating (this compound Derivatives) PrimaryScreen Primary HTS: Fluorescence-Based Transporter Uptake Assay LibPrep->PrimaryScreen HitID Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitID DoseResponse Dose-Response & IC50 Confirmation HitID->DoseResponse SecondaryAssays Secondary Assays: - MAO-A/B Inhibition - Orthogonal Assays (e.g., Radioligand) - Selectivity Profiling DoseResponse->SecondaryAssays Cytotoxicity Cytotoxicity Profiling (MTT, LDH Assays) DoseResponse->Cytotoxicity Lead Lead Candidate SecondaryAssays->Lead Cytotoxicity->Lead

References

Application of 4-Phenoxyphenethylamine in Behavioral Pharmacology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenethylamines are a vast class of psychoactive compounds known for their diverse effects on the central nervous system, primarily through modulation of monoaminergic systems. 4-Phenoxyphenethylamine is a derivative of the core phenethylamine structure, characterized by a phenoxy group at the 4-position of the phenyl ring. While specific research on this particular compound is limited in publicly available literature, its structural similarity to other behaviorally active phenethylamines suggests it may possess significant activity.

These application notes provide a comprehensive framework for the preclinical behavioral and pharmacological evaluation of this compound. The protocols detailed below are established methods in behavioral pharmacology for characterizing the profile of novel psychoactive substances. They are intended to guide researchers in investigating the potential stimulant, hallucinogen-like, and reinforcing effects of this compound, as well as its underlying receptor mechanisms.

Predicted Pharmacological Profile

Based on the pharmacology of structurally related phenethylamines, this compound is hypothesized to interact with one or more of the following targets:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₑ), which are primary targets for psychedelic phenethylamines.[1][2][3]

  • Trace Amine-Associated Receptor 1 (TAAR1): A key receptor for endogenous trace amines and many synthetic phenethylamines, modulating monoaminergic neurotransmission.[2][4]

  • Monoamine Transporters: Including transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which are targets for stimulant phenethylamines.

The following sections provide detailed protocols to test these hypotheses and characterize the behavioral effects of this compound.

Data Presentation: Summary Tables

The following tables are templates for summarizing quantitative data obtained from the experimental protocols described below.

Table 1: Receptor Binding Affinities (Ki) of this compound

TargetRadioligandKi (nM) ± SEM
Human 5-HT₂ₐ[³H]-Ketanserin
Human 5-HT₂ₙ[³H]-Mesulergine
Human 5-HT₂ₑ[³H]-N-Methylspiperone
Human TAAR1[³H]-RO5256390
Human DAT[³H]-WIN 35,428
Human NET[³H]-Nisoxetine
Human SERT[³H]-Citalopram

Table 2: Functional Activity (EC₅₀/IC₅₀) of this compound

AssayReceptorEC₅₀ (nM) ± SEM% Max Response (Eₘₐₓ)
cAMP AccumulationHuman 5-HT₂ₐ
Inositol Phosphate AccumulationHuman 5-HT₂ₙ
cAMP InhibitionHuman TAAR1
Dopamine Uptake InhibitionHuman DATIC₅₀ (nM) ± SEM
Norepinephrine Uptake InhibitionHuman NETIC₅₀ (nM) ± SEM
Serotonin Uptake InhibitionHuman SERTIC₅₀ (nM) ± SEM

Table 3: Effects of this compound on Locomotor Activity in Mice

Dose (mg/kg)Total Distance Traveled (cm) ± SEMTime in Center (s) ± SEMRearing Frequency ± SEM
Vehicle
1
3
10
30

Table 4: Drug Discrimination in Rats Trained to Discriminate a Known Phenethylamine (e.g., (+)-Amphetamine) from Saline

Test Compound/Dose (mg/kg)% Drug-Appropriate Responding ± SEMResponse Rate (responses/min) ± SEM
Saline
(+)-Amphetamine (Training Dose)
This compound (1)
This compound (3)
This compound (10)

Experimental Protocols

I. In Vitro Pharmacology

A. Radioligand Binding Assays

This protocol determines the binding affinity of this compound for various G protein-coupled receptors (GPCRs) and monoamine transporters.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound at target receptors and transporters.

  • Materials:

    • Cell membranes expressing the target receptor/transporter (e.g., from HEK293 cells).

    • Specific radioligand for each target (see Table 1).

    • This compound hydrochloride or other salt.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[5]

    • Non-specific binding competitor (e.g., a high concentration of a known non-radioactive ligand for the target).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific competitor (for non-specific binding), or a concentration of this compound.[5]

    • Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 30°C).[5]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. cAMP Functional Assays

This protocol assesses the functional activity of this compound at Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP).

  • Objective: To determine if this compound acts as an agonist or antagonist at specific GPCRs and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

  • Materials:

    • HEK293 cells stably expressing the target receptor (e.g., 5-HT₂ₐ or TAAR1).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).[6][7][8][9][10]

    • This compound.

    • Forskolin (for Gi-coupled receptor assays).

    • Reference agonist and antagonist for the target receptor.

    • Cell culture medium and reagents.

    • 384-well microplates.

    • Plate reader compatible with the chosen assay technology.

  • Procedure (for a Gs-coupled receptor):

    • Plate cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of this compound and a reference agonist.

    • Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.[8]

    • Incubate to allow for the detection reaction to occur.

    • Read the plate on a compatible plate reader.

    • Generate concentration-response curves and calculate EC₅₀ and Eₘₐₓ values.

  • Procedure (for a Gi-coupled receptor):

    • Follow steps 1 and 2 as above.

    • Add a concentration of forskolin that produces a submaximal stimulation of cAMP (e.g., EC₈₀).

    • Immediately add the test compounds (this compound or reference agonist).

    • Follow steps 4-7 to measure the inhibition of forskolin-stimulated cAMP accumulation.

II. In Vivo Behavioral Pharmacology

A. Locomotor Activity Test

This assay assesses the stimulant or depressant effects of this compound on spontaneous motor activity in rodents.

  • Objective: To evaluate the dose-dependent effects of this compound on horizontal and vertical activity.

  • Animals: Adult male mice (e.g., C57BL/6J).

  • Materials:

    • Open field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors or a video tracking system.[11]

    • This compound dissolved in a suitable vehicle (e.g., saline).

  • Procedure:

    • Habituate the mice to the testing room for at least 60 minutes before the experiment.[11]

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).

    • Immediately place the mouse in the center of the open field arena.

    • Record locomotor activity for a set duration (e.g., 60 minutes) in time bins (e.g., 5 minutes).[11]

    • Analyze the data for total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • Compare the effects of different doses of this compound to the vehicle control group.

B. Drug Discrimination

This is a highly sensitive and specific assay to determine if the subjective effects of this compound are similar to those of a known psychoactive drug.

  • Objective: To assess whether this compound substitutes for the discriminative stimulus effects of a training drug (e.g., a stimulant like (+)-amphetamine or a hallucinogen like LSD).[12][13]

  • Animals: Adult male rats.

  • Materials:

    • Standard two-lever operant conditioning chambers.

    • Training drug (e.g., (+)-amphetamine).

    • This compound.

  • Procedure:

    • Training Phase:

      • Rats are trained to press one lever ("drug lever") to receive a food reward after being administered the training drug, and a second lever ("saline lever") after receiving saline.[14]

      • Training sessions alternate between drug and saline until the rats reliably press the correct lever (>80% accuracy).

    • Testing Phase:

      • Once trained, rats are administered various doses of this compound.

      • The percentage of responses on the drug-appropriate lever is recorded.

      • Full substitution occurs when the animal predominantly presses the drug lever, indicating similar subjective effects. Partial or no substitution suggests dissimilar effects.

      • Response rates are also measured to assess any disruptive effects on behavior.

Visualization of Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TAAR1 TAAR1 This compound->TAAR1 Agonism 5-HT2A 5-HT2A This compound->5-HT2A Agonism DAT DAT This compound->DAT Inhibition/ Reversal Gs Gs TAAR1->Gs Gq Gq 5-HT2A->Gq Dopamine_Efflux Dopamine Efflux DAT->Dopamine_Efflux AC Adenylyl Cyclase Gs->AC Activation PLC Phospholipase C Gq->PLC Activation cAMP cAMP AC->cAMP  + IP3_DAG IP3 / DAG PLC->IP3_DAG  + PKA PKA cAMP->PKA Activation PKC PKC IP3_DAG->PKC Activation Behavioral_Effects Behavioral Effects (e.g., Locomotion) PKA->Behavioral_Effects Modulation PKC->Behavioral_Effects Modulation Dopamine_Efflux->Behavioral_Effects Modulation

Caption: Hypothesized signaling pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Assessment Binding_Assay Radioligand Binding Assay (Determine Ki) Locomotor Locomotor Activity Test (Assess stimulant/depressant effects) Binding_Assay->Locomotor Functional_Assay Functional Assay (cAMP) (Determine EC50/Emax) Functional_Assay->Locomotor Drug_Disc Drug Discrimination (Assess subjective effects) Locomotor->Drug_Disc Data_Analysis Data Analysis & Pharmacological Profile Drug_Disc->Data_Analysis Compound_Synthesis This compound Synthesis & Purification Compound_Synthesis->Binding_Assay Compound_Synthesis->Functional_Assay

Caption: General experimental workflow for characterizing this compound.

References

Application Notes and Protocols for Establishing a Dose-Response Curve of 4-Phenoxyphenethylamine in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Phenoxyphenethylamine is a compound of interest for its potential neuromodulatory effects. Understanding its impact on neuronal viability is a critical first step in characterizing its pharmacological profile. This document provides a detailed protocol for establishing a dose-response curve for this compound in primary neuron cultures. The protocols herein describe the isolation and culture of primary cortical neurons, preparation of the test compound, and assessment of neuronal viability using the MTT assay.

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment. This data illustrates the expected outcomes and provides a template for presenting experimental results.

Table 1: Dose-Response of this compound on Primary Neuron Viability

Concentration of this compound (µM)Neuronal Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1082.3 ± 6.2
5065.1 ± 7.3
10045.8 ± 5.9
20025.4 ± 4.1
50010.7 ± 3.5

Experimental Protocols

Primary Cortical Neuron Culture

This protocol is adapted from established methods for culturing primary neurons from rodent cortex.[1][2][3][4][5]

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Poly-L-lysine or Poly-D-lysine[3][4]

  • DMEM (Dulbecco's Modified Eagle Medium)[2][3]

  • Neurobasal medium[5]

  • B-27 supplement[5]

  • GlutaMAX supplement[5]

  • Penicillin-Streptomycin[3][4]

  • Trypsin or Papain[1][2]

  • DNase I[3]

  • Fetal Bovine Serum (FBS) (for initial plating, optional)[3]

  • 96-well cell culture plates

Procedure:

  • Plate Coating:

    • Aseptically coat 96-well plates with Poly-L-lysine (100 µg/ml in sterile water) or Poly-D-lysine.[3][4]

    • Incubate for at least 1 hour at 37°C.

    • Aspirate the coating solution and wash the wells three times with sterile PBS.

    • Allow the plates to dry completely in a sterile environment.

  • Tissue Dissection and Dissociation:

    • Euthanize pregnant E18 rodents according to approved animal protocols.

    • Dissect the cerebral cortices from the embryonic brains in ice-cold dissection medium (e.g., Hibernate-E).

    • Mince the tissue into small pieces.

    • Transfer the tissue to a tube containing a dissociation solution (e.g., 0.25% trypsin-EDTA or papain) and incubate at 37°C for 15-20 minutes.[1][2][3]

    • Neutralize the dissociation enzyme with a solution containing a trypsin inhibitor or by washing with DMEM containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.[1]

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a density of 5 x 10^4 to 1 x 10^5 cells per well in a 96-well plate.[3]

    • Use a serum-free neuronal culture medium, such as Neurobasal medium supplemented with B-27 and GlutaMAX.[5]

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Culture Maintenance:

    • Replace half of the culture medium every 2-3 days with fresh, pre-warmed medium.[4]

    • Allow the neurons to mature for at least 5-7 days in vitro before treatment.

Preparation of this compound Solutions

Materials:

  • This compound hydrochloride (or free base)

  • Dimethyl sulfoxide (DMSO)

  • Neuronal culture medium

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.

  • Serially dilute the stock solution in neuronal culture medium to prepare working concentrations. Ensure the final DMSO concentration in the culture wells is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound.

Treatment of Primary Neuron Cultures

Procedure:

  • After 5-7 days in vitro, carefully remove half of the culture medium from each well.

  • Add an equal volume of the prepared this compound working solutions or vehicle control to the corresponding wells.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Assessment of Neuronal Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

  • MTT solution (5 mg/ml in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µl of MTT solution to each well of the 96-well plate.[6]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Gently mix the contents of the wells on an orbital shaker to ensure complete solubilization.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Calculate neuronal viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

Putative Signaling Pathway of this compound

Phenethylamine, the parent compound of this compound, is known to interact with monoamine systems.[8][[“]][[“]] It acts as an agonist at the trace amine-associated receptor 1 (TAAR1) and can modulate the release of dopamine and serotonin.[8][[“]][[“]][[“]] The following diagram illustrates a potential signaling cascade that could be initiated by this compound in neurons.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects 4PPA This compound TAAR1 TAAR1 4PPA->TAAR1 Agonist VMAT2 VMAT2 4PPA->VMAT2 Inhibits DAT Dopamine Transporter (DAT) 4PPA->DAT Reverses AC Adenylyl Cyclase TAAR1->AC Activates Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Uptake cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release Neuronal_Activity Altered Neuronal Activity/Viability Dopamine_Cytosol->Neuronal_Activity Increased Synaptic Dopamine Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Regulates Gene_Expression->Neuronal_Activity

Caption: Putative signaling pathway of this compound in neurons.

Experimental Workflow

The following diagram outlines the key steps for establishing the dose-response curve.

experimental_workflow Start Start Coat_Plates Coat 96-well plates with Poly-Lysine Start->Coat_Plates Isolate_Neurons Isolate and culture primary cortical neurons Coat_Plates->Isolate_Neurons Mature_Cultures Mature cultures for 5-7 days Isolate_Neurons->Mature_Cultures Prepare_Compound Prepare serial dilutions of This compound Mature_Cultures->Prepare_Compound Treat_Neurons Treat neurons with compound and vehicle control Prepare_Compound->Treat_Neurons Incubate Incubate for 24-72 hours Treat_Neurons->Incubate MTT_Assay Perform MTT assay Incubate->MTT_Assay Measure_Absorbance Measure absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze data and plot dose-response curve Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for dose-response curve establishment.

Alternative Viability Assay: LDH Assay

As an alternative or complementary method to the MTT assay, the Lactate Dehydrogenase (LDH) assay can be used.[7][12][13][14] The LDH assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.

ldh_assay_logic Intact_Cell Intact Neuron (LDH inside) Damaged_Cell Damaged Neuron (LDH released) Intact_Cell->Damaged_Cell Cell Damage LDH_in_Medium LDH in Culture Medium Damaged_Cell->LDH_in_Medium LDH_Reaction LDH catalyzes: Lactate + NAD+ -> Pyruvate + NADH LDH_in_Medium->LDH_Reaction Colorimetric_Detection NADH reduces tetrazolium salt to colored formazan LDH_Reaction->Colorimetric_Detection Measure_Absorbance Measure Absorbance Colorimetric_Detection->Measure_Absorbance

Caption: Logical flow of the Lactate Dehydrogenase (LDH) assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Phenoxyphenethylamine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound possesses a chemical structure with significant hydrophobic (water-repelling) regions, namely the two phenyl rings. Its predicted LogP (a measure of lipophilicity) is 2.980, and its predicted water solubility is very low (log10WS = -3.34 mol/L)[1]. This inherent hydrophobicity makes it challenging to dissolve in polar, aqueous environments like most biological buffers.

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The most direct initial approach is to adjust the pH of your aqueous buffer[][3]. This compound has a primary amine group, which is basic[4]. By lowering the pH of the buffer to be 1-2 pH units below the compound's pKa, the amine group will become protonated (positively charged). This ionization increases the molecule's polarity, thereby significantly enhancing its aqueous solubility[5].

Q3: I'm observing precipitation when I dilute my organic stock solution of this compound into my aqueous buffer. What's happening and how can I fix it?

A3: This is a common issue known as "crashing out." It occurs when a compound dissolved in a high-concentration organic stock solution is introduced into an aqueous buffer where its solubility is much lower[5]. The abrupt change in solvent polarity causes the compound to precipitate. To mitigate this, you can try the following:

  • Slow Dilution with Vigorous Mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid mixing. This prevents localized high concentrations that can lead to precipitation[5].

  • Use of a Co-solvent: Incorporate a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer to help maintain the compound's solubility[6][7][8].

  • Lower Stock Concentration: Prepare a more dilute stock solution to reduce the magnitude of the polarity change upon dilution.

Q4: Can I use heat to dissolve my this compound?

A4: Gentle heating can be employed to increase the rate of dissolution. However, it is critical to use this method with caution, as prolonged exposure to high temperatures can lead to the degradation of the compound. It is advisable to use the lowest effective temperature for the shortest duration necessary[5][9]. Always verify the thermal stability of your compound if possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in aqueous buffer. The compound is in its less soluble free base form.Adjust the pH of the aqueous buffer to be 1-2 units below the pKa of the primary amine to protonate it and increase solubility[5].
Insufficient mixing or sonication.Vortex the solution vigorously. If undissolved particles remain, use a sonicator bath for 5-10 minutes to break down aggregates[5][9].
Precipitation occurs upon dilution of organic stock solution. The final concentration of the organic co-solvent is too low to maintain solubility.Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful of the tolerance of your experimental system to the co-solvent[10].
The initial dissolution created an unstable supersaturated solution.Try preparing the solution at a slightly lower final concentration to ensure it remains stable[5].
Solution is initially clear but becomes cloudy over time. The compound is slowly precipitating out of a supersaturated solution.Prepare a fresh solution at a lower concentration or consider using a solubilizing agent like cyclodextrins to form a stable inclusion complex[11][12][13][14].
A change in temperature is affecting solubility.Store the solution at a constant temperature. If experiments are conducted at a different temperature than preparation, confirm solubility at the experimental temperature[5].
The pH of the solution has shifted.Ensure the buffer has sufficient capacity to maintain the desired pH, especially after the addition of other components[5].

Experimental Protocols & Data

Protocol 1: Preliminary Solubility Assessment

This protocol outlines a method to determine a suitable solvent system for preparing a stock solution of this compound.

Materials:

  • This compound

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Sonicator bath

  • Test solvents: Deionized water, PBS (pH 7.4), DMSO, Ethanol (95%), Methanol.

Methodology:

  • Accurately weigh 1-2 mg of this compound into separate pre-weighed microcentrifuge tubes[9].

  • To each tube, add 100 µL of a different test solvent.

  • Vortex each tube vigorously for 2 minutes and visually inspect for dissolution[9][15].

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes[9].

  • If undissolved solid remains, incrementally add another 100 µL of the same solvent, vortexing and sonicating after each addition, until the compound is fully dissolved[9].

  • Record the total volume of solvent required to dissolve the initial mass of the compound.

Protocol 2: Preparation of a Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO)

  • Volumetric flask or glass vial

  • Analytical balance

  • Vortex mixer or magnetic stirrer

Methodology:

  • Determine the desired concentration and volume of the stock solution.

  • Accurately weigh the required mass of this compound and transfer it to a volumetric flask or vial[16].

  • Add a portion of the organic solvent (e.g., about 70-80% of the final volume) to the flask[9].

  • Cap the flask and vortex or stir until the compound is completely dissolved[9][15].

  • Add the remaining solvent to reach the final desired volume and mix thoroughly[16].

  • Store the stock solution in appropriately sealed vials, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles[10].

Illustrative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in various common solvents based on its chemical structure.

Solvent Solvent Type Expected Solubility Rationale
Water (pH 7.0)Polar ProticVery LowThe hydrophobic phenyl rings dominate the structure, leading to poor interaction with water[1].
Water (acidic, pH < pKa)Polar ProticModerateThe amine group becomes protonated, increasing polarity and hydrogen bonding potential[5].
PBS (pH 7.4)Aqueous BufferVery LowSimilar to neutral water, the compound remains largely in its less soluble free base form.
DMSOPolar AproticHighA strong polar aprotic solvent capable of dissolving a wide range of organic molecules.
EthanolPolar ProticModerate to HighThe ethyl group provides some non-polar character, while the hydroxyl group is polar, allowing it to dissolve moderately polar compounds.

Solubility Enhancement Strategies and Mechanisms

pH Adjustment

Adjusting the pH of the aqueous buffer is a primary strategy for solubilizing ionizable compounds like this compound.

ph_effect cluster_neutral Neutral or Basic pH (pH > pKa) cluster_acidic Acidic pH (pH < pKa) Neutral_Compound This compound (Free Base, R-NH2) Low_Solubility Poorly Soluble (Precipitation Risk) Neutral_Compound->Low_Solubility Hydrophobic Protonated_Compound Protonated Form (Salt, R-NH3+) Neutral_Compound->Protonated_Compound Protonation/ Deprotonation H_ion H+ High_Solubility Highly Soluble in Aqueous Buffer Protonated_Compound->High_Solubility Increased Polarity

Caption: Effect of pH on the ionization and solubility of this compound.

Use of Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of hydrophobic compounds.

cosolvent_workflow start Poorly Soluble Compound in Aqueous Buffer add_cosolvent Add Co-solvent (e.g., DMSO, Ethanol) start->add_cosolvent mechanism Mechanism: Reduces solvent polarity and disrupts water's hydrogen bond network add_cosolvent->mechanism result Increased Solubility of Compound add_cosolvent->result

Caption: Workflow for using a co-solvent to enhance solubility.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water[11][12][13][14].

cyclodextrin_complexation cluster_after After Complexation Compound Hydrophobic Compound Cyclodextrin Cyclodextrin Compound->Cyclodextrin Encapsulation Complex Soluble Inclusion Complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Micellar Solubilization

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions[17][18][19].

micellar_solubilization start Hydrophobic Compound + Surfactant Monomers (Below CMC) increase_conc Increase Surfactant Concentration > CMC start->increase_conc micelle_formation Micelle Formation increase_conc->micelle_formation solubilization Compound is Encapsulated in Micelle Core micelle_formation->solubilization end Solubilized Compound in Aqueous Solution solubilization->end

Caption: Process of micellar solubilization for hydrophobic compounds.

References

Technical Support Center: Optimizing the Synthesis of 4-Phenoxyphenethylamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, optimization strategies, and detailed protocols for the synthesis of 4-Phenoxyphenethylamine and its analogs. The core of this synthesis often relies on the formation of a diaryl ether bond, typically via an Ullmann condensation, followed by the elaboration of the ethylamine side chain.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield in Diaryl Ether Formation (Ullmann Condensation) Inactive Catalyst: The copper(I) source (e.g., CuI) may be old, oxidized, or of poor quality.[1]- Use a fresh, high-purity copper(I) salt like CuI, CuBr, or Cu₂O.[1] - Consider activating copper powder before use, for example, by reducing copper sulfate with zinc.[2] - Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. Ligands are crucial for milder reaction conditions and accelerating the reaction.[1]- Screen various ligands. N,N-dimethylglycine and salicylaldoxime are known to be effective.[1] For novel substrates, a ligand screening is often necessary.
Suboptimal Base or Solvent: The base strength and solubility, along with solvent polarity, are critical.[1]- For non-polar solvents like toluene or xylene, an inexpensive base like K₂CO₃ can be effective.[1][3] - In polar aprotic solvents (e.g., acetonitrile, DMF), Cs₂CO₃ is often the base of choice.[1] - Ensure the use of anhydrous (dry) solvents to prevent side reactions.
Poor Substrate Reactivity: The electronic properties of the aryl halide and the phenol are key. Electron-poor aryl halides and electron-rich phenols generally give higher yields.[1][3]- If possible, choose an aryl iodide or bromide over a chloride, as reactivity follows the trend I > Br > Cl. - If synthesizing an analog, consider the electronic impact of your substituents. An electron-withdrawing group on the aryl halide will enhance the reaction.[3]
Formation of Side Products (e.g., Dehalogenation) Protic Impurities: The presence of water can lead to the reduction of the aryl halide (dehalogenation), a common side product.- Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly oven- or flame-dried before use.
Homocoupling of Aryl Halide: A common side reaction in Ullmann couplings is the formation of a biaryl compound from two molecules of the aryl halide.- This is often favored at higher temperatures. Consider lowering the reaction temperature. - Ensure the proper stoichiometry of reactants.
Incomplete or Slow Reduction of Nitrile Intermediate Catalyst Poisoning or Inactivity: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be poisoned by impurities (e.g., sulfur compounds) or may have lost activity.- Use fresh, high-quality catalyst. - Ensure the purity of the nitrile intermediate and the solvent. - Consider an alternative reduction method, such as using Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.
Insufficient Hydrogen Pressure: For catalytic hydrogenations, the pressure may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure according to established protocols for similar reductions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? A common and effective route involves two main stages:

  • Diaryl Ether Formation: A copper-catalyzed Ullmann condensation between a 4-halophenylacetonitrile (e.g., 4-bromophenylacetonitrile) and phenol to form 4-phenoxyphenylacetonitrile.

  • Reduction: The reduction of the nitrile group of 4-phenoxyphenylacetonitrile to an amine using methods like catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) or a chemical reductant (e.g., LiAlH₄) to yield this compound.

Q2: Should I use an Ullmann Condensation or a Buchwald-Hartwig C-O Coupling for the diaryl ether synthesis? Both are powerful methods. The Ullmann reaction uses a less expensive copper catalyst but often requires higher temperatures.[4] The palladium-catalyzed Buchwald-Hartwig reaction often proceeds under milder conditions and has a broader substrate scope but uses a more expensive catalyst and specialized phosphine ligands.[4][5] For many standard syntheses, the modern ligand-accelerated Ullmann reaction provides a cost-effective and efficient choice.

Q3: How can I synthesize analogs with different substitution patterns? You can introduce variety by changing the starting materials.

  • Varying the Phenol: Using substituted phenols (e.g., cresol, chlorophenol) in the Ullmann condensation will modify the phenoxy portion of the molecule.

  • Varying the Phenylacetonitrile: Using a substituted 4-halophenylacetonitrile will modify the phenethylamine portion.

  • Post-synthesis Modification: Functional groups on the final molecule can potentially be modified, though this is often more complex.

Q4: My purification by column chromatography is difficult. Are there other methods? Since this compound is a basic compound, you can use an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be collected, basified (e.g., with NaOH), and the purified free-base amine can be re-extracted into an organic solvent. This is an effective way to separate it from neutral starting materials and byproducts.

Section 3: Quantitative Data Summary

Optimizing reaction conditions is key to maximizing yield. The following tables summarize the impact of different components on the yield of the Ullmann diaryl ether synthesis.

Table 1: Effect of Solvent on Ullmann Coupling Yield Reaction: 2-bromonaphthalene + p-cresol, with CuIPPh₃ (5 mol %) and K₂CO₃

SolventTemperature (°C)Yield (%)
Toluene10058.3
o-Xylene14067.9
Anisole1000
1,4-Dioxane1000
NMP1000
Data sourced from Arkivoc, 2007, (xvi) 50-65.[3]

Table 2: Effect of Aryl Bromide Substitution on Ullmann Coupling Yield Reaction: Substituted aryl bromide + p-cresol, with CuIPPh₃ (5 mol %), K₂CO₃, in toluene at 100°C

Substituent on Aryl BromideYield (%)
4-CF₃ (electron-withdrawing)88.0
4-Ac (electron-withdrawing)82.0
4-H (neutral)35.1
4-Me (electron-donating)21.4
Data sourced from Arkivoc, 2007, (xvi) 50-65.[3]

Section 4: Experimental Protocols

Protocol 1: Synthesis of 4-Phenoxyphenylacetonitrile via Ullmann Condensation

This protocol is a representative procedure for the copper-catalyzed C-O bond formation.

Materials:

  • 4-Bromophenylacetonitrile

  • Phenol

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine (ligand)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dioxane

Procedure:

  • Vessel Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Adding Reactants: 4-Bromophenylacetonitrile (1.0 mmol) and phenol (1.2 mmol) are added to the tube.

  • Inert Atmosphere: The tube is sealed, then evacuated and backfilled with dry argon or nitrogen. This cycle is repeated three times.

  • Solvent Addition: Anhydrous dioxane (2.0 mL) is added via syringe.

  • Reaction: The mixture is stirred and heated in a preheated oil bath at 100 °C for 24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts. The filtrate is washed with 1M NaOH solution to remove excess phenol, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-phenoxyphenylacetonitrile.

Protocol 2: Reduction of 4-Phenoxyphenylacetonitrile to this compound

This protocol describes a standard catalytic hydrogenation.

Materials:

  • 4-Phenoxyphenylacetonitrile

  • Raney Nickel (or 10% Palladium on Carbon)

  • Ethanol or Methanol, saturated with ammonia

  • Hydrogen gas source

Procedure:

  • Vessel Preparation: A solution of 4-phenoxyphenylacetonitrile (1.0 mmol) in 10 mL of ethanolic ammonia is placed in a high-pressure hydrogenation vessel (Parr shaker or similar).

  • Catalyst Addition: Raney Nickel catalyst (approx. 5-10% by weight of the nitrile) is carefully added to the vessel. Caution: Raney Nickel is pyrophoric and should be handled as a slurry in water or alcohol.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 psi). The mixture is shaken or stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases (typically 4-24 hours).

  • Workup: The reaction is depressurized and the catalyst is carefully filtered off through a pad of Celite. Caution: The catalyst may be pyrophoric upon exposure to air; keep the filter cake wet with solvent during filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or by acid-base extraction as described in the FAQ section.

Section 5: Visualization of Workflows and Pathways

The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.

Synthetic_Pathway cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Reduction 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Intermediate 4-Phenoxyphenylacetonitrile 4-Bromophenylacetonitrile->Intermediate  CuI, Ligand  Base (K2CO3)  Dioxane, 100°C Phenol Phenol Phenol->Intermediate Final_Product This compound Intermediate->Final_Product  H2, Raney Ni  EtOH/NH3

Caption: Synthetic route to this compound.

Troubleshooting_Workflow start Low or No Yield in Ullmann Reaction catalyst Check Catalyst Quality (Fresh Cu(I) salt?) start->catalyst atmosphere Check Reaction Atmosphere (Inert gas used?) catalyst->atmosphere  Yes conditions Optimize Conditions (Screen Ligand/Base/Temp) catalyst->conditions  No reagents Check Reagent Purity (Anhydrous solvents?) atmosphere->reagents  Yes atmosphere->conditions  No reagents->conditions  No success Yield Improved reagents->success  Yes conditions->success

Caption: Decision workflow for troubleshooting low yields.

References

Troubleshooting inconsistent results in 4-Phenoxyphenethylamine behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral studies of 4-phenoxyphenethylamine and related phenethylamine compounds.

Disclaimer: There is a notable lack of published behavioral studies specifically on this compound. The following guidance is based on data from structurally related phenethylamine derivatives, particularly 4-alkoxy-substituted phenethylamines, and general principles of behavioral pharmacology. Researchers should interpret this information as a predictive guide and a starting point for rigorous, independent validation.

Frequently Asked Questions (FAQs)

Q1: What are the expected behavioral effects of this compound in rodents?

A1: Based on its structural similarity to other substituted phenethylamines, this compound is predicted to have stimulant and potentially hallucinogenic properties. Expected effects could range from increased locomotor activity at lower doses to the emergence of stereotyped behaviors (e.g., repetitive sniffing, head weaving, grooming) at higher doses. Some related compounds induce an initial depression of locomotor activity followed by stimulation.[1][2] The specific behavioral profile will likely be dose-dependent.

Q2: What is the primary mechanism of action for phenethylamine compounds?

A2: Phenethylamines primarily act as modulators of monoamine neurotransmitter systems.[3] Their effects are often mediated through interactions with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors. Many substituted phenethylamines show high affinity for the 5-HT2A and 5-HT2C receptors, which is associated with hallucinogenic effects.[4][5][6] They can also act as agonists at trace amine-associated receptor 1 (TAAR1), contributing to their stimulant and psychoactive properties.

Q3: Why am I seeing high variability in locomotor activity between subjects?

A3: High inter-individual variability is a common challenge in behavioral pharmacology. Several factors can contribute to this:

  • Genetic Differences: The genetic background of the rodent strain can significantly influence behavioral responses to stimulant drugs.[7]

  • Environmental Factors: Minor changes in housing conditions, handling procedures, time of day for testing, and even the experimenter's gender can impact rodent behavior.

  • Individual Differences: Factors such as the animal's position in the social hierarchy within its home cage can affect its baseline anxiety levels and responsiveness to a novel substance.

Q4: My results are not consistent across different experimental days. What could be the cause?

A4: Day-to-day inconsistency can arise from several sources:

  • Procedural Variations: Ensure that all experimental procedures, including drug preparation, injection timing, and handling, are strictly standardized.

  • Habituation: Insufficient habituation of the animals to the testing environment can lead to novelty-induced behaviors that confound the drug's effects.

  • Sensitization or Tolerance: Repeated administration of stimulants can lead to behavioral sensitization (an increased response) or tolerance (a decreased response), altering the behavioral outcome over time.

Q5: How can I be sure that the observed behavioral effects are due to the compound and not other factors?

A5: Proper experimental controls are crucial. These include:

  • Vehicle Control Group: Always include a group of animals that receives the vehicle solution (the solvent for your compound) without the drug to control for the effects of the injection and the experimental procedure itself.

  • Blinding: The experimenter conducting the behavioral testing should be blind to the treatment conditions to minimize unconscious bias.

  • Purity of the Compound: Ensure the purity and stability of your this compound sample through analytical chemistry techniques, as impurities can have their own pharmacological effects.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No significant effect on locomotor activity Dose Selection: The selected dose may be too low to elicit a response or may be in a range that causes an initial depression of activity.Conduct a dose-response study with a wider range of doses.
Rapid Metabolism: Phenethylamines can be rapidly metabolized.Consider the timing of your behavioral observation post-injection. A shorter time window may be necessary.
Route of Administration: The chosen route of administration (e.g., intraperitoneal, subcutaneous) may affect the bioavailability and onset of action.Ensure the route of administration is appropriate and consistent.
Inconsistent Stereotyped Behaviors Observer Bias: Scoring of stereotyped behaviors can be subjective.Use a clear and validated scoring system. Have two independent, blinded observers score the behaviors.
Housing Conditions: Group housing can influence the expression of certain stereotyped behaviors.[2]Standardize housing conditions and consider single housing during the experimental period if appropriate for the research question.
Conditioned Place Preference (CPP) not established Insufficient Conditioning: The number of conditioning sessions or the dose of the compound may be insufficient to establish a preference.Increase the number of conditioning sessions or the dose of the compound.
Aversive Effects: At higher doses, the compound may have aversive effects that counteract its rewarding properties.Test a range of doses to find the optimal dose for producing CPP.[10][11]
Apparatus Bias: The animals may have an inherent preference for one compartment of the CPP apparatus.Conduct a pre-test to assess baseline preference and use an unbiased apparatus design.

Data Presentation: Receptor Binding Profiles of Related Phenethylamines

The following tables summarize receptor binding affinity (Ki, in nM) data for various 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, which are structurally related to this compound. This data can provide insights into the potential receptor targets of this compound. Lower Ki values indicate higher binding affinity.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of 4-Alkoxy-2,5-dimethoxyphenethylamines [5][12]

Compound5-HT1A5-HT2A5-HT2C
2C-O-2>10,000815
2C-O-3>10,00018900
2C-O-16>10,00010001900
2C-O-21>10,000170011000

Table 2: Other Receptor and Transporter Binding Affinities (Ki, nM) of 4-Alkoxy-2,5-dimethoxyphenethylamines [5]

Compoundα1A Adrenergicα2A AdrenergicD2 DopamineTAAR1
2C-O-216008900>10,00021
2C-O-33300>10,000>10,00040
2C-O-169400>10,000>10,0003300
2C-O-21>10,000>10,000>10,0002800

Experimental Protocols

Open-Field Test for Locomotor Activity

This protocol is designed to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-porous material. The arena should be equipped with an automated tracking system or a video camera for later analysis.

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Procedure: a. Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). b. After a predetermined pretreatment interval, gently place the animal in the center of the open-field arena. c. Record the animal's activity for a set duration (e.g., 15-30 minutes).

  • Data Analysis: Key parameters to analyze include:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).

    • Frequency of rearing (vertical activity).

    • Incidence and duration of stereotyped behaviors.

Conditioned Place Preference (CPP)

This protocol assesses the rewarding or aversive properties of the compound.[11][13]

  • Apparatus: A two or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Phases: a. Pre-Conditioning (Baseline): Allow the animal to freely explore all compartments to determine any initial preference. b. Conditioning: On alternating days, administer the drug and confine the animal to one compartment, and administer the vehicle and confine it to the other compartment. This is typically done over several days. c. Post-Conditioning (Test): Place the animal in the apparatus in a drug-free state with free access to all compartments.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference and suggests rewarding properties.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential Signaling Pathway of this compound Compound This compound Receptors 5-HT2A/2C Receptors TAAR1 Compound->Receptors Binds to G_Protein Gq/11 or Gs protein activation Receptors->G_Protein Activates Second_Messengers Increased IP3/DAG or cAMP G_Protein->Second_Messengers Leads to Downstream Modulation of Dopamine and Serotonin Release Second_Messengers->Downstream Results in Behavior Altered Locomotor Activity Stereotyped Behaviors Downstream->Behavior Manifests as G cluster_1 Troubleshooting Workflow for Inconsistent Locomotor Activity Start Inconsistent Locomotor Results Check_Purity Verify Compound Purity and Stability Start->Check_Purity Check_Protocols Review Experimental Protocols for Consistency Start->Check_Protocols Check_Environment Assess Environmental and Animal Factors Start->Check_Environment Dose_Response Conduct a Full Dose-Response Study Check_Purity->Dose_Response Check_Protocols->Dose_Response Check_Environment->Dose_Response Refine_Protocol Refine Protocol and Re-run Experiment Dose_Response->Refine_Protocol G cluster_2 Conditioned Place Preference (CPP) Experimental Workflow Phase1 Phase 1: Pre-Conditioning (Baseline Preference Test) Phase2 Phase 2: Conditioning (Drug/Vehicle Pairing) Phase1->Phase2 Phase3 Phase 3: Post-Conditioning (Preference Test) Phase2->Phase3 Analysis Data Analysis: Compare Time in Drug-Paired vs. Vehicle-Paired Side Phase3->Analysis

References

Preventing degradation of 4-Phenoxyphenethylamine in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenoxyphenethylamine. The information provided is intended to help prevent degradation during long-term storage and to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The degradation of this compound is primarily influenced by several environmental factors. The main degradation pathways are believed to be:

  • Oxidation: The amine group is susceptible to oxidation, which can be catalyzed by exposure to air (oxygen) and light. This can lead to the formation of corresponding aldehydes and carboxylic acids.[1]

  • Reaction with Carbon Dioxide: As a basic compound, this compound can react with atmospheric carbon dioxide, especially if not stored under an inert atmosphere. This reaction can lead to the formation of a carbonate salt.[1]

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation reactions.[1] For long-term stability, storage at reduced temperatures is crucial.

  • Light Exposure: Aromatic compounds and amines can be sensitive to light (photosensitive). Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[1]

  • Hydrolysis: The ether linkage in the phenoxy group could be susceptible to hydrolysis under strong acidic or basic conditions, although this generally requires harsh conditions.

  • pH in Solutions: The stability of this compound in solution is highly dependent on the pH. The protonated form at a lower pH is generally more stable against oxidation than the free base.[1]

Q2: What are the visual or physical signs of this compound degradation?

A2: While analytical methods are necessary for confirmation, several visual cues can indicate potential degradation:

  • Color Change: The development of a yellow or brown discoloration from a previously colorless or pale-yellow state can suggest oxidation.[1]

  • Precipitation: The formation of a solid in a previously clear solution can indicate the formation of insoluble degradation products or a carbonate salt from exposure to air.[1]

  • Odor Change: A significant change from its characteristic odor could indicate chemical transformation.

Q3: What are the recommended storage conditions for solid this compound?

A3: To ensure the long-term stability of solid this compound, the following conditions are recommended:

  • Temperature: For long-term storage, refrigeration (2-8°C) or freezing (≤ -20°C) is strongly advised.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and reaction with atmospheric CO2.[1]

  • Light: Protect from light by using amber glass vials or by storing the container in a dark place.[1]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[1]

Q4: What are the best practices for storing solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid compound. For optimal stability of solutions:

  • Temperature: Store solutions frozen at -20°C or below.[1]

  • Solvent: Use high-purity, degassed solvents.

  • pH: If possible, buffer the solution to a slightly acidic pH to maintain the compound in its more stable protonated form.

  • Light: Always protect solutions from light.

Troubleshooting Guide

Issue Probable Cause Troubleshooting Steps
Discoloration (yellowing/browning) of solid or solution. Oxidation due to exposure to air and/or light.1. Discard the discolored material as its purity is compromised. 2. For future prevention, store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) and at a reduced temperature (refrigerated or frozen).[1]
Formation of a white precipitate in the storage container. Reaction with atmospheric carbon dioxide to form a carbonate salt.1. Ensure the container is always tightly sealed when not in use. 2. For long-term storage, flush the container with an inert gas before sealing.
Appearance of new peaks in HPLC/GC analysis of a stored solution. Degradation of the compound in solution.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at -20°C or -80°C to minimize degradation. 3. Consider the stability of the compound in the chosen solvent and evaluate if an alternative solvent provides better stability.
Inconsistent experimental results using the same batch of compound. Potential degradation of the stock, leading to a lower concentration of the active compound and the presence of impurities.1. Re-evaluate the purity of the compound using a validated analytical method (see Experimental Protocols). 2. If degradation is confirmed, use a fresh, properly stored batch of the compound.

Data Presentation

Table 1: Illustrative Stability of Phenethylamine Analogs (PMA & PMMA) in Urine Over 90 Days

Storage TemperatureStability Outcome
+25°C (Room Temp)Significant degradation observed for some synthetic cathinones, while PMA and PMMA were relatively more stable.
+4°C (Refrigerated)Good stability observed.
-20°C (Frozen)Excellent stability with minimal degradation observed over the 90-day period.
(Data adapted from a study on new psychoactive substances in urine, highlighting the general principle of temperature-dependent stability for phenethylamines)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound. Method validation according to ICH guidelines is essential before use.

  • Instrumentation:

    • HPLC system with a UV detector or a Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase (Illustrative):

    • A gradient of acetonitrile and a slightly acidic buffer (e.g., 0.1% formic acid in water). The gradient should be optimized to separate the parent compound from potential degradation products.

  • Detection:

    • UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the sample solution.

    • Run the gradient program and record the chromatogram.

    • Analyze the chromatogram for the main peak (this compound) and any impurity peaks.

    • Peak purity analysis using a PDA detector is recommended to ensure the main peak is not co-eluting with any degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

After exposure to these stress conditions, the samples should be analyzed by the validated stability-indicating HPLC method. The appearance of new peaks will indicate the formation of degradation products, which can be further characterized using LC-MS.

Mandatory Visualization

cluster_storage Long-Term Storage of this compound cluster_prevention Preventive Measures Compound This compound (Solid or Solution) Degradation Degradation Products Compound->Degradation Exposure to: - Oxygen (Air) - Light - High Temperature - Moisture - Non-inert atmosphere (CO2) StorageConditions Optimal Storage Conditions Inert Inert Atmosphere (Argon/Nitrogen) StorageConditions->Inert Cold Low Temperature (2-8°C or ≤ -20°C) StorageConditions->Cold Dark Light Protection (Amber Vial/Darkness) StorageConditions->Dark Sealed Tightly Sealed Container StorageConditions->Sealed

Caption: Logical relationship for preventing degradation of this compound.

cluster_workflow Troubleshooting Workflow for Suspected Degradation Start Inconsistent Experimental Results or Visual Changes CheckPurity Assess Purity using Stability-Indicating HPLC Start->CheckPurity DegradationConfirmed Degradation Confirmed? CheckPurity->DegradationConfirmed Discard Discard Compromised Batch DegradationConfirmed->Discard Yes NoDegradation No Degradation Detected DegradationConfirmed->NoDegradation No Implement Implement Proper Storage Procedures Discard->Implement Investigate Investigate Other Experimental Variables NoDegradation->Investigate

Caption: Troubleshooting workflow for suspected degradation of this compound.

cluster_pathways Potential Degradation Pathways for this compound Parent This compound Oxidation Oxidation (Amine Group) Parent->Oxidation Carbonation Reaction with CO2 (Amine Group) Parent->Carbonation Hydrolysis Hydrolysis (Ether Linkage) (Under harsh conditions) Parent->Hydrolysis Photodegradation Photodegradation (Aromatic Rings) Parent->Photodegradation Aldehyde Corresponding Aldehyde Oxidation->Aldehyde CarbonateSalt Carbonate Salt Carbonation->CarbonateSalt Phenol Phenol Hydrolysis->Phenol PhenethylamineFragment Phenethylamine Fragment Hydrolysis->PhenethylamineFragment RingModified Ring-Modified Products Photodegradation->RingModified CarboxylicAcid Corresponding Carboxylic Acid Aldehyde->CarboxylicAcid

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing Receptor Subtype Selectivity of 4-Phenoxyphenethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of 4-phenoxyphenethylamine and its analogs for specific receptor subtypes.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial receptor targets for a novel compound like this compound?

A1: Given its structural similarity to other phenethylamines, this compound is likely to interact with monoamine receptors. Initial screening should focus on serotonin (5-HT) receptors, particularly the 5-HT2 family (5-HT2A, 5-HT2B, 5-HT2C) and the 5-HT1A receptor, as these are common targets for this class of compounds.[1][2][3][4][5] Additionally, assessing binding to adrenergic receptors (α1A, α2A), dopamine receptors (D2), and the trace amine-associated receptor 1 (TAAR1) is recommended to build a comprehensive initial pharmacological profile.[1][2][3][4]

Q2: Why is achieving high receptor subtype selectivity a critical goal in drug development?

A2: Achieving high selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a drug candidate. Many receptor subtypes, even within the same family, have distinct physiological roles. For instance, within the 5-HT2 receptor family, 5-HT2A activation is associated with psychedelic effects, while 5-HT2C agonism can be involved in the regulation of appetite and mood.[1][6] A non-selective compound that activates multiple receptor subtypes can lead to a complex pharmacological profile with undesirable side effects. Therefore, enhancing selectivity for a specific receptor subtype is a key step in optimizing a lead compound.[7][8]

Q3: What are the primary strategies for improving the receptor selectivity of a lead compound like this compound?

A3: Improving selectivity typically involves a systematic structure-activity relationship (SAR) study.[7][8][9] This process entails synthesizing and testing a series of analogs with modifications at different positions of the molecule. For a this compound scaffold, key strategies include:

  • Modifying the Phenoxy Ring: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the terminal phenoxy ring to probe for specific interactions within the receptor binding pocket.

  • Altering the Phenyl Ring of the Phenethylamine Core: Adding substituents to the main phenyl ring can influence receptor interactions.

  • Modifications to the Ethylamine Side Chain: While often less tolerated, small modifications such as α-methylation can be explored, which may also alter metabolic stability.[3]

  • Conformational Constraint: Introducing rigid elements into the structure to lock the molecule into a specific conformation that is preferred by one receptor subtype over others.

Q4: Which key experiments are essential for determining the selectivity of my compounds?

A4: A standard workflow for determining selectivity involves a combination of binding and functional assays:

  • Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of your compound for a panel of receptors.[10] Selectivity is initially assessed by comparing the Ki values across different receptor subtypes.

  • Functional Assays: These assays measure the cellular response upon receptor activation and determine whether your compound is an agonist, antagonist, or inverse agonist. Common functional assays for GPCRs include:

    • cAMP Assays: For receptors that couple to Gs or Gi proteins.[1][3][5]

    • Calcium Flux Assays: For receptors that couple to Gq proteins, such as the 5-HT2 family.[11][12] By comparing both binding affinity and functional potency (EC50 or IC50) across different receptors, a comprehensive selectivity profile can be established.

Troubleshooting Guides

Issue 1: My this compound analog shows high affinity for both 5-HT2A and 5-HT2C receptors. How can I improve selectivity for the 5-HT2A subtype?

Answer: Achieving selectivity between 5-HT2A and 5-HT2C receptors is a common challenge due to the high homology in their binding sites.[1][5] Based on SAR studies of related phenethylamines, here are some strategies to explore:

  • Strategy 1: Modify the 4-Position Substituent. The size and lipophilicity of the substituent at the 4-position of the core phenyl ring can influence selectivity. While extending the 4-alkoxy-group generally increases affinity for both 5-HT2A and 5-HT2C receptors, subtle differences can be exploited.[4][5] For your this compound scaffold, consider adding small, electron-withdrawing or electron-donating groups to the para-position of the terminal phenoxy ring.

  • Strategy 2: Introduce Substituents at the 2- and 5-Positions. Many selective 5-HT2A agonists have methoxy groups at the 2- and 5-positions of the phenethylamine core. The interplay between these groups and the 4-position substituent is crucial for affinity and selectivity.[4][5]

  • Strategy 3: α-Methylation. Adding a methyl group to the α-carbon of the ethylamine side chain (creating a phenylisopropylamine) can sometimes alter the selectivity profile between 5-HT2A and 5-HT2C receptors.[3]

Issue 2: I synthesized a new analog with a bulky substituent on the phenoxy ring, and it completely lost binding affinity. What are the likely causes and next steps?

Answer: A complete loss of affinity suggests that the modification introduced a feature that is detrimental to binding. The most likely causes are:

  • Steric Hindrance: The bulky substituent may be physically clashing with the amino acid residues in the receptor's binding pocket, preventing the compound from adopting the correct binding pose.

  • Unfavorable Electronic or Solvation Effects: The new substituent might have introduced unfavorable electronic properties or altered the solvation energy in a way that negatively impacts binding.

Next Steps:

  • Systematic SAR: Instead of a large, bulky group, introduce a series of smaller substituents at that position to probe the steric and electronic tolerance of the binding pocket. For example, replace a t-butyl group with an isopropyl, ethyl, and methyl group to see if affinity can be recovered.

  • Positional Scanning: Synthesize analogs where the same substituent is moved to different positions on the phenoxy ring (ortho, meta, para) to explore the topology of the binding pocket.

  • Computational Modeling: If a crystal structure or a reliable homology model of the target receptor is available, use molecular docking to visualize the binding pose of your inactive analog. This can often provide a clear hypothesis for the steric clash, which can then guide the design of new analogs.

Issue 3: My binding and functional assay results are highly variable between experiments. How can I improve reproducibility?

Answer: Poor reproducibility in in-vitro assays is a common issue that can often be resolved by carefully controlling experimental parameters.[13]

  • For Binding Assays:

    • Reagent Consistency: Use the same batch of reagents (membranes, radioligand, buffers) for a set of comparative experiments. Aliquot and freeze reagents to avoid multiple freeze-thaw cycles.[13]

    • Equilibration Time: Ensure that the incubation time is sufficient to reach binding equilibrium. This may need to be determined empirically for your specific ligand and receptor system.

    • Protein Concentration: Use a consistent and validated amount of receptor-containing membrane preparation in each well. Ensure that less than 10% of the radioligand is bound to avoid ligand depletion.[14]

    • Washing Steps: In filtration assays, ensure that the washing is rapid and consistent to efficiently separate bound and free radioligand without causing significant dissociation.[13]

  • For Functional Assays:

    • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cells at high passage numbers can have altered receptor expression and signaling.

    • Agonist Concentration (for antagonist assays): When determining the IC50 of an antagonist, use a concentration of agonist that produces a submaximal response (typically EC80).[15]

    • Signal Window: Ensure your assay has a robust signal-to-background ratio. Optimize cell number, reagent concentrations, and incubation times to maximize this window.

Data Presentation: Structure-Activity Relationships of Substituted Phenethylamines

The following tables summarize general SAR trends for phenethylamine analogs at serotonin receptors, which can guide the modification of the this compound scaffold.

Table 1: Effect of 4-Position Substituents on 5-HT2A and 5-HT2C Receptor Affinity

4-Position Substituent on Phenethylamine CoreGeneral Effect on 5-HT2A AffinityGeneral Effect on 5-HT2C AffinitySelectivity Trend
Small Alkoxy (e.g., -OCH3)ModerateModerateLow
Extended Alkoxy (e.g., -O(CH2)nCH3)Increases with chain lengthIncreases with chain lengthGenerally low, but can vary
Halogens (e.g., Br, I)HighHighLow
Fluorinated Alkoxy GroupsGenerally increases affinityGenerally increases affinityVariable

Data synthesized from multiple sources, demonstrating general trends.[2][3][4][5]

Table 2: Effect of other substitutions on 5-HT Receptor Affinity

ModificationPosition(s)General Effect on 5-HT2A AffinityNotes
Methoxy Groups2, 5Often required for high affinitySynergistic with 4-position substituent
α-methylationEthylamine chainCan slightly increase affinityCreates a phenylisopropylamine
N-alkylationAmineGenerally reduces affinitySmall alkyl groups may be tolerated

Data synthesized from multiple sources.[3][4][7]

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-ketanserin for 5-HT2A)

  • Test compound (your this compound analog)

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates, filtration apparatus, glass fiber filters, scintillation counter, and scintillation fluid.[16]

Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of your test compound.

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • Add 50 µL of your test compound at various concentrations (typically a serial dilution). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of the non-specific control.

    • Add 50 µL of the radioligand at a fixed concentration (usually at or below its Kd value).

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[16]

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gq-Coupled Receptor Calcium Flux Assay

Objective: To measure the functional potency (EC50) of a compound as an agonist or antagonist at a Gq-coupled receptor (e.g., 5-HT2A, 5-HT2C).

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and a known reference agonist.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[17]

Methodology:

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.[15]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C, protected from light.[15]

  • Compound Addition (for antagonist testing): If testing for antagonist activity, add your test compound at various concentrations and incubate for 15-30 minutes.

  • Measurement: Place the cell plate into the fluorescence plate reader.

  • Agonist Addition and Signal Detection: The instrument will measure a baseline fluorescence for a few seconds, then automatically inject the agonist (either the test compound for agonist testing or a reference agonist at its EC80 for antagonist testing). Fluorescence is then continuously measured for 1-2 minutes to capture the transient increase in intracellular calcium.[15]

  • Data Analysis:

    • The change in fluorescence intensity over time is recorded.

    • For agonist testing, plot the peak fluorescence response against the log concentration of your test compound to determine the EC50.

    • For antagonist testing, plot the inhibition of the reference agonist's response against the log concentration of your test compound to determine the IC50.

Visualizations

G_Protein_Coupled_Receptor_Signaling_Pathway GPCR Signaling Pathway (Gq) cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., this compound) GPCR GPCR (e.g., 5-HT2A) Ligand->GPCR 1. Binding G_Protein Gαq/βγ GPCR->G_Protein 2. Activation PLC Phospholipase C (PLC) G_Protein->PLC 3. Gαq activates PIP2 PIP2 PLC->PIP2 4. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER 5. Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC 5a. Activates Ca2_release Ca²⁺ Release ER->Ca2_release 6. Induces Ca2_release->PKC and Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to PKC->Cellular_Response 7. Phosphorylates targets Experimental_Workflow_for_Selectivity Workflow for Improving Ligand Selectivity Start Lead Compound (this compound) SAR_Design SAR-Guided Analog Design Start->SAR_Design Synthesis Chemical Synthesis SAR_Design->Synthesis Primary_Screen Primary Binding Assay (Target Receptor) Synthesis->Primary_Screen Analysis Data Analysis (Affinity, Potency, Selectivity) Primary_Screen->Analysis High Affinity? Selectivity_Screen Selectivity Panel (Binding Assays for Related Subtypes) Functional_Assay Functional Assays (cAMP, Calcium Flux) Selectivity_Screen->Functional_Assay Decision Improved Selectivity? Functional_Assay->Decision Analysis->Selectivity_Screen Decision->SAR_Design No, Iterate Optimized_Lead Optimized Lead Decision->Optimized_Lead Yes SAR_Logic_Diagram Logic of SAR-Driven Lead Optimization cluster_data Experimental Data cluster_analysis Analysis & Hypothesis cluster_action Action cluster_outcome Outcome Binding_Data Binding Affinity (Ki) - Target Receptor - Off-Target Receptors SAR_Model Develop SAR Model (Identify key structural features for affinity and selectivity) Binding_Data->SAR_Model Functional_Data Functional Potency (EC50/IC50) - Agonism - Antagonism Functional_Data->SAR_Model Hypothesis Formulate Hypothesis (e.g., 'Adding a fluorine at R1 will increase selectivity for Receptor A') SAR_Model->Hypothesis Optimized_Compound Optimized Compound (Improved Selectivity) SAR_Model->Optimized_Compound Design_Analogs Design New Analogs Based on Hypothesis Hypothesis->Design_Analogs Synthesize_Test Synthesize & Test New Analogs Design_Analogs->Synthesize_Test New_Data Generate New Binding & Functional Data Synthesize_Test->New_Data New_Data->SAR_Model Refine Model (Iterate)

References

Minimizing off-target effects of 4-Phenoxyphenethylamine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Phenoxyphenethylamine. The focus is on minimizing and identifying potential off-target effects in cellular assays.

Disclaimer: Direct experimental data on this compound is limited in publicly available literature. The information provided here is based on the well-established pharmacology of the broader phenethylamine class and structure-activity relationships of closely related analogs.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary and off-target interactions of this compound?

Based on its core phenethylamine structure, this compound is expected to primarily interact with monoamine systems in the cell. However, like many phenethylamine derivatives, it is likely to exhibit polypharmacology, binding to multiple receptor types.

  • Primary Expected Targets: Monoamine Transporters (Dopamine - DAT, Norepinephrine - NET, and Serotonin - SERT) and Trace Amine-Associated Receptor 1 (TAAR1). It is likely to act as a releasing agent or a reuptake inhibitor at these transporters.

  • Potential Off-Target Interactions: Due to structural similarities with other psychoactive phenethylamines, off-target activity is anticipated at various G-protein coupled receptors (GPCRs), particularly serotonin and adrenergic receptors.[1]

Q2: My cellular phenotype doesn't align with the expected on-target effects. What could be the cause?

If you observe cellular responses that are inconsistent with the modulation of monoamine transporters or TAAR1, it is highly probable that these effects are mediated by off-target interactions. For instance, unexpected changes in intracellular calcium levels could indicate engagement of Gq-coupled receptors like the 5-HT2A serotonin receptor, while fluctuations in cAMP levels might suggest interaction with Gs- or Gi-coupled receptors.[1]

Q3: How can I experimentally confirm that my observed phenotype is due to on-target activity?

Confirming on-target activity is crucial for data interpretation. Several strategies can be employed:

  • Orthogonal Assays: Utilize a structurally different compound that is a known and selective modulator of your primary target. If this compound recapitulates the phenotype observed with this compound, it strengthens the evidence for on-target action.

  • Rescue Experiments: If the observed phenotype is a result of inhibiting a specific transporter, for example, you may be able to "rescue" the phenotype by providing an excess of the natural substrate for that transporter.

  • Knockout/Knockdown Cell Lines: The most definitive way to confirm on-target activity is to use cell lines where the primary target has been genetically removed (knockout) or its expression is significantly reduced (knockdown). The effect of this compound should be absent or greatly diminished in these cells.

Q4: What are some general strategies to minimize off-target effects in my cellular assays?

Minimizing off-target effects is key to generating reliable and reproducible data.

  • Dose-Response Analysis: Always perform a dose-response curve to identify the lowest effective concentration of this compound that elicits the desired on-target effect. Using excessively high concentrations is a common cause of off-target activity.

  • Use of Specific Antagonists: If you suspect off-target activity at a particular receptor (e.g., 5-HT2A), co-incubate your cells with this compound and a selective antagonist for that receptor. If the off-target phenotype is blocked, this confirms the interaction.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally similar but inactive analog of this compound as a negative control, if available.

Troubleshooting Guide

Observed Problem Possible Cause Troubleshooting Steps
High cell toxicity or unexpected cell death. The compound concentration is too high, leading to off-target effects or general cytotoxicity.1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration (IC50). 2. Conduct a dose-response experiment for your primary assay to find the lowest effective concentration. 3. Ensure the final solvent concentration in your media is not toxic to the cells.
Inconsistent or irreproducible results. 1. Compound instability in the assay medium. 2. Cell passage number is too high, leading to phenotypic drift. 3. Off-target effects are confounding the results.1. Prepare fresh stock solutions of the compound for each experiment. 2. Use cells within a defined low passage number range. 3. Use a lower concentration of the compound and consider co-treatment with antagonists for suspected off-targets.
Observed phenotype is opposite to what is expected. The compound may be acting as an antagonist or inverse agonist at an off-target receptor that has an opposing effect to the primary target.1. Perform a comprehensive literature search on the signaling pathways that could produce the observed phenotype. 2. Use a panel of receptor-specific assays (e.g., cAMP, calcium flux) to screen for off-target activity.
No observable effect, even at high concentrations. 1. The chosen cell line does not express the primary target at sufficient levels. 2. The compound has low potency for the target in your specific assay system. 3. Compound solubility issues.1. Confirm target expression using qPCR, Western blot, or flow cytometry. 2. Consider using a cell line that overexpresses the target. 3. Check the solubility of the compound in your assay buffer and consider using a different solvent or a solubilizing agent.

Data Presentation: Comparative Receptor Affinities of Substituted Phenethylamines

To provide context for the potential off-target profile of this compound, the following table summarizes the in vitro binding affinities (Ki, nM) of a selection of structurally related substituted phenethylamines for several key receptors. Lower Ki values indicate higher binding affinity. This data illustrates the promiscuous nature of this compound class.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)TAAR1 (rat) (Ki, nM)Other Receptors (Ki, nM)
2C-T-2 463505α1A (1,400), α2A (4,500)
2C-T-4 5422025α1A (1,300), α2A (2,600)
2C-T-7 14068α1A (400), α2A (1,800)
2C-O 17001100021-
2C-O-Et 150320120-
2C-I 0.41.10.2D1 (>10,000), D2 (>10,000), D3 (>10,000)
25I-NBOMe 0.0441.360α1A (0.9), D3 (7.6)
Mescaline 53011002200α1A (>10,000), α2A (>10,000)

Data compiled from multiple sources.[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Affinity Determination

This protocol is used to determine the binding affinity (Ki) of this compound for a suspected off-target receptor.

Materials:

  • Cell membranes from a cell line expressing the receptor of interest (e.g., HEK293-5-HT2A).

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-ketanserin for 5-HT2A).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • This compound stock solution.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Isolate cell membranes through homogenization and centrifugation.[1]

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled specific ligand).

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through the glass fiber filter mats to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filter spots in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[1]

Protocol 2: cAMP Accumulation Assay for Functional Off-Target Activity

This protocol measures the functional activity of this compound at Gs- or Gi-coupled off-target receptors.

Materials:

  • A cell line expressing the receptor of interest (e.g., CHO-K1-ADRA2A).

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • A cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • This compound stock solution.

  • A known agonist for the receptor (positive control).

  • Forskolin (for Gi-coupled receptors).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound or the positive control to the wells. For Gi-coupled receptors, also add a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and proceed with the cAMP detection protocol according to the manufacturer's instructions for your specific kit.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy) values.

Visualizations

Signaling_Pathways cluster_OnTarget Expected On-Target Pathways cluster_OffTarget Potential Off-Target Pathways PEA This compound TAAR1 TAAR1 PEA->TAAR1 DAT DAT/NET/SERT PEA->DAT AC Adenylate Cyclase TAAR1->AC Gs DA_NE_5HT Dopamine/Norepinephrine/ Serotonin Release DAT->DA_NE_5HT cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PEA_off This compound HT2A 5-HT2A Receptor PEA_off->HT2A ADRA2A α2A-Adrenergic Receptor PEA_off->ADRA2A PLC Phospholipase C HT2A->PLC Gq AC_off Adenylate Cyclase ADRA2A->AC_off Gi IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ Release IP3_DAG->Ca2 cAMP_off cAMP AC_off->cAMP_off

Caption: Potential on-target and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype dose_response 1. Perform Dose-Response to find lowest effective concentration start->dose_response viability 2. Assess Cytotoxicity (e.g., MTT Assay) dose_response->viability off_target_hypothesis 3. Formulate Off-Target Hypothesis viability->off_target_hypothesis antagonist 4a. Use Selective Antagonist in Co-treatment off_target_hypothesis->antagonist Specific suspect? binding_assay 4b. Perform Radioligand Binding Assay off_target_hypothesis->binding_assay Broad screening? functional_assay 4c. Conduct Functional Assay (cAMP, Ca2+ flux) off_target_hypothesis->functional_assay Functional confirmation? confirm 5. Confirm Off-Target Interaction antagonist->confirm binding_assay->confirm functional_assay->confirm confirm->off_target_hypothesis No, refine hypothesis end End: Mitigate Off-Target Effect or Re-evaluate Compound confirm->end Yes

Caption: Troubleshooting workflow for identifying off-target effects.

References

Technical Support Center: Method Refinement for the Purification of Crude 4-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the purification of crude 4-phenoxyphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The impurity profile depends heavily on the synthetic route. For a typical synthesis involving the reductive amination of a 4-phenoxy-substituted carbonyl compound, common impurities may include:

  • Unreacted Starting Materials: Residual 4-phenoxyphenylacetaldehyde or a related ketone.

  • Over-alkylation Products: Formation of secondary or tertiary amines if the reaction conditions are not carefully controlled.[1]

  • By-products from Reduction: An alcohol corresponding to the reduction of the starting carbonyl compound, particularly if a non-selective reducing agent like sodium borohydride is used without pre-forming the imine.[2]

  • Impurities from Precursor Synthesis: By-products from the formation of the diaryl ether linkage.[3][4]

  • Solvent and Reagent Residues: Residual solvents and excess reagents (e.g., reducing agents, acids, or bases) used in the synthesis and work-up.

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification methods for this compound, a basic aromatic amine, are:

  • Acid-Base Extraction: This technique is excellent for separating the basic amine from any neutral or acidic impurities. The amine is protonated with acid to become water-soluble, and after separation, the free base is regenerated.

  • Column Chromatography: Useful for separating the target compound from structurally similar impurities. Special considerations are needed due to the basic nature of the amine.[5]

  • Recrystallization (as a salt): The free base of many phenethylamines can be an oil or low-melting solid. Converting it to a crystalline salt (e.g., hydrochloride) allows for effective purification by recrystallization.[6][7]

Q3: My this compound appears to be degrading during purification or storage. What could be the cause?

A3: Phenethylamines can be susceptible to degradation. The primary causes include:

  • Oxidation: The amine group is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light.

  • Reaction with Carbon Dioxide: As a basic compound, it can react with atmospheric CO₂ to form a carbonate salt, especially if stored as a free base.

  • Interaction with Acidic Media: During column chromatography on standard silica gel, the acidic surface can cause streaking, poor separation, and in some cases, degradation of the amine.[5][8]

To ensure stability, it is recommended to store the purified compound under an inert atmosphere (like argon or nitrogen), protected from light, and at a cool temperature.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation / Peak Tailing The basic amine is interacting strongly with the acidic silanol groups on the silica gel.[5]1. Add a Competing Base: Modify your eluent by adding a small amount (0.5-2%) of triethylamine or a few drops of aqueous ammonia to neutralize the acidic sites on the silica.[5] 2. Change Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina.[9][10]
Compound is "Stuck" on the Column The eluent is not polar enough to displace the highly polar amine from the silica gel.1. Increase Eluent Polarity: Gradually increase the polarity of your solvent system (e.g., increase the percentage of methanol in dichloromethane). 2. Use a Gradient: Start with a less polar solvent system and gradually increase the polarity throughout the separation.
Product Elutes with No Separation The eluent is too polar, causing all compounds to move with the solvent front.1. Decrease Eluent Polarity: Start with a less polar solvent system (e.g., a higher percentage of hexane or a lower percentage of ethyl acetate/methanol). 2. Optimize with TLC: First, determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.3 for your product.
Recrystallization Issues
Problem Possible Cause Solution
"Oiling Out" (Product separates as an oil, not crystals) The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.[11]1. Reheat and Add Solvent: Reheat the solution to dissolve the oil, then add more of the hot solvent to decrease the saturation. 2. Lower the Solution Temperature: Try a lower-boiling point solvent. 3. Change Solvent System: Use a solvent pair (a "good" solvent and a "poor" solvent) and add the poor solvent slowly at a slightly lower temperature.
No Crystals Form Upon Cooling The solution is not supersaturated, the compound is too soluble in the chosen solvent, or nucleation is inhibited.[11]1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound. 2. Concentrate the Solution: Evaporate some of the solvent to increase the concentration and then allow it to cool again. 3. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble ("anti-solvent") until the solution becomes cloudy, then gently heat until it is clear and cool again.
Low Recovery of Purified Product The compound has significant solubility in the cold recrystallization solvent, or not enough time was allowed for crystallization.1. Cool Thoroughly: Ensure the solution is cooled in an ice bath for an extended period to maximize crystal formation. 2. Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Recover a Second Crop: Concentrate the mother liquor (the leftover solution after filtration) and cool it again to obtain a second crop of crystals.

Data Presentation

The following tables present hypothetical data to illustrate the effectiveness of different purification strategies.

Table 1: Comparison of Purification Methods

MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Acid-Base Extraction859590Excellent for removing neutral and acidic impurities.
Column Chromatography (Silica)858875Significant tailing observed, leading to mixed fractions.
Column Chromatography (Silica + 1% TEA)859885Addition of triethylamine resulted in sharp peaks and good separation.[5]
Recrystallization (HCl Salt from Ethanol/Water)95>99.580Highly effective for final polishing to achieve high purity.[6]

Table 2: Optimization of Recrystallization Solvent for this compound HCl Salt

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityRecovery (%)
IsopropanolHighModerateSmall Needles65
EthanolHighLowLarge Prisms82
Methanol/Water (9:1)Very HighVery LowFine Needles88
AcetoneModerateVery LowPowder75

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate.[12]

  • Separate Layers: Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M HCl twice more, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10 (as checked with pH paper). The free amine will precipitate or form an oily layer.[13]

  • Back Extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the regenerated free amine into a fresh portion of organic solvent (e.g., diethyl ether) three times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound free base.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Eluent Preparation: Prepare a solvent system optimized by TLC. A common starting point for amines is a mixture of hexane and ethyl acetate. To this mixture, add 1% triethylamine (TEA) by volume to prevent peak tailing.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Carefully load the solution onto the top of the silica column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[14]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (flash chromatography). Begin collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified free base from Protocol 1 or 2 in a minimal amount of a suitable solvent like isopropanol or ethanol. While stirring, add a solution of HCl in diethyl ether or isopropanol dropwise until the solution is acidic and precipitation is complete.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude amine salt in various polar solvents (e.g., ethanol, methanol, isopropanol, water) and solvent mixtures. The ideal solvent will dissolve the salt when hot but have low solubility when cold.[6]

  • Dissolution: Place the crude salt in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot gravity filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the purified crystals in a vacuum oven.[11]

Visualizations

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Final Product Crude Crude this compound TLC TLC/LCMS Analysis Crude->TLC Assess Purity & Impurity Profile AcidBase Acid-Base Extraction TLC->AcidBase If neutral/acidic impurities present Column Column Chromatography (Silica + 1% TEA) TLC->Column If structurally similar impurities present Recrystallization Recrystallization as HCl Salt AcidBase->Recrystallization Purity >95% Column->Recrystallization Purity >95% PureProduct Pure Product (>99.5%) Recrystallization->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity After Initial Purification CheckMethod Which method was used? Start->CheckMethod Column Column Chromatography CheckMethod->Column Column Recrystallization Recrystallization CheckMethod->Recrystallization Recrystallization CheckTailing Was peak tailing observed? Column->CheckTailing AddTEA Action: Re-run column with 1% Triethylamine in eluent. CheckTailing->AddTEA Yes CheckOverload Was the column overloaded? CheckTailing->CheckOverload No ChangeStationary Action: Use neutral or basic alumina as stationary phase. AddTEA->ChangeStationary Alternative ReduceLoad Action: Re-run with less crude material. CheckOverload->ReduceLoad Yes CheckOverload->Recrystallization No, consider final polishing CheckSolvent Did product 'oil out' or have low recovery? Recrystallization->CheckSolvent CheckSolvent->Column No, persistent impurity RescreenSolvents Action: Re-screen solvents. Try a solvent pair (e.g., Ethanol/Water). CheckSolvent->RescreenSolvents Yes SlowCooling Action: Ensure slow cooling before placing in ice bath. RescreenSolvents->SlowCooling Also consider

Caption: Troubleshooting decision tree for low purity results.

References

Addressing batch-to-batch variability of commercially sourced 4-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of commercially sourced 4-Phenoxyphenethylamine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our biological assays when using different batches of this compound. What are the likely causes?

Batch-to-batch variability is a known challenge in chemical manufacturing and can stem from several sources.[1][2][3] For a synthetic compound like this compound, inconsistencies in biological assays are often traced back to variations in the purity profile of the reagent. Even minor differences in impurity levels or the presence of polymorphic forms can alter the compound's efficacy and lead to unreliable experimental outcomes.[4]

Key factors contributing to this variability include:

  • Raw Material Purity: The quality of starting materials for the synthesis can significantly influence the final product's purity.

  • Manufacturing Process Parameters: Slight deviations in reaction conditions such as temperature, pressure, and reaction time can lead to different impurity profiles between batches.[1]

  • Purification Methods: Inconsistencies in purification techniques can result in varying levels of residual solvents, starting materials, or by-products.

  • Storage and Handling: Improper storage conditions can lead to degradation of the compound over time.

Q2: What are the potential impurities we should be aware of in commercially available this compound?

While specific impurities will depend on the synthetic route employed by the manufacturer, potential impurities in this compound could include:

  • Residual Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during synthesis.

  • Isomers: Structural isomers of this compound that may have different biological activities.

  • Degradation Products: Resulting from improper handling or storage.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Identifying and quantifying these impurities is crucial for understanding and mitigating batch-to-batch variability.

Q3: How can our lab independently verify the purity and consistency of a new batch of this compound?

It is best practice to perform in-house quality control on new batches of critical reagents. The following analytical techniques are recommended for assessing the purity and consistency of this compound:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the main compound and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify and quantify impurities.

Q4: What is the recommended procedure for qualifying a new lot of this compound for use in our experiments?

For critical applications, especially in drug development, a formal qualification process for new reagent lots is essential.[5][6] This process should involve:

  • Analytical Characterization: Use techniques like HPLC, GC-MS, and NMR to confirm the identity and purity of the new batch.

  • Comparison to a Reference Standard: If available, compare the analytical profile of the new batch to a well-characterized internal reference standard.

  • Functional Testing: Perform a small-scale version of your key experiment or a binding assay to ensure the new lot performs as expected and yields results consistent with previous batches.

  • Documentation: Keep detailed records of the qualification results for each batch.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues arising from batch-to-batch variability of this compound.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow A Inconsistent Experimental Results Observed B Quarantine New Batch A->B C Perform Analytical Chemistry Analysis B->C D HPLC Purity & Impurity Profile C->D E GC-MS for Volatile Impurities C->E F NMR for Structural Confirmation C->F G Compare Data to Previous 'Good' Batch / Specification D->G E->G F->G H Data Consistent? G->H I Perform Functional Assay (e.g., in-vitro test) H->I Yes L Reject Batch & Contact Supplier H->L No M Investigate Other Experimental Variables H->M If no previous data J Results Consistent? I->J K Accept and Release Batch for Use J->K Yes J->L No

Caption: A workflow for troubleshooting inconsistent experimental results.

Table: Troubleshooting Common Issues
Observed Issue Potential Cause Related to Batch Variability Recommended Analytical Investigation
Lower than expected biological activity Lower purity of the active compound in the new batch. Presence of an antagonistic impurity.HPLC: Quantify the purity of this compound. LC-MS: Identify potential non-volatile impurities.
Increased off-target effects or toxicity Presence of a toxic impurity or a related compound with different pharmacology.GC-MS: Screen for volatile toxic impurities. LC-MS/MS: Identify and characterize unknown impurities.
Inconsistent reaction yield or by-product formation Presence of catalytic or inhibitory impurities affecting the chemical reaction.NMR: To detect and quantify minor components. ICP-MS: To detect trace metal impurities if relevant to the reaction.
Changes in solubility or physical appearance Different polymorphic form or presence of insoluble impurities.Powder X-Ray Diffraction (PXRD): To identify the crystalline form. Microscopy: To visually inspect for foreign particulates.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a general guideline for assessing the purity of this compound.

Parameter Value
Instrumentation HPLC system with UV detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is suitable for the detection of common residual solvents.

Parameter Value
Instrumentation GC-MS system with a headspace autosampler
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Detector Mass Spectrometer
Scan Range 35-350 amu
Sample Preparation 50 mg dissolved in 1 mL of a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.

Data Presentation

Table: Example Purity Analysis of Three Batches of this compound by HPLC
Batch ID Purity (%) Impurity 1 (RT 5.2 min) (%) Impurity 2 (RT 8.9 min) (%) Total Impurities (%)
Batch A 99.50.150.200.50
Batch B 98.20.850.351.80
Batch C 99.60.100.150.40

This data is illustrative and serves as an example.

Visualization of Impact

Diagram: Hypothetical Signaling Pathway

Signaling_Pathway cluster_0 This compound This compound Receptor X Receptor X This compound->Receptor X Binds and Activates Downstream Signaling Downstream Signaling Receptor X->Downstream Signaling Biological Response Biological Response Downstream Signaling->Biological Response Impurity Y Impurity Y Impurity Y->Receptor X Antagonizes

Caption: Impact of an antagonistic impurity on a target receptor.

Diagram: Causes and Effects of Batch Variability

Logical_Relationship cluster_causes Causes of Variability cluster_manifestations Manifestations in Product cluster_outcomes Experimental Outcomes Raw Materials Raw Materials Impurity Profile Impurity Profile Raw Materials->Impurity Profile Purity Level Purity Level Raw Materials->Purity Level Physical Properties Physical Properties Raw Materials->Physical Properties Process Parameters Process Parameters Process Parameters->Impurity Profile Process Parameters->Purity Level Process Parameters->Physical Properties Purification Purification Purification->Impurity Profile Purification->Purity Level Purification->Physical Properties Inconsistent Data Inconsistent Data Impurity Profile->Inconsistent Data Failed Experiments Failed Experiments Impurity Profile->Failed Experiments Reproducibility Issues Reproducibility Issues Impurity Profile->Reproducibility Issues Purity Level->Inconsistent Data Purity Level->Failed Experiments Purity Level->Reproducibility Issues Physical Properties->Inconsistent Data Physical Properties->Failed Experiments Physical Properties->Reproducibility Issues

Caption: Relationship between manufacturing variables and experimental outcomes.

References

Technical Support Center: Optimization of Electrophysiological Recordings in the Presence of 4-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during electrophysiological experiments involving 4-Phenoxyphenethylamine.

Troubleshooting Guide & FAQs

This section addresses common problems that may arise during electrophysiological recordings when this compound is present in the experimental preparation.

Issue 1: Increased Baseline Noise and Reduced Signal-to-Noise Ratio (SNR)

Question: After applying this compound, I'm observing a significant increase in baseline noise in my recordings, making it difficult to resolve synaptic events or single-channel openings. What could be the cause and how can I improve the signal-to-noise ratio?

Answer: An increased baseline noise level is a common issue when working with neuroactive compounds that can modulate overall network activity. Several factors could be contributing to this:

  • Increased Spontaneous Neuronal Firing: this compound, as a derivative of phenethylamine, is expected to act as a central nervous system stimulant.[[“]] It may increase the spontaneous firing rate of neurons in your preparation, leading to a "noisier" baseline.

  • Modulation of Ion Channel Activity: The compound may directly or indirectly modulate the activity of various ion channels, contributing to increased membrane potential fluctuations.

  • Network-level Effects: Enhanced synaptic transmission throughout the local network can lead to a more active and less quiescent baseline state.

Troubleshooting Steps:

  • Optimize Recording Pipette:

    • Ensure your recording pipettes are fabricated from high-quality borosilicate glass and have a resistance of 3-7 MΩ when filled with your internal solution.[2]

    • Fire-polishing the pipette tip can help reduce noise and improve seal formation.[3]

  • Verify Seal Resistance: A high-resistance seal (giga-seal, >1 GΩ) between the pipette tip and the cell membrane is critical for low-noise recordings.[3][4] If the seal resistance is low, the recording will be more susceptible to noise.

  • Check Grounding and Shielding: Ensure your recording setup is properly grounded and shielded within a Faraday cage to minimize electrical noise from external sources.[3][5]

  • Lower the Bath Temperature: If physiologically permissible for your experiment, lowering the temperature of the recording solution can reduce the rate of enzymatic reactions and overall metabolic activity, which may help to decrease baseline noise.

  • Consider Perforated Patch-Clamp: To maintain the integrity of the intracellular environment and potentially reduce rundown or instability, consider using the perforated patch technique with agents like amphotericin B or nystatin.[6]

Issue 2: Difficulty Obtaining a Stable Giga-seal

Question: I'm having trouble forming a stable giga-seal on my target neurons after perfusing the slice with this compound. What could be the reason for this?

Answer: Difficulty in forming a stable giga-seal can be frustrating and may be related to several factors:

  • Cell Health: The health of the neurons in your slice preparation is paramount. Ensure that your slicing and recovery procedures are optimized to maintain cell viability.[7]

  • Pipette Tip Cleanliness: The tip of your recording pipette must be exceptionally clean to form a tight seal with the cell membrane.[8]

  • Positive Pressure: Maintaining a steady positive pressure inside the recording pipette as you approach the cell is crucial to keep the tip clean from debris.[9]

Troubleshooting Steps:

  • Optimize Slice Preparation: Review your slicing protocol, ensuring that the brain is rapidly and carefully extracted and that the slicing solution is ice-cold and continuously oxygenated.

  • Handle Pipettes with Care: Avoid touching the tip of the glass capillary before pulling. Use filtered internal solution to fill your pipettes.

  • Check Pressure System: Ensure your pressure system is functioning correctly and that you can apply and maintain a gentle positive pressure.[9]

Issue 3: Altered Neuronal Excitability and Action Potential Waveform

Question: Application of this compound is causing significant changes in the resting membrane potential and the shape of action potentials, making it difficult to study the effects on specific currents. How can I manage these changes?

Answer: this compound, similar to its parent compound, can modulate multiple neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[[“]] This can lead to broad changes in neuronal excitability.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that produces the desired effect without causing excessive changes in baseline neuronal properties.

  • Voltage-Clamp Experiments: To isolate and study specific currents, use the voltage-clamp configuration. This allows you to hold the membrane potential at a constant level, enabling the measurement of ionic currents while minimizing the influence of changes in overall excitability.

  • Pharmacological Isolation: Use specific receptor antagonists to block the effects of other neurotransmitter systems that may be indirectly activated by this compound. For example, if you are interested in its effects on a specific receptor, consider using antagonists for dopamine, serotonin, or adrenergic receptors to isolate the effect of interest.

Experimental Protocols

Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol describes a generalized procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices, which can be adapted for studying the effects of this compound.

  • Slice Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

    • Cut coronal or sagittal slices (250-350 µm) using a vibratome.

    • Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.

  • Recording Pipette Fabrication:

    • Pull recording pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-7 MΩ.[2]

    • Fill the pipettes with the desired internal solution.

  • Recording Procedure:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

    • Identify a healthy neuron using differential interference contrast (DIC) microscopy.

    • Lower the recording pipette into the bath and apply positive pressure.

    • Approach the target neuron and form a dimple on the cell surface.

    • Release the positive pressure to form a giga-seal.

    • Apply a brief pulse of gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before beginning your recording protocol.

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound.

Data Presentation

Table 1: Troubleshooting Common Electrophysiology Issues

Issue Potential Cause Recommended Solution
Low Signal-to-Noise Ratio High background electrical noise. Poor giga-seal. Increased spontaneous network activity.Check grounding and Faraday cage.[3] Ensure seal resistance is >1 GΩ.[3] Consider lowering bath temperature.
Unstable Recording Cell health is deteriorating. Pipette drift.Optimize slice preparation and recovery.[7] Ensure pipette holder is secure.
Difficulty Forming Giga-seal Dirty pipette tip. Unhealthy cells.Use fresh, clean pipettes.[8] Improve slice viability.[7]
Altered Action Potential Shape Modulation of multiple ion channels.Use voltage-clamp to isolate currents. Perform a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis slice_prep Slice Preparation giga_seal Giga-seal Formation slice_prep->giga_seal pipette_fab Pipette Fabrication pipette_fab->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell baseline_rec Baseline Recording whole_cell->baseline_rec drug_app Apply this compound baseline_rec->drug_app exp_rec Experimental Recording drug_app->exp_rec data_analysis Data Analysis exp_rec->data_analysis

Caption: Experimental workflow for whole-cell patch-clamp recording with drug application.

troubleshooting_flowchart action_node action_node issue_node issue_node start Recording Issue? is_noisy High Noise? start->is_noisy yes_noisy yes_noisy is_noisy->yes_noisy Yes no_noisy no_noisy is_noisy->no_noisy No check_seal check_seal yes_noisy->check_seal Check Seal Resistance is_unstable Unstable Recording? no_noisy->is_unstable seal_ok seal_ok check_seal->seal_ok >1 GΩ? yes_seal yes_seal seal_ok->yes_seal Yes no_seal no_seal seal_ok->no_seal No check_grounding check_grounding yes_seal->check_grounding Check Grounding action_remake_seal action_remake_seal no_seal->action_remake_seal Remake Seal yes_unstable yes_unstable is_unstable->yes_unstable Yes no_unstable no_unstable is_unstable->no_unstable No check_cell_health check_cell_health yes_unstable->check_cell_health Assess Cell Health end_node end_node no_unstable->end_node Other Issue

Caption: A logical troubleshooting flowchart for common electrophysiology recording issues.

signaling_pathway cluster_downstream Potential Downstream Effects This compound This compound Dopamine Release Dopamine Release This compound->Dopamine Release Serotonin Receptor Activation Serotonin Receptor Activation This compound->Serotonin Receptor Activation Adrenergic Receptor Activation Adrenergic Receptor Activation This compound->Adrenergic Receptor Activation TAAR1 Agonism TAAR1 Agonism This compound->TAAR1 Agonism Altered Neuronal Excitability Altered Neuronal Excitability Dopamine Release->Altered Neuronal Excitability Serotonin Receptor Activation->Altered Neuronal Excitability Modulation of Synaptic Transmission Modulation of Synaptic Transmission Adrenergic Receptor Activation->Modulation of Synaptic Transmission TAAR1 Agonism->Modulation of Synaptic Transmission Changes in Firing Rate Changes in Firing Rate Altered Neuronal Excitability->Changes in Firing Rate Changes in Synaptic Strength Changes in Synaptic Strength Modulation of Synaptic Transmission->Changes in Synaptic Strength

Caption: Putative signaling pathways affected by this compound based on PEA.

References

Strategies to reduce animal model variability in 4-Phenoxyphenethylamine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 4-Phenoxyphenethylamine in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize variability and enhance the reproducibility of your experimental results. Please note that while specific data for this compound is limited, the information provided is based on the well-studied parent compound, β-phenylethylamine (PEA), and general principles applicable to substituted phenethylamines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects in animal models?

A1: this compound is a substituted derivative of β-phenylethylamine (PEA). PEA and its derivatives are known to act as central nervous system stimulants.[1][2][3] The primary mechanism of action involves the modulation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[4][5] In animal models, administration of PEA-like compounds typically results in increased locomotor activity, stereotyped behaviors (such as repetitive head movements, sniffing, and grooming), and can produce rewarding effects.[6][7][8][9][10]

Q2: What are the main sources of variability in animal experiments with this compound?

A2: Variability in animal studies can stem from three primary sources:

  • Experimenter-induced variability: This includes inconsistencies in handling, dosing procedures, and observational bias.

  • Inherent animal variability: Factors such as genetic background, sex, age, and individual differences in physiology contribute to varied responses.

  • Environmental factors: Housing conditions, diet, light cycles, and noise levels can all impact experimental outcomes.

Q3: How critical is the acclimatization period before starting an experiment?

A3: A proper acclimatization period is crucial for obtaining reliable and reproducible data. Transport and new environments are significant stressors for animals, leading to physiological changes that can confound experimental results. A recommended stabilization period of at least 72 hours for rodents is advised before any experimental manipulation. For more sensitive procedures like surgery or behavioral testing, a longer period of 7 days is often recommended.[11]

Q4: Should I use both male and female animals in my studies?

A4: Yes, including both sexes is highly recommended. There are known sex-dependent differences in the pharmacokinetics and pharmacodynamics of many compounds.[12] Historically, preclinical research has often focused on male animals, which can limit the generalizability of findings. Documenting and analyzing results for each sex separately can provide a more complete understanding of the effects of this compound.

Q5: What is the known mechanism of action for phenethylamines?

A5: Phenethylamines primarily act as neuromodulators in the central nervous system. They can increase the release of catecholamines, particularly dopamine and noradrenaline. This is achieved through interaction with the trace amine-associated receptor 1 (TAAR1) and inhibition of the vesicular monoamine transporter 2 (VMAT2).[4] Activation of TAAR1 can lead to a reversal of dopamine transporter (DAT) function, resulting in increased extracellular dopamine.[3][13] Some phenethylamines have also been shown to influence the BDNF/TrkB/CREB signaling pathway, which is involved in neuroplasticity.[2][13]

Troubleshooting Guides

Issue 1: High Variability in Behavioral Responses (e.g., locomotor activity, stereotypy)
Possible Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent administration of this compound. Use precise, calibrated equipment and the same administration route for all animals. For intraperitoneal (IP) injections in mice, a volume of 2-3 ml is generally recommended, while for rats, it is 2-3 ml.[12][14]
Handling Stress Implement a consistent and gentle handling protocol. Habituate animals to the experimenter and the experimental procedures before the study begins. Handling stress is a known experimental variable and should be minimized.
Environmental Disruptions Conduct behavioral testing at the same time of day to account for circadian rhythms. Minimize noise, unexpected light changes, and other environmental stressors in the testing room.
Genetic Drift in Animal Colony If breeding your own animals, be aware of potential genetic drift over time. Periodically obtain fresh stock from a reputable vendor to ensure a consistent genetic background.
Subjective Scoring For behavioral scoring, use a well-defined and validated scoring system. Whenever possible, scoring should be performed by an observer who is blind to the experimental groups.
Issue 2: Inconsistent Pharmacokinetic Profiles
Possible Cause Troubleshooting Steps
Differences in Metabolism Be aware that the metabolism of phenethylamines can be rapid due to enzymes like monoamine oxidase (MAO).[8][15] Consider the potential for sex differences in metabolic rates.
Variable Absorption The route of administration significantly impacts absorption. Ensure the chosen route (e.g., oral gavage, IP, subcutaneous) is appropriate and consistently applied. The pH of the vehicle solution should be near neutral (~7.0) to avoid irritation and ensure consistent absorption.
Food and Water Intake Standardize feeding schedules, as the presence of food in the gastrointestinal tract can affect the absorption of orally administered compounds. Ensure ad libitum access to water.
Health Status of Animals Use only healthy animals for your experiments. Subclinical infections or other health issues can alter drug metabolism and disposition. The gut microbiota, in particular, can influence drug metabolism.

Experimental Protocols

General Protocol for Assessing Behavioral Effects of Phenethylamines in Rodents

This protocol is a general guideline and should be optimized for this compound based on pilot studies.

  • Animal Model: Use adult male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) from a reputable vendor.

  • Acclimatization: House animals in a controlled environment (12:12 h light:dark cycle, constant temperature and humidity) for at least 7 days before the experiment.

  • Habituation: Handle the animals for several days leading up to the experiment to reduce handling-induced stress. Habituate them to the testing apparatus (e.g., open field arena) for a set period (e.g., 30 minutes) on the day before testing.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare fresh solutions on the day of the experiment.

  • Administration: Administer the compound or vehicle via the chosen route (e.g., intraperitoneal injection). Based on studies with the parent compound, β-phenylethylamine, effective doses for behavioral changes in mice range from 25 to 150 mg/kg, and in rats from 4 to 64 mg/kg.[9][10] A dose-response study is recommended to determine the optimal dose for this compound.

  • Behavioral Assessment: Immediately after administration, place the animal in the testing apparatus. Record locomotor activity (e.g., distance traveled, rearing frequency) and stereotyped behaviors using an automated tracking system or a validated manual scoring method for a defined period (e.g., 60 minutes).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare between treatment groups and sexes.

Summary of Recommended Maximum Administration Volumes for Mice and Rats
RouteMouse (ml/kg)Rat (ml/kg)Needle Gauge (Recommended)
Intravenous (IV)55-1027-30G
Intraperitoneal (IP)101025-27G
Subcutaneous (SC)101025-27G
Oral Gavage (PO)101020-22G (flexible tube)

Note: These are general guidelines. The viscosity of the substance and the specific experimental requirements may necessitate adjustments. Always use the smallest needle gauge possible for the substance being administered.[11][15]

Visualizations

Experimental Workflow for a Behavioral Study

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment animal_procurement Animal Procurement acclimatization Acclimatization (>= 7 days) animal_procurement->acclimatization handling Habituation & Handling acclimatization->handling randomization Randomization handling->randomization drug_prep Drug Preparation administration Administration (Vehicle or this compound) drug_prep->administration randomization->administration behavioral_test Behavioral Testing administration->behavioral_test data_collection Data Collection behavioral_test->data_collection data_analysis Data Analysis data_collection->data_analysis interpretation Interpretation data_analysis->interpretation

A typical workflow for a rodent behavioral study.

Simplified Signaling Pathway of Phenethylamine Action

G PEA Phenethylamine TAAR1 TAAR1 PEA->TAAR1 Activates VMAT2 VMAT2 PEA->VMAT2 Inhibits DAT Dopamine Transporter (DAT) TAAR1->DAT Phosphorylates & Reverses Function Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Blocks Uptake Into Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Increases Efflux Dopamine_vesicle->Dopamine_synapse Reduced Release (indirect effect) Postsynaptic_receptor Postsynaptic Dopamine Receptor Dopamine_synapse->Postsynaptic_receptor Activates Neuronal_response Neuronal Response (e.g., Locomotion) Postsynaptic_receptor->Neuronal_response

Key molecular targets of phenethylamine in a dopaminergic neuron.

BDNF/TrkB/CREB Signaling Pathway Modulation

G PEA Phenethylamine BDNF BDNF PEA->BDNF Modulates TrkB TrkB Receptor BDNF->TrkB Binds & Activates Signaling_cascade Intracellular Signaling Cascade TrkB->Signaling_cascade CREB CREB Signaling_cascade->CREB Activates Gene_expression Gene Expression (Neuroplasticity-related) CREB->Gene_expression Promotes Antidepressant_effects Antidepressant-like Effects Gene_expression->Antidepressant_effects

Phenethylamine's influence on a key neuroplasticity pathway.

References

Validation & Comparative

Comparative Analysis of 4-Phenoxyphenethylamine and Amphetamine on Dopamine Efflux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 4-phenoxyphenethylamine and the well-characterized psychostimulant, amphetamine, on dopamine efflux. The information presented is intended to support research and drug development efforts in the field of neuroscience and pharmacology.

Quantitative Comparison of Dopamine Efflux

The following table summarizes the key quantitative parameters for amphetamine and β-phenethylamine (as a proxy for this compound) in stimulating dopamine efflux. These values are typically determined using techniques such as in vivo microdialysis in rodent brain regions like the striatum or nucleus accumbens, or in vitro with synaptosome preparations.

CompoundEC50 for Dopamine Efflux (nM)Maximum Dopamine Efflux (Emax; % of Basal)Primary Mechanism of Action
Amphetamine 24–52700–1500%Dopamine Transporter (DAT) Substrate, VMAT2 Inhibitor
This compound (inferred from β-phenethylamine) Potency varies; generally less potent than amphetamineSignificant increase, but typically less than amphetaminePrimarily a Dopamine Transporter (DAT) Substrate

Mechanisms of Action

Both amphetamine and phenethylamine derivatives increase extracellular dopamine concentrations primarily by interacting with the dopamine transporter (DAT). However, there are nuances in their mechanisms.

Amphetamine acts as a substrate for DAT, meaning it is transported into the presynaptic neuron.[1] Once inside, it disrupts the vesicular storage of dopamine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine.[1] This elevated cytosolic dopamine concentration, coupled with amphetamine's action to reverse the direction of DAT, results in a robust, non-vesicular efflux of dopamine into the synaptic cleft.[1]

Phenethylamines , including the inferred mechanism for this compound, also act as substrates for DAT, inducing transporter-mediated dopamine efflux.[[“]] Their primary mechanism is considered to be the reversal of DAT function.[[“]] While they can also affect vesicular storage, their impact is generally considered less pronounced than that of amphetamine.

G cluster_presynaptic Presynaptic Dopaminergic Neuron Amphetamine Amphetamine DAT_out DAT (outward-facing) Amphetamine->DAT_out Binds & Transported VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits Phenoxyphenethylamine This compound Phenoxyphenethylamine->DAT_out Binds & Transported DAT_in DAT (inward-facing) DAT_out->DAT_in Conformational Change Dopamine_synapse Synaptic Dopamine DAT_out->Dopamine_synapse Dopamine Efflux DAT_in->DAT_out Reverse Transport Dopamine_cyto Cytosolic Dopamine DAT_in->Dopamine_cyto Releases Drug Vesicle Synaptic Vesicle Vesicle->Dopamine_cyto Dopamine Leak (Enhanced by AMPH) Dopamine_cyto->DAT_in Binds Dopamine_cyto->Vesicle Packaging via VMAT2 Dopamine_vesicle Vesicular Dopamine

Caption: Comparative mechanism of amphetamine and this compound on dopamine efflux.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess dopamine efflux.

In Vivo Microdialysis in Rodents

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

a. Surgical Procedure:

  • Male Wistar rats or C57BL/6 mice are anesthetized.

  • A guide cannula is stereotaxically implanted, targeting a brain region of interest such as the nucleus accumbens or striatum.

  • The cannula is secured to the skull with dental cement.

  • Animals are allowed to recover for a minimum of 24-48 hours post-surgery.

b. Microdialysis Procedure:

  • A microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • A stabilization period of 1-2 hours is allowed to achieve a stable baseline of dopamine levels.

  • Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour.

  • The test compound (amphetamine or this compound) is administered, either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

  • Dialysate samples are continuously collected to monitor the time-course of the drug's effect.

c. Sample Analysis:

  • Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data is typically expressed as a percentage of the basal dopamine levels.

In Vitro Dopamine Efflux Assay using Synaptosomes

This method uses isolated nerve terminals (synaptosomes) to study neurotransmitter release in a controlled environment.

a. Synaptosome Preparation:

  • Rodent brain tissue (e.g., striatum) is dissected and homogenized in ice-cold sucrose buffer.

  • The homogenate is subjected to differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).

  • The P2 pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES).

b. Dopamine Efflux Assay:

  • Synaptosomes are preloaded with radiolabeled dopamine (e.g., [3H]DA).

  • After loading, the synaptosomes are washed to remove excess unincorporated [3H]DA.

  • The [3H]DA-loaded synaptosomes are then incubated with varying concentrations of the test compounds (amphetamine or this compound).

  • At specified time points, aliquots of the incubation medium are collected.

  • The amount of [3H]DA released into the medium is quantified using liquid scintillation counting.

  • Results are expressed as a percentage of total incorporated radioactivity.

G cluster_invivo In Vivo Microdialysis cluster_invitro In Vitro Synaptosome Assay Animal_Prep Animal Preparation (Surgery & Recovery) Probe_Insert Probe Insertion Animal_Prep->Probe_Insert Baseline Baseline Sampling (aCSF Perfusion) Probe_Insert->Baseline Drug_Admin Drug Administration (Systemic or Reverse Dialysis) Baseline->Drug_Admin Sample_Collect Dialysate Collection Drug_Admin->Sample_Collect HPLC HPLC-ED Analysis Sample_Collect->HPLC end_vivo HPLC->end_vivo Tissue_Prep Brain Tissue Homogenization Centrifugation Differential Centrifugation Tissue_Prep->Centrifugation Synaptosome_Iso Synaptosome Isolation (P2) Centrifugation->Synaptosome_Iso DA_Loading [3H]Dopamine Loading Synaptosome_Iso->DA_Loading Drug_Incubation Incubation with Test Compound DA_Loading->Drug_Incubation Release_Quant Quantification of [3H]DA Release Drug_Incubation->Release_Quant end_vitro Release_Quant->end_vitro start

Caption: Experimental workflows for assessing dopamine efflux.

References

Validating the Therapeutic Potential of 4-Phenoxyphenethylamine: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 4-Phenoxyphenethylamine, a novel phenethylamine derivative, in preclinical models. By objectively comparing its hypothesized performance with established alternatives—a selective serotonin reuptake inhibitor (SSRI), a dopamine reuptake inhibitor (DRI), and a norepinephrine reuptake inhibitor (NRI)—this document aims to provide a data-driven framework for its preclinical validation.

Introduction

Substituted phenethylamines are a broad class of compounds known for their diverse psychoactive effects, including stimulant, antidepressant, and anxiolytic properties.[1] These effects are primarily mediated through the modulation of monoamine neurotransmitter systems, specifically dopamine (DA), serotonin (5-HT), and norepinephrine (NE). This compound, with its distinct phenoxy substitution at the para position of the phenyl ring, presents a unique chemical scaffold. Structure-activity relationship studies of phenethylamine derivatives suggest that such substitutions can significantly influence binding affinity and selectivity for monoamine transporters. This guide outlines a preclinical strategy to elucidate the therapeutic potential of this compound by comparing its in vitro and in vivo profile with well-characterized monoamine reuptake inhibitors.

Comparative Analysis of Monoamine Transporter Affinity

The initial step in characterizing the therapeutic potential of this compound is to determine its in vitro binding affinity and inhibitory activity at the primary molecular targets: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The following table summarizes the expected data for this compound alongside reported values for the selected comparator compounds.

CompoundTargetIC50 (nM)Reference
This compound SERTTBD-
DATTBD-
NETTBD-
Fluoxetine (SSRI) SERT0.8 - 16[2][3]
DAT>1000[2]
NET130 - 550[2]
GBR-12909 (DRI) SERT>100
DAT1 - 5[4]
NET>100
Reboxetine (NRI) SERT>1000[5]
DAT>1000[5]
NET1.1 - 18[5]

TBD: To be determined through experimentation.

Preclinical Models for Efficacy Evaluation

To assess the in vivo therapeutic potential of this compound, a battery of well-validated preclinical behavioral assays is proposed. These models are designed to evaluate antidepressant, anxiolytic, and stimulant-like effects.

The forced swim test is a widely used model to screen for antidepressant efficacy.[6] A reduction in immobility time is indicative of an antidepressant-like effect.

CompoundDose (mg/kg)% Decrease in ImmobilityReference
This compound TBDTBD-
Fluoxetine 10 - 2030 - 50%[7][8]
Vehicle Control -0%-

The elevated plus maze is a standard assay for assessing anxiety-like behavior in rodents.[9] An increase in the time spent in the open arms suggests an anxiolytic effect.

CompoundDose (mg/kg)% Increase in Open Arm TimeReference
This compound TBDTBD-
Reboxetine 5 - 10~50%[10]
Vehicle Control -0%-

This test measures spontaneous locomotor activity and is used to assess the stimulant or sedative effects of a compound.[11] An increase in horizontal activity can indicate a stimulant effect.

CompoundDose (mg/kg)% Increase in Locomotor ActivityReference
This compound TBDTBD-
GBR-12909 5 - 10100 - 200%
Vehicle Control -0%-

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

  • Objective: To determine the IC50 values of this compound for SERT, DAT, and NET.

  • Methodology:

    • Membrane Preparation: Cell lines stably expressing human SERT, DAT, or NET are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

    • Radioligand Binding Assay: Membranes are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • Objective: To evaluate the antidepressant-like effects of this compound.

  • Methodology:

    • Apparatus: A transparent cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

    • Procedure: Mice are individually placed in the cylinder for a 6-minute session.[6] The duration of immobility (floating without active movements) during the last 4 minutes of the test is recorded by a trained observer or an automated video-tracking system.

    • Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) 30-60 minutes before the test.

  • Objective: To assess the anxiolytic-like effects of this compound.

  • Methodology:

    • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm above the floor.[12]

    • Procedure: Rats are placed in the center of the maze and allowed to explore for 5 minutes. The time spent in and the number of entries into the open and closed arms are recorded.[9]

    • Drug Administration: Test compounds or vehicle are administered i.p. 30 minutes before the test.

  • Objective: To measure the effects of this compound on spontaneous motor activity.

  • Methodology:

    • Apparatus: A transparent open-field arena (e.g., 40x40x30 cm) equipped with infrared beams or a video-tracking system.[11]

    • Procedure: Mice are placed individually in the center of the arena, and their horizontal and vertical movements are recorded for a specified period (e.g., 30-60 minutes).

    • Drug Administration: Test compounds or vehicle are administered i.p. prior to placing the animal in the arena.

  • Objective: To measure the effect of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions.

  • Methodology:

    • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum) of an anesthetized rodent.[13][14]

    • Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.

    • Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[14]

    • Drug Administration: After establishing a stable baseline, the test compound is administered, and changes in neurotransmitter levels are monitored.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4P This compound SERT SERT 4P->SERT DAT DAT 4P->DAT NET NET 4P->NET VMAT2 VMAT2 DA_cleft Dopamine VMAT2->DA_cleft Release 5HT_cleft Serotonin VMAT2->5HT_cleft Release NE_cleft Norepinephrine VMAT2->NE_cleft Release MAO MAO Dopa Dopa DA DA Dopa->DA Synthesis DA->DAT DA->VMAT2 DA->MAO Metabolism 5HT 5-HT 5HT->SERT 5HT->VMAT2 NE NE NE->NET NE->VMAT2 D_receptor Dopamine Receptors DA_cleft->D_receptor 5HT_receptor Serotonin Receptors 5HT_cleft->5HT_receptor NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Signal Signal Transduction D_receptor->Signal 5HT_receptor->Signal NE_receptor->Signal Response Neuronal Response Signal->Response G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis Animals Rodent Subjects (Mice/Rats) Acclimation Acclimation to Facility (1 week) Animals->Acclimation Habituation Habituation to Test Room (1 hour) Acclimation->Habituation Vehicle Vehicle Control 4P This compound (Multiple Doses) Comparator Comparator Drug (e.g., Fluoxetine) FST Forced Swim Test Vehicle->FST EPM Elevated Plus Maze Vehicle->EPM LMA Locomotor Activity Vehicle->LMA 4P->FST 4P->EPM 4P->LMA Comparator->FST Comparator->EPM Comparator->LMA Data Data Collection (Automated/Manual) FST->Data EPM->Data LMA->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Interpretation Interpretation of Therapeutic Potential Stats->Interpretation

References

Lack of Publicly Available Cross-Validated Methods for 4-Phenoxyphenethylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature did not yield specific cross-validated analytical methods for the quantification of 4-Phenoxyphenethylamine. While numerous methods have been published for the analysis of a wide range of phenethylamine derivatives, including illicit substances and new psychoactive compounds, none were found to specifically address this compound.

The provided information details analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for various phenethylamines.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] These resources offer a strong foundation for developing and validating a method for this compound.

In light of the absence of specific data, this guide will provide a comparative framework based on established methods for other phenethylamine derivatives. This will serve as a practical template for researchers, scientists, and drug development professionals to develop and cross-validate their own analytical methods for this compound. The following sections outline the typical performance characteristics and experimental protocols for HPLC-UV, GC-MS, and LC-MS/MS methods that could be adapted for the quantification of this compound.

Comparative Guide to Analytical Methods for Phenethylamine Quantification

This guide presents a comparison of three common analytical techniques for the quantification of phenethylamine derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to provide a framework for selecting an appropriate analytical technique and for performing cross-validation.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an optimal analytical method depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes typical performance characteristics for each method when applied to the analysis of phenethylamine derivatives.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 50 - 200 ng/mL5 - 25 ng/mL0.05 - 5 ng/mL
Intra-day Precision (%RSD) < 5%< 10%< 15%
Inter-day Precision (%RSD) < 10%< 15%< 20%
Accuracy/Recovery 90 - 110%85 - 115%80 - 120%
Selectivity ModerateHighVery High
Throughput HighModerateModerate to High
Cost LowModerateHigh
Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. The following sections provide representative protocols for each of the three techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique. For compounds lacking a strong chromophore, derivatization may be necessary to enhance UV detection.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.

    • Alkalinize the sample with a suitable buffer (e.g., sodium borate buffer, pH 9.5).

    • Extract the analyte with 5 mL of an organic solvent (e.g., ethyl acetate) by vortexing for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).

Mandatory Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample + IS Alkalinize Alkalinize Sample->Alkalinize Extract Liquid-Liquid Extraction Alkalinize->Extract Evaporate Evaporate Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Workflow for HPLC-UV analysis of phenethylamines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent selectivity and is well-suited for volatile and semi-volatile compounds. Derivatization is often required to improve the chromatographic properties of polar analytes like phenethylamines.

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of sample, add an internal standard.

    • Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water and an organic solvent (e.g., methanol).

    • Elute the analyte with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in ethyl acetate).

    • Evaporate the eluate to dryness.

  • Derivatization:

    • To the dried residue, add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C).

    • Injector: Splitless mode.

    • MS Detector: Electron ionization (EI) source, operated in selected ion monitoring (SIM) mode for quantification.

Mandatory Visualization:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample + IS SPE Solid-Phase Extraction Sample->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Derivatize Derivatization Evaporate->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry (SIM) Ionize->Detect Quantify Quantification Detect->Quantify

Workflow for GC-MS analysis of phenethylamines.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique, making it ideal for the analysis of low-concentration analytes in complex biological matrices.[1][4]

Experimental Protocol:

  • Sample Preparation ("Dilute-and-Shoot"):

    • For simpler matrices like urine, a "dilute-and-shoot" approach can be used.[4]

    • To 100 µL of sample, add 900 µL of an internal standard solution in mobile phase A.

    • Vortex and centrifuge.

    • Inject the supernatant directly into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System:

      • Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl).[4]

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from low to high percentage of mobile phase B.

      • Flow Rate: 0.3 - 0.5 mL/min.

    • MS/MS System:

      • Ionization: Electrospray ionization (ESI) in positive ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte and internal standard for confident identification and quantification.

Mandatory Visualization:

LCMSMS_Logical_Relationship cluster_workflow LC-MS/MS Workflow SamplePrep Sample Preparation (e.g., Dilute-and-Shoot) LC_Separation Liquid Chromatography (Reversed-Phase) SamplePrep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Logical relationship in an LC-MS/MS system.

References

A Comparative Guide to In Vitro Assays for 4-Phenoxyphenethylamine: Assessing Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for the characterization of 4-Phenoxyphenethylamine, a substituted phenethylamine derivative. Due to the limited availability of direct experimental data for this specific compound, this document outlines the most relevant assays based on the known pharmacology of phenethylamines, focusing on their interactions with monoamine transporters and the trace amine-associated receptor 1 (TAAR1). The guide emphasizes experimental reproducibility and robustness, offering detailed protocols and a framework for data interpretation.

Predicted Pharmacological Profile of this compound

Based on the structure-activity relationships (SAR) of phenethylamine derivatives, this compound is predicted to interact with the following primary targets:

  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). The phenethylamine backbone is a core scaffold for ligands of these transporters. The large phenoxy substituent at the 4-position of the phenyl ring is expected to influence potency and selectivity. Generally, bulky substitutions can decrease potency for transport while potentially increasing affinity as uptake inhibitors.

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are endogenous ligands for TAAR1, a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission.

Comparison of In Vitro Assays for Monoamine Transporter Interaction

The interaction of this compound with DAT, NET, and SERT can be quantitatively assessed using radioligand binding and neurotransmitter uptake assays. The choice of assay depends on whether the primary interest is in the compound's affinity for the transporter or its functional effect on neurotransmitter uptake.

Table 1: Comparison of In Vitro Assays for Monoamine Transporters

Assay TypePrincipleKey ParametersAdvantagesDisadvantages
Radioligand Binding Assay Measures the displacement of a known high-affinity radioligand from the transporter by the test compound.Ki (Inhibition Constant): A measure of binding affinity.Provides a direct measure of affinity. High throughput potential. Well-established and reproducible.Does not distinguish between inhibitors and substrates (releasers). Requires handling of radioactive materials.
Neurotransmitter Uptake Assay (Radiolabeled) Measures the inhibition of the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine) into cells or synaptosomes expressing the transporter.IC50 (Half-maximal Inhibitory Concentration): A measure of the functional potency of uptake inhibition.Provides a functional measure of transporter inhibition. Can differentiate between uptake inhibitors and releasers (with modifications to the protocol). Gold standard for functional characterization.Requires handling of radioactive materials. Lower throughput than binding assays.
Neurotransmitter Uptake Assay (Fluorescent) Utilizes a fluorescent substrate that mimics monoamines. Uptake into cells leads to an increase in fluorescence.IC50 (Half-maximal Inhibitory Concentration): A measure of the functional potency of uptake inhibition.Non-radioactive, reducing safety risks and disposal costs. Amenable to high-throughput screening. Real-time kinetic measurements are possible.May have different structure-activity relationships than endogenous substrates. Potential for compound interference with fluorescence.
Experimental Workflow for Monoamine Transporter Assays

The following diagram illustrates a general workflow for assessing the interaction of a test compound with monoamine transporters.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep1 Cell Culture (e.g., HEK293 expressing DAT, NET, or SERT) or Synaptosome Preparation prep2 Harvesting and Preparation of Cell/Synaptosome Suspension prep1->prep2 assay1 Incubate cells/synaptosomes with varying concentrations of this compound prep2->assay1 assay2 Add radiolabeled or fluorescent substrate assay1->assay2 assay3 Incubate to allow for binding or uptake assay2->assay3 assay4 Terminate reaction (e.g., rapid filtration or washing) assay3->assay4 detect1 Quantify radioactivity (scintillation counting) or fluorescence (plate reader) assay4->detect1 detect2 Data Analysis: Non-linear regression to determine Ki or IC50 values detect1->detect2

General workflow for in vitro monoamine transporter assays.

Comparison of In Vitro Assays for TAAR1 Activation

As a GPCR, the activation of TAAR1 by this compound can be assessed through various functional assays that measure different points in the signaling cascade. The canonical pathway for TAAR1 involves coupling to Gαs, leading to the production of cyclic AMP (cAMP).

Table 2: Comparison of In Vitro Functional Assays for TAAR1

Assay TypePrincipleKey ParametersAdvantagesDisadvantages
cAMP Accumulation Assay Measures the increase in intracellular cAMP levels following receptor activation.EC50 (Half-maximal Effective Concentration): A measure of agonist potency. Emax (Maximum Effect): A measure of agonist efficacy.Directly measures the primary second messenger of the canonical Gαs pathway. Robust and well-validated. Various detection methods available (e.g., HTRF, BRET, ELISA).May miss signaling through other G-protein subtypes (e.g., Gαq, Gαi).
GTPγS Binding Assay Measures the binding of a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to G-proteins upon receptor activation.EC50, Emax Provides a measure of G-protein activation, which is upstream of second messenger production. Can be adapted to identify G-protein coupling selectivity.Requires handling of radioactive materials. Lower signal-to-noise ratio compared to downstream assays.
β-Arrestin Recruitment Assay Measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.EC50, Emax Allows for the study of biased agonism (preferential activation of G-protein vs. β-arrestin pathways). Non-radioactive (e.g., BRET, FRET, enzyme complementation).Does not directly measure G-protein signaling.
TAAR1 Signaling Pathway and Assay Targets

The diagram below illustrates the primary signaling pathway of TAAR1 and the points at which different in vitro assays measure receptor activity.

G cluster_assays Assay Measurement Points ligand This compound receptor TAAR1 ligand->receptor Binding g_protein Gαsβγ receptor->g_protein Activation b_arrestin β-Arrestin receptor->b_arrestin Recruitment ac Adenylyl Cyclase g_protein->ac Stimulation gtp_assay GTPγS Binding Assay g_protein->gtp_assay camp cAMP ac->camp [ATP -> cAMP] atp ATP pka Protein Kinase A camp->pka Activation camp_assay cAMP Accumulation Assay camp->camp_assay cellular_response Cellular Response pka->cellular_response Phosphorylation Events arrestin_assay β-Arrestin Recruitment Assay b_arrestin->arrestin_assay

TAAR1 signaling pathway and corresponding assay targets.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound (or a reference compound).

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression of the competition binding curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for TAAR1

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at TAAR1.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).

  • 96-well or 384-well assay plates.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Seed TAAR1-expressing cells into assay plates and grow to confluence.

  • On the day of the assay, replace the culture medium with assay buffer and pre-incubate.

  • Add varying concentrations of this compound or a reference agonist (e.g., β-phenethylamine).

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and follow the protocol of the chosen cAMP detection kit to measure intracellular cAMP levels.

  • Data Analysis: Generate a concentration-response curve by plotting the cAMP signal against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 and Emax values.

Conclusion on Reproducibility and Robustness

For reliable and reproducible results, it is crucial to standardize and validate any chosen in vitro assay. Key considerations for ensuring robustness include:

  • Cell Line Stability: Regularly verify the expression level and functionality of the target protein in stably transfected cell lines.

  • Reagent Quality: Use high-purity test compounds and high-quality reagents. For radioligands, check for degradation over time.

  • Assay Conditions: Strictly control parameters such as incubation times, temperatures, and buffer compositions.

  • Data Analysis: Employ appropriate statistical methods and consistently apply data normalization procedures.

  • Reference Compounds: Always include known inhibitors or agonists as positive controls to monitor assay performance and allow for comparison across experiments.

By carefully selecting the appropriate assays and adhering to rigorous experimental protocols, researchers can obtain robust and reproducible data to accurately characterize the in vitro pharmacology of this compound. This foundational data is essential for guiding further drug development efforts.

A Comparative Neurochemical Analysis of 4-Phenoxyphenethylamine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted neurochemical profiles of 4-phenoxyphenethylamine and its structural isomers, 2-phenoxyphenethylamine and 3-phenoxyphenethylamine. Due to a lack of direct comparative experimental data in the public domain, this analysis is based on established structure-activity relationships (SAR) for phenethylamine derivatives. The guide also includes detailed experimental protocols for key assays used to characterize such compounds and visual representations of relevant biological pathways and experimental workflows.

Introduction

Phenethylamine and its derivatives are a broad class of compounds known for their diverse pharmacological effects, primarily mediated through interactions with monoamine neurotransmitter systems. The substitution pattern on the phenyl ring of the phenethylamine scaffold plays a crucial role in determining a compound's affinity and functional activity at various receptors and transporters. This guide focuses on the influence of a phenoxy substituent at the 4-, 2-, and 3-positions of the phenethylamine backbone. Understanding these differences is critical for the rational design of novel compounds with specific neurochemical profiles for research and therapeutic applications.

Predicted Neurochemical Profiles: A Structure-Activity Relationship Perspective

General Principles of Phenethylamine SAR:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence receptor affinity and selectivity.

  • Para-Substitution (4-position): Generally, bulky, lipophilic substituents at the 4-position of the phenethylamine ring tend to enhance affinity for the serotonin 5-HT2A and 5-HT2C receptors. This is a common feature among psychedelic phenethylamines.

  • Ortho- and Meta-Substitution (2- and 3-positions): The effects of substitution at the ortho and meta positions are more complex and can significantly alter the conformational preferences of the molecule, thereby impacting receptor interaction. Ortho-substituents can introduce steric hindrance, potentially reducing affinity, while meta-substituents can influence the electronic properties of the phenyl ring.

Based on these principles, a qualitative comparison of the phenoxyphenethylamine isomers is presented in the following table.

Comparative Data Summary

CompoundPredicted Primary TargetsPredicted Receptor Affinity (Qualitative)Predicted Functional Activity (Qualitative)
This compound Serotonin 5-HT2A/2C Receptors, Dopamine Transporter (DAT)Potentially the highest affinity for 5-HT2A/2C receptors among the isomers due to the bulky, lipophilic para-substituent. Moderate affinity for DAT.Likely a partial agonist at 5-HT2A/2C receptors. May act as a dopamine reuptake inhibitor.
2-Phenoxyphenethylamine Serotonin Receptors, Dopamine Transporter (DAT)Potentially lower affinity for 5-HT2A/2C receptors compared to the 4-isomer due to steric hindrance from the ortho-phenoxy group. Moderate affinity for DAT.Functional activity is difficult to predict without experimental data but may be a weaker partial agonist or antagonist at 5-HT2A/2C receptors. May retain activity as a dopamine reuptake inhibitor.
3-Phenoxyphenethylamine Serotonin Receptors, Dopamine Transporter (DAT)Affinity for 5-HT2A/2C receptors is likely intermediate between the 4- and 2-isomers. The meta-position is generally less sensitive to steric bulk than the ortho-position. Moderate affinity for DAT.May exhibit partial agonism at 5-HT2A/2C receptors. May retain activity as a dopamine reuptake inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments required to quantitatively determine the neurochemical profiles of these compounds are provided below.

Radioligand Displacement Assay for Receptor Binding Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture a cell line (e.g., HEK293) expressing the human receptor of interest (e.g., 5-HT2A).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A).

    • Add a range of concentrations of the unlabeled test compound (e.g., this compound).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radioactive ligand for the target receptor.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Gq-Coupled Receptor Activation (e.g., 5-HT2A)

This assay measures the functional activity (e.g., agonism, antagonism) of a compound at a Gq-coupled receptor by quantifying the production of a second messenger, such as inositol phosphates (IP) or the release of intracellular calcium.

Methodology (Calcium Flux Assay):

  • Cell Culture and Dye Loading:

    • Plate cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human 5-HT2A) in a 96-well, black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds.

    • Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response as a function of the logarithm of the compound concentration.

    • Determine the EC50 (effective concentration for 50% of the maximal response) for agonists and the IC50 for antagonists using non-linear regression.

    • The maximal response (Emax) relative to a known full agonist can also be determined.

Visualizations

Signaling Pathway of a Gq-Coupled Receptor

Gq_Signaling_Pathway Gq-Coupled Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Serotonin, Phenethylamine) GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Agonist->GPCR Binds to G_protein Gq Protein (α, β, γ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: A simplified diagram of the Gq-coupled receptor signaling cascade.

Experimental Workflow for Neurochemical Profiling

Experimental_Workflow Experimental Workflow for Neurochemical Profiling cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_data Data Analysis & Interpretation Synthesis Synthesis of Phenoxyphenethylamine Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Binding_Assay Radioligand Displacement Assay (Determine Ki at multiple receptors) Analysis->Binding_Assay Functional_Assay Functional Assays (e.g., Ca²⁺ Flux, cAMP) (Determine EC50, Emax) Analysis->Functional_Assay Data_Analysis Data Analysis and Curve Fitting Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Profile_Comparison Comparison of Neurochemical Profiles SAR_Analysis->Profile_Comparison

Caption: A typical experimental workflow for characterizing the neurochemical profile of novel compounds.

Conclusion

The positional isomerization of the phenoxy group on the phenethylamine scaffold is predicted to have a significant impact on the neurochemical profile of the resulting compounds. Based on established structure-activity relationships, this compound is likely to exhibit the highest affinity for 5-HT2A/2C receptors, a key characteristic of many psychedelic phenethylamines. The 2- and 3-isomers are predicted to have altered affinities and potentially different functional activities due to steric and electronic effects. The experimental protocols provided in this guide offer a robust framework for the empirical determination and comparison of the neurochemical profiles of these and other novel psychoactive compounds, which is essential for advancing our understanding of their therapeutic potential and risks.

Scrutinizing the Receptor Interactions of 4-Substituted Phenethylamines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the binding affinity for the specific compound 4-Phenoxyphenethylamine could not be definitively established due to a lack of direct experimental data in the public domain. However, a comparative analysis of structurally related phenethylamine derivatives with substitutions at the 4-position provides valuable insights into the potential receptor binding profile of such compounds. This guide objectively examines the binding affinities of various 4-substituted phenethylamines to key monoamine receptors, supported by experimental data from published studies.

This analysis is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of phenethylamine compounds. By presenting quantitative data and detailed experimental methodologies, this guide aims to facilitate a deeper understanding of how modifications at the 4-position of the phenethylamine scaffold influence receptor interactions.

Comparative Binding Affinity Data

The following table summarizes the binding affinity data (Ki, in nM) for a selection of 4-substituted phenethylamine derivatives at various serotonin (5-HT) and trace amine-associated receptors (TAAR1). These compounds, featuring alkoxy and thio-substitutions, serve as valuable surrogates for understanding the potential interactions of a 4-phenoxy moiety. Lower Ki values indicate higher binding affinity.

Compound5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)TAAR1 (rat) (Ki, nM)Reference
2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2)26130>1000028[1]
2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7)1264>1000033[1]
2,5-dimethoxy-4-ethoxyphenethylamine (2C-O-2)170011000>250003300[2][3]
2,5-dimethoxy-4-propoxyphenethylamine (2C-O-3)3302200170001100[2][3]
2,5-dimethoxy-4-isopropoxyphenethylamine (2C-O-4)4403500250002200[2][3]
2,5-dimethoxy-4-benzyloxyphenethylamine (2C-O-27)8.111071021[2][3]

This data illustrates that the nature of the substituent at the 4-position significantly impacts binding affinity. For instance, the presence of a larger, more lipophilic group like a benzylthio substituent in 2C-O-27 results in a markedly high affinity for the 5-HT2A receptor.[2] Generally, extending the 4-alkoxy group tends to increase binding affinities at 5-HT2A and 5-HT2C receptors.[3][4] In contrast, affinity for the 5-HT1A receptor is generally low for these compounds.[3][4] Notably, many of these phenethylamine derivatives exhibit strong binding to the trace amine-associated receptor 1 (TAAR1).[3][4]

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays . This is a standard in vitro technique used to quantify the interaction of a ligand with its receptor.

General Radioligand Binding Assay Protocol:

  • Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A, 5-HT2C) are prepared from transfected cell lines (e.g., HEK293 cells).

  • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity, e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membrane preparation.

  • Competition: A range of concentrations of the unlabeled test compound (e.g., a 4-substituted phenethylamine) is added to compete with the radioligand for binding to the receptor.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

This methodology allows for a precise determination of the affinity of a compound for a specific receptor subtype.

Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., Transfected Cells) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]ketanserin) Radioligand->Incubation TestCompound Test Compound (e.g., this compound analog) TestCompound->Incubation Filtration Rapid Filtration to Separate Bound from Unbound Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Analysis Data Analysis to Determine IC50 and Ki Scintillation->Analysis

Generalized workflow for a competitive radioligand binding assay.

References

Head-to-Head Comparison: 4-Phenoxyphenethylamine and Methylphenidate in Preclinical Models of Attention Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing preclinical data reveals a significant disparity in the scientific literature, with extensive research supporting the efficacy of methylphenidate in animal models of attention deficit hyperactivity disorder (ADHD), while analogous data for 4-Phenoxyphenethylamine is currently unavailable. This guide provides a detailed analysis of methylphenidate's pharmacological profile and its effects in established preclinical models, alongside a discussion of the theoretical mechanism of action for this compound based on the broader phenethylamine class.

Introduction to the Compounds

Methylphenidate , sold under brand names like Ritalin and Concerta, is a well-established central nervous system (CNS) stimulant and a first-line treatment for ADHD.[1] Its therapeutic effects are attributed to its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), methylphenidate increases the extracellular concentrations of these crucial neurotransmitters in brain regions associated with attention and executive function, such as the prefrontal cortex and striatum.[3][4][5]

This compound is a substituted phenethylamine. The parent compound, β-phenylethylamine (PEA), is an endogenous trace amine that acts as a CNS stimulant.[[“]] Phenethylamines, as a class, are known to increase extracellular dopamine and norepinephrine levels, primarily by promoting their release from presynaptic terminals and, in some cases, by reversing the action of monoamine transporters.[7][8][9] It is hypothesized that this compound shares this general mechanism of action. However, to date, specific preclinical studies investigating the effects of this compound in validated animal models of ADHD, such as the Spontaneously Hypertensive Rat (SHR), are not available in the published scientific literature.

Mechanism of Action: A Comparative Overview

The signaling pathways for methylphenidate are well-documented. In contrast, the pathway for this compound remains theoretical, extrapolated from the known actions of related phenethylamine compounds.

Methylphenidate Signaling Pathway

Methylphenidate's primary action is the blockade of DAT and NET on presynaptic neurons. This inhibition of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.

Methylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Norepinephrine Norepinephrine Vesicle Synaptic Vesicle DA_Synapse Dopamine Vesicle->DA_Synapse Release NE_Synapse Norepinephrine Vesicle->NE_Synapse Release DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binds DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake NE_Receptor Norepinephrine Receptor NE_Synapse->NE_Receptor Binds NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Postsynaptic_Effect Improved Attentional Signaling DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Methylphenidate->NET Blocks Phenoxyphenethylamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Norepinephrine Norepinephrine Vesicle Synaptic Vesicle DA_Synapse Dopamine Vesicle->DA_Synapse Release NE_Synapse Norepinephrine Vesicle->NE_Synapse Release TAAR1 TAAR1 DAT Dopamine Transporter (DAT) TAAR1->DAT Modulates (Reversal) NET Norepinephrine Transporter (NET) TAAR1->NET Modulates (Reversal) DA_Receptor Dopamine Receptor DA_Synapse->DA_Receptor Binds NE_Receptor Norepinephrine Receptor NE_Synapse->NE_Receptor Binds Postsynaptic_Effect Improved Attentional Signaling DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect Phenoxyphenethylamine 4-Phenoxy- phenethylamine Phenoxyphenethylamine->Vesicle Promotes Release Phenoxyphenethylamine->TAAR1 Activates Experimental_Workflow Animal_Model Select Animal Model (e.g., SHR) Behavioral_Paradigm Select Behavioral Paradigm (e.g., Locomotor Activity, 5-CSRTT) Animal_Model->Behavioral_Paradigm Training Training Phase (for 5-CSRTT) Behavioral_Paradigm->Training Baseline Establish Baseline Performance Training->Baseline Drug_Admin Administer Test Compound (this compound or Methylphenidate) or Vehicle Baseline->Drug_Admin Testing Behavioral Testing Drug_Admin->Testing Data_Collection Data Collection (e.g., distance, accuracy, premature responses) Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion

References

Validating the Specificity of a Novel Antibody for 4-Phenoxyphenethylamine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a new antibody's specificity is paramount for ensuring accurate and reproducible results. This guide provides a comprehensive framework for assessing a novel antibody developed for the detection of 4-Phenoxyphenethylamine. We present a comparative analysis of its performance against commercially available antibodies for structurally similar compounds, supported by detailed experimental protocols and data.

This guide outlines a series of experiments to characterize the binding affinity and cross-reactivity of a novel monoclonal antibody for this compound (4-PPEA). The performance of this novel antibody is compared with that of existing antibodies for related phenethylamine derivatives, providing a clear benchmark for its specificity.

Comparative Analysis of Antibody Specificity

The specificity of the novel anti-4-PPEA antibody was evaluated against a panel of structurally related phenethylamine compounds. The following table summarizes the cross-reactivity data obtained from competitive ELISA, providing a quantitative comparison with commercially available antibodies for similar molecules.

AntibodyTarget AnalyteIC50 (nM) for 4-PPEA% Cross-Reactivity with Phenylethylamine% Cross-Reactivity with Tyramine% Cross-Reactivity with Dopamine% Cross-Reactivity with Norepinephrine
Novel Anti-4-PPEA MAb This compound 15 < 0.1% < 0.1% < 0.1% < 0.1%
Anti-Phenylethylamine MAbPhenylethylamine> 10,000100%5%2%1%
Anti-Tyramine PAbTyramine> 10,0008%100%15%10%
Anti-Dopamine MAbDopamine> 10,0001%10%100%50%
Anti-Norepinephrine PAbNorepinephrine> 10,000< 1%8%60%100%

Kinetic Analysis by Surface Plasmon Resonance (SPR)

The binding kinetics of the novel anti-4-PPEA antibody were determined using Surface Plasmon Resonance (SPR). This analysis provides a detailed view of the antibody's association and dissociation rates with its target, further validating its high affinity and specificity.

AntibodyAnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Novel Anti-4-PPEA MAb This compound 1.2 x 10^5 8.5 x 10^-4 7.1 x 10^-9
PhenylethylamineNo Binding DetectedNo Binding DetectedNo Binding Detected
TyramineNo Binding DetectedNo Binding DetectedNo Binding Detected

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for a thorough understanding of the validation process.

Competitive ELISA Protocol

This protocol is designed to determine the specificity and cross-reactivity of the novel antibody.

  • Antigen Coating: A 96-well microtiter plate is coated with a this compound-carrier protein conjugate (e.g., 4-PPEA-BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer (PBS containing 0.05% Tween-20).

  • Blocking: The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer (5% non-fat dry milk in PBS) to each well and incubating for 1 hour at 37°C.

  • Competition: A mixture of the novel anti-4-PPEA antibody (at a pre-determined optimal dilution) and varying concentrations of the free competitor analytes (4-PPEA, Phenylethylamine, Tyramine, Dopamine, Norepinephrine) is prepared. 100 µL of this mixture is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's host species, is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: 100 µL of TMB substrate solution is added to each well and incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL of 2N H2SO4 to each well.

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 values are determined from the resulting dose-response curves.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the procedure for analyzing the binding kinetics of the novel antibody.

  • Antibody Immobilization: The novel anti-4-PPEA antibody is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of this compound and the potential cross-reactants are injected over the sensor surface at a constant flow rate.

  • Data Collection: The association and dissociation phases are monitored in real-time.

  • Regeneration: The sensor surface is regenerated between analyte injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Western Blot Protocol for Specificity Confirmation

This protocol is used to visually confirm the specificity of the antibody.

  • Antigen Preparation: this compound and the panel of structurally similar compounds are conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH) to enable separation by SDS-PAGE.

  • SDS-PAGE: The conjugated antigens are separated on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the novel anti-4-PPEA antibody at an optimized dilution in the blocking buffer.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Detection: The signal is developed using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. The presence of a band only in the lane corresponding to the 4-PPEA-KLH conjugate confirms specificity.

Visualizing the Experimental Workflow

To further clarify the experimental design, the following diagrams illustrate the key workflows.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with 4-PPEA-BSA Wash1 Wash Coat->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Mix Prepare Antibody/ Competitor Mix Wash2->Mix Incubate1 Incubate on Plate Mix->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Secondary Add HRP-Secondary Antibody Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read at 450nm Stop->Read

Competitive ELISA Workflow.

SPR_Workflow Immobilize Immobilize Novel Antibody on Sensor Chip Inject_Analyte Inject Analyte (4-PPEA or Competitor) Immobilize->Inject_Analyte Association Measure Association (ka) Inject_Analyte->Association Dissociation Measure Dissociation (kd) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Analyze Analyze Data (Calculate KD) Dissociation->Analyze Regenerate->Inject_Analyte

Surface Plasmon Resonance (SPR) Workflow.

Conclusion

The presented data demonstrates the high specificity of the novel monoclonal antibody for this compound. The competitive ELISA results show minimal cross-reactivity with structurally similar phenethylamine derivatives. Furthermore, the Surface Plasmon Resonance analysis confirms a high binding affinity, as indicated by the low nanomolar KD value. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the validation of this and other similar novel antibodies, ensuring their suitability for downstream research and diagnostic applications.

Safety Operating Guide

Proper Disposal of 4-Phenoxyphenethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of 4-Phenoxyphenethylamine, ensuring the safety of laboratory personnel and regulatory compliance.

This document provides comprehensive, step-by-step procedures for the proper disposal of this compound, a compound requiring careful management due to its hazardous properties. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and mitigate environmental impact.

Immediate Safety and Hazard Assessment

Before handling this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as a hazardous substance with multiple risk factors.

Hazard Identification and Safety Data Summary

Hazard ClassificationDescriptionGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity (Oral) Toxic if swallowed.H301P264, P270, P301+P310+P330
Skin Corrosion/Irritation Causes severe skin burns.H314P260, P264, P280, P303+P361+P353
Serious Eye Damage Causes serious eye damage.[1]H318P280, P305+P351+P338+P310
Combustibility Combustible liquid.[2][3]H227P210, P370+P378
Corrosivity May be corrosive to metals.[2][3]H290P234, P390
Aquatic Hazard (Acute) Harmful to aquatic life.[2][3]H402P273

Data sourced from representative Safety Data Sheets (SDS).[2][3]

Personal Protective Equipment (PPE): Strict adherence to PPE protocols is mandatory when handling this compound.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Use safety goggles with side shields or a full-face shield.[4]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, chemical-resistant aprons or full-body suits may be necessary.

  • Respiratory Protection: All handling of the compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[5] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[5]

Step 1: Segregation of Waste

  • Isolate waste containing this compound from all other waste streams.[5]

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids, to prevent hazardous reactions.

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are suitable, but metal containers should be avoided due to the corrosive nature of the compound.[4]

  • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[6]

Step 3: Labeling

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".[6]

  • The label must include:

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date when the waste was first added to the container.[6]

    • Appropriate hazard pictograms (e.g., corrosive, toxic).

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area.[4]

  • Ensure the storage area is secure and away from general laboratory traffic.

Step 5: Arranging for Disposal

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.

  • Follow all institutional procedures for scheduling a hazardous waste pickup and completing any required waste manifest documentation.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately clear the affected area of all personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.[6]

  • Clean-up: While wearing the appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it into a pre-labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's EHS department.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.[6]

Experimental Protocol: Chemical Degradation (for Pre-treatment by Trained Professionals Only)

While professional incineration is the standard, in some cases, chemical degradation may be considered as a pre-treatment step by trained professionals under controlled conditions. The following is a protocol for the oxidation of aromatic amines, which should be adapted and validated for this compound with extreme caution.

Objective: To oxidize the amine functionality to reduce its reactivity and toxicity before final disposal.

Materials:

  • Aromatic amine waste (in this case, this compound)

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium permanganate (KMnO₄)

  • Large glass reaction flask (e.g., 5-L)

  • Stir plate and stir bar

  • Appropriate PPE and a chemical fume hood

Procedure:

  • Preparation: In a chemical fume hood, prepare a 1.7 N sulfuric acid solution. This is done by slowly and carefully adding concentrated sulfuric acid to water (never the reverse).

  • Dissolution: In the large reaction flask, dissolve the this compound waste in the prepared 1.7 N sulfuric acid solution.

  • Oxidation: While continuously stirring the solution, slowly add a 0.2 M potassium permanganate solution. The solution will likely turn a deep purple color, which will fade as the permanganate is consumed.

  • Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure the oxidation reaction is complete.

  • Disposal: The resulting solution must still be treated as hazardous waste. Neutralize it carefully if necessary, and then containerize, label, and dispose of it through your institution's EHS department.

Visualizing the Disposal Workflow

To ensure clarity, the logical steps for the proper disposal of this compound are outlined in the following diagram.

start Start: This compound Waste Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Spill Occurs start->spill segregate Segregate Waste: Isolate from other chemical waste ppe->segregate ppe->spill containerize Containerize: Use a labeled, sealed, compatible container (HDPE/Glass) segregate->containerize segregate->spill store Store Safely: Designated, cool, ventilated area containerize->store containerize->spill contact_ehs Contact EHS: Arrange for hazardous waste pickup store->contact_ehs store->spill end End: Proper Disposal by Licensed Vendor contact_ehs->end spill_procedure Follow Emergency Spill Procedure: Evacuate, Ventilate, Contain, Clean, Report spill->spill_procedure spill_procedure->containerize

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4-Phenoxyphenethylamine. Adherence to these protocols is essential for ensuring personal safety and environmental compliance in the laboratory.

Chemical and Hazard Profile

This compound is a compound that requires careful handling due to its potential health and safety risks. Based on data from analogous compounds, it should be treated as a hazardous substance.

PropertyValueSource(s)
Molecular Formula C14H15NO[1]
Molecular Weight 213.28 g/mol [1]
Boiling Point 673.01 K (calculated)[1]
Primary Hazards Toxic if swallowed, Causes severe skin burns and eye damage, Combustible liquid, May be corrosive to metals, Harmful to aquatic life.[2]
GHS Hazard Statements H227 (Combustible liquid), H290 (May be corrosive to metals), H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H402 (Harmful to aquatic life).[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against accidental exposure. The following PPE is mandatory when handling this compound.[2][3]

PPE CategorySpecification
Eye and Face Chemical safety goggles and a face shield must be worn to protect against splashes.[3][4]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene) are required. Inspect gloves for any damage before and during use.[3][4][5]
Body A lab coat or a chemical-resistant apron is mandatory. For handling larger quantities, a chemical-resistant suit is recommended.[3]
Respiratory Work should be conducted in a well-ventilated area. If vapors or aerosols may be generated, a NIOSH-approved respirator is required.[3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for preventing accidents and maintaining the chemical's integrity.

Handling Protocol
  • Ventilation : Always handle this compound inside a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Ignition Sources : Keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[2]

  • Dispensing : Utilize non-sparking tools and equipment during handling.[3]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory or areas where the chemical is handled.[2][3] Always wash hands thoroughly after handling the substance.[3][6]

  • Preventing Contamination : Avoid all personal contact with the substance, including skin, eyes, and clothing.[6] Immediately change any contaminated clothing.[6]

Storage Protocol
  • Store in a tightly closed, corrosive-resistant container with a resistant inner liner.

  • The storage area should be a dry, cool, and well-ventilated place.[3]

  • The substance should be kept in a locked area or one that is only accessible to authorized personnel.

  • Given its sensitivity to air, consider storing under an inert gas.

Emergency Procedures

In the event of an exposure or spill, follow these emergency protocols immediately.

Emergency SituationAction
Skin Contact Immediately take off all contaminated clothing.[2] Rinse the affected skin area with plenty of water or shower.[2] Seek immediate medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so and continue rinsing. Immediately call a poison center or doctor.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2] Immediately call a poison center or doctor.[2] If breathing is difficult, administer oxygen.
Ingestion Rinse the mouth with water.[6] Do NOT induce vomiting.[6] Immediately call a poison center or doctor. Never give anything by mouth to an unconscious person.[3]
Spill Evacuate the area and ensure adequate ventilation.[6] Avoid breathing vapors or mists.[6] Contain the spill with an inert absorbent material like sand or vermiculite.[7] Collect the material and place it in a suitable container for hazardous waste disposal.[7]
Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish the fire.[3] Vapors may form explosive mixtures with air upon intense heating.[2][6] Firefighters should wear self-contained breathing apparatus and full protective clothing.[6]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

Waste Collection and Disposal
  • Personal Protective Equipment : Before handling any waste, ensure you are wearing the appropriate PPE as detailed above.[7]

  • Waste Segregation : Collect any waste, including contaminated items like pipette tips, gloves, and absorbent materials, in a designated and compatible waste container.[7] Do not mix with other waste.

  • Labeling : The waste container must be clearly labeled as hazardous waste and include the chemical name.

  • Storage : Store the sealed waste container in a designated, secure accumulation area away from incompatible materials.[7]

  • Disposal : Arrange for a hazardous waste pickup with your institution's Environmental Health and Safety (EHS) department.[7] Dispose of the contents and container in accordance with all local, regional, and national regulations.[3] Do not dispose of down the drain or in regular trash.[7]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Review Safety Data Sheet b Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) a->b c Work in Chemical Fume Hood b->c Proceed to Handling d Use Non-Sparking Tools c->d e Avoid Contact and Inhalation d->e f Store in Tightly Sealed, Corrosive-Resistant Container e->f After Use h Segregate as Hazardous Waste e->h Generate Waste g Store in Cool, Dry, Well-Ventilated Area f->g g->a For Next Use i Label Waste Container h->i j Arrange EHS Pickup i->j

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenoxyphenethylamine
Reactant of Route 2
Reactant of Route 2
4-Phenoxyphenethylamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。